1,2-Benzisoxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVYUBGWZWUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381536 | |
| Record name | 1,2-Benzisoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36216-80-5 | |
| Record name | 1,2-Benzisoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazol-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Cornerstone of Modern Therapeutics: A Technical Guide to the History, Synthesis, and Application of 1,2-Benzisoxazol-3-amine
Introduction: The Unassuming Amine with Profound Impact
In the vast landscape of heterocyclic chemistry, few scaffolds have proven as fruitful for medicinal chemistry as the 1,2-benzisoxazole core. At the heart of this privileged structure lies a deceptively simple yet remarkably versatile building block: 1,2-Benzisoxazol-3-amine. With the CAS Number 36216-80-5, this aromatic amine has served as a critical starting material and key intermediate in the development of a diverse array of blockbuster pharmaceuticals.[1] Its unique electronic and structural properties have enabled chemists to forge pathways to novel therapeutics for central nervous system disorders, epilepsy, and beyond.
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history, discovery, synthesis, and multifaceted applications of this compound. We will delve into the evolution of its chemical synthesis, from its initial discovery to modern, high-efficiency protocols. Furthermore, this guide will illuminate the journey of this humble amine from a laboratory curiosity to a cornerstone of modern drug development, exploring its role in the creation of life-changing medications.
I. A Historical Perspective: The Genesis of a Privileged Scaffold
The story of this compound is intrinsically linked to the broader exploration of the benzisoxazole ring system. While various benzisoxazole derivatives were known prior, the first definitive synthesis of 3-amino-1,2-benzisoxazole is widely attributed to the work of H. Böshagen in 1966. Though the primary publication in Chemische Berichte remains a cornerstone of heterocyclic chemistry, its initial impact was likely not fully appreciated at the time.
Early synthetic routes to the 1,2-benzisoxazole core often relied on the cyclization of ortho-substituted phenols. A prevalent and historically significant method involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[2] This approach laid the groundwork for accessing a variety of substituted benzisoxazoles, including the precursors necessary for the eventual synthesis of the 3-amino variant.
The key innovation in accessing this compound was the development of strategies that could introduce the amine functionality at the 3-position. One of the foundational approaches involves the reaction of 2-chlorobenzonitrile with hydroxylamine. This method, while effective, often required harsh reaction conditions and could lead to mixtures of products. The causality behind this choice of reactants lies in the electrophilic nature of the nitrile carbon and the nucleophilic character of hydroxylamine, which, under the right conditions, can lead to the desired cyclization and formation of the N-O bond of the isoxazole ring.
Over the decades, synthetic chemists have refined and built upon these early discoveries, leading to more efficient, scalable, and environmentally benign methodologies.
II. The Evolution of Synthesis: From Classical Reactions to Modern Methodologies
The synthesis of this compound has evolved significantly, driven by the increasing demand for this key intermediate in the pharmaceutical industry. The following sections detail some of the pivotal synthetic strategies.
Classical Approaches: The Foundation of Benzisoxazole Chemistry
One of the most enduring methods for the construction of the 1,2-benzisoxazole ring system is the intramolecular cyclization of an o-hydroxyaryl oxime. The general mechanism involves the activation of the oxime hydroxyl group, followed by nucleophilic attack by the phenoxide to form the N-O bond.
Diagram: Generalized Classical Synthesis of 1,2-Benzisoxazole Core
Caption: Classical synthesis of the 1,2-benzisoxazole core via oxime formation and cyclization.
Modern Innovations: Efficiency and Versatility
Recognizing the limitations of classical methods, researchers have developed more streamlined and efficient syntheses of this compound and its derivatives.
A significant advancement is the one-pot synthesis reported by Palermo and colleagues. This methodology involves the reaction of an o-halobenzonitrile or o-nitrobenzonitrile with a hydroxamate anion. The in-situ generated N-(2-cyanophenoxy) intermediate undergoes intramolecular cyclization in the presence of a base to yield the desired 3-amino-1,2-benzisoxazole.[2] This approach offers the advantage of procedural simplicity and avoids the isolation of potentially unstable intermediates.
More recently, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. A notable microwave-promoted method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles proceeds from a 3-chloro-1,2-benzisoxazole precursor. The nucleophilic aromatic substitution with various amines is significantly accelerated by microwave irradiation, leading to high yields in short reaction times.
III. Physicochemical and Spectroscopic Profile
This compound typically presents as a white to off-white solid with a melting point in the range of 110-112 °C.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 36216-80-5 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | |
| Melting Point | 110-112 °C | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | 1,2-benzoxazol-3-amine |
Spectroscopic Characterization:
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon at the 3-position, bonded to both nitrogen and oxygen, showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the aromatic system are also expected in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 134). Fragmentation patterns can provide further structural information.
IV. A Cornerstone in Drug Discovery and Development
The true significance of this compound lies in its role as a pivotal intermediate for the synthesis of a multitude of biologically active compounds.[3] The benzisoxazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and selectivity.
Antipsychotic Agents: The Risperidone Story
Perhaps the most prominent application of a 1,2-benzisoxazole derivative is in the development of the atypical antipsychotic drug, Risperidone . Risperidone's therapeutic efficacy in treating schizophrenia and bipolar disorder stems from its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. The 1,2-benzisoxazole core is crucial for this activity, contributing to the overall shape and electronic properties of the molecule that allow for optimal receptor binding.
Diagram: Simplified Mechanism of Action of Risperidone
Caption: Risperidone's dual antagonism of D₂ and 5-HT₂ₐ receptors.
Anticonvulsant Therapy: The Role in Zonisamide
Another critical application of the 1,2-benzisoxazole scaffold is in the anticonvulsant drug Zonisamide . Zonisamide is used in the treatment of epilepsy and is chemically known as 1,2-benzisoxazole-3-methanesulfonamide. The synthesis of Zonisamide often utilizes a derivative of this compound as a starting point.[2] Its mechanism of action is multifaceted, involving the blockage of voltage-gated sodium channels and T-type calcium channels, which helps to stabilize neuronal membranes and prevent seizure propagation.
V. Experimental Protocol: A Modern Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
The following protocol is a representative modern method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles, adapted from microwave-assisted procedures. This method offers high efficiency and is suitable for the generation of a library of derivatives for screening purposes.
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole
-
To a solution of 3-hydroxy-1,2-benzisoxazole (1.0 equivalent) in an appropriate solvent such as toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-1,2-benzisoxazole. This product is often used in the next step without further purification.
Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution
-
In a microwave reaction vial, combine the 3-chloro-1,2-benzisoxazole (1.0 equivalent), the desired primary or secondary amine (1.2-2.0 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Add a suitable solvent, such as ethanol, isopropanol, or dimethylformamide (DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 100-150 °C for a specified time (typically 30 minutes to a few hours), monitoring the reaction by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2-benzisoxazole derivative.
Diagram: Workflow for Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
Caption: A modern, two-step synthesis of 3-amino-1,2-benzisoxazole derivatives.
VI. Conclusion and Future Outlook
From its initial synthesis over half a century ago, this compound has transitioned from a chemical curiosity to an indispensable tool in the arsenal of medicinal chemists. Its journey highlights the profound impact that fundamental research in heterocyclic chemistry can have on human health. The evolution of its synthesis reflects the broader trends in organic chemistry towards greater efficiency, sustainability, and elegance.
The 1,2-benzisoxazole scaffold, with the 3-amino derivative as a key entry point, continues to be a fertile ground for the discovery of new therapeutic agents. Ongoing research is exploring its potential in other therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, it is certain that this compound and its derivatives will continue to play a vital role in the future of drug discovery.
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fundamental properties of 1,2-Benzisoxazol-3-amine
An In-Depth Technical Guide to the Fundamental Properties of 1,2-Benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound built upon the privileged 1,2-benzisoxazole scaffold. Recognized as a critical starting material and key intermediate, this compound is indispensable in the synthesis of a multitude of biologically active molecules.[1] Its versatile reactivity, centered on the primary amine at the 3-position, allows for extensive chemical modification, making it a cornerstone in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, including synthesis, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it delves into its significant applications in drug discovery, highlighting its role in the development of therapeutics for oncology, infectious diseases, and central nervous system disorders.[2][3]
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a bicyclic aromatic heterocycle that has garnered immense interest in the pharmaceutical industry.[2] Its unique structural and electronic properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
At the heart of many of these advanced derivatives lies this compound (CAS Number: 36216-80-5). Its strategic importance stems from its function as a versatile building block, enabling chemists to introduce diverse functionalities and construct complex molecular architectures.[1] A thorough understanding of its core properties is therefore essential for any researcher aiming to leverage this powerful scaffold in drug design and development.
Physicochemical Properties
This compound typically presents as a white to off-white solid.[1][5] Its core physical and chemical identifiers are crucial for its proper handling, characterization, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 36216-80-5 | [1][6] |
| Molecular Formula | C₇H₆N₂O | [1][6][7] |
| Molecular Weight | 134.14 g/mol | [1][6] |
| Melting Point | 110-112 °C | [7][8] |
| Appearance | White solid | [1][5] |
| IUPAC Name | 1,2-benzoxazol-3-amine | [6][8] |
| Synonyms | 3-Amino-1,2-benzisoxazole, Benzo[d]isoxazol-3-amine | [5][8] |
| Storage | 2-8°C, protect from light | [9] |
Synthesis and Manufacturing
The synthesis of the 1,2-benzisoxazole core can be achieved through various strategies, most commonly involving the formation of the N-O bond or the C-O bond to close the isoxazole ring.[10] A prevalent and reliable method for synthesizing this compound involves the cyclization of an ortho-substituted benzonitrile, specifically 2-cyanophenol.
General Synthetic Pathway: From 2-Cyanophenol
The conversion of 2-cyanophenol to this compound is a two-step process. First, the phenolic hydroxyl group is O-acylated, typically with a haloacetyl halide. The subsequent intramolecular cyclization, promoted by a base, forms the benzisoxazole ring. The final step involves the reaction with hydroxylamine to form the 3-amino group. A more direct and modern approach involves the cyclization of O-aryl oximes under acidic conditions.[10]
Below is a conceptual workflow for a common synthetic approach.
Caption: General synthetic workflow from 2-cyanophenol.
Detailed Experimental Protocol
This protocol describes a representative synthesis via the cyclization of 2-cyanophenol with hydroxylamine. The causality behind this choice is its reliance on readily available starting materials and a robust cyclization mechanism.[11][12]
Objective: To synthesize this compound.
Materials:
-
2-Cyanophenol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-cyanophenol (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (approx. 2 equivalents) to form the sodium phenoxide in situ. This deprotonation is critical as it activates the oxygen for subsequent reaction.
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (approx. 1.5 equivalents). The reaction is typically heated to reflux. The hydroxylamine reacts with the nitrile group to form an amidoxime intermediate.
-
Cyclization: Continue heating the mixture under reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography). The basic conditions facilitate an intramolecular nucleophilic attack from the oxime nitrogen onto the aromatic ring, followed by elimination, to close the isoxazole ring and form the 3-amino group.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural fingerprint.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (4H) will appear as multiplets in the δ 7.0-8.0 ppm region. The amine protons (2H) will appear as a broad singlet, the chemical shift of which is concentration-dependent and can be confirmed by D₂O exchange.[13] |
| ¹³C NMR | Signals corresponding to the 7 aromatic carbons will be observed. The carbon at the 3-position (C-NH₂) will be significantly deshielded. Carbons directly attached to nitrogen typically appear in the 10-65 ppm range, though aromatic C-N bonds are further downfield.[13] |
| IR Spectroscopy | Characteristic N-H stretching of a primary amine will show two bands in the 3400-3250 cm⁻¹ region.[14] A strong N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.[13][14] C=N and C=C stretching from the heterocyclic ring will appear in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z = 134.14.[6] Fragmentation patterns would involve the loss of typical small molecules like HCN or CO from the heterocyclic ring. |
Chemical Reactivity and Derivatization
The utility of this compound as a synthetic intermediate is primarily due to the reactivity of the exocyclic amine group. This primary amine serves as a versatile nucleophilic handle for a wide range of chemical transformations.
-
Acylation/Amide Formation: The amine readily reacts with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a common strategy for linking the benzisoxazole core to other molecular fragments.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is particularly important, as benzisoxazole sulfonamides are a known class of therapeutic agents.[1]
-
Alkylation: The amine can be N-alkylated, although selectivity for mono- vs. di-alkylation can be challenging and may require specific reaction conditions or protecting group strategies.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN) provides access to secondary and tertiary amine derivatives.
-
Ring Stability: The benzisoxazole ring itself is relatively stable but can undergo reductive ring-opening under certain conditions (e.g., catalytic hydrogenation with specific catalysts or strong reducing agents like NiCl₂/NaBH₄) to yield 2-hydroxybenzamidines.[15]
Caption: Key reactions of the 3-amino group.
Applications in Medicinal Chemistry and Drug Development
The 1,2-benzisoxazole scaffold is a validated pharmacophore found in several FDA-approved drugs, such as the anticonvulsant Zonisamide and the antipsychotics Risperidone and Paliperidone.[16] this compound is a direct precursor or key intermediate for analogs in these and other therapeutic areas.
-
Antipsychotics: Many atypical antipsychotics feature a substituted 1,2-benzisoxazole moiety, which often contributes to their dual dopamine D₂ and serotonin 5-HT₂A receptor antagonist activity.[4]
-
Anticancer Agents: Derivatives have shown promise by inhibiting key signaling pathways or inducing apoptosis in various cancer cell lines.[2][3]
-
Antimicrobial Agents: The scaffold has been incorporated into novel compounds with activity against pathogenic bacteria and fungi.[3][4]
-
Bioisosteric Replacement: In drug design, the benzisoxazole ring can be used as a bioisostere for other aromatic systems, such as indole or benzofuran. A bioisostere is a chemical group that can replace another group without significantly affecting the biological activity of the molecule.[17] This strategy is used to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability to optimize a drug candidate's pharmacokinetic profile.[18][19]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Codes: It is classified as an irritant and is harmful if swallowed.[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (2-8°C) and protected from light to ensure its stability.[5][9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity make it an exceptionally valuable building block. The proven success of the benzisoxazole scaffold in clinically approved drugs continues to fuel research into new derivatives. A comprehensive understanding of the fundamental properties detailed in this guide is paramount for scientists and researchers seeking to innovate and develop the next generation of therapeutics.
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An In-depth Technical Guide to 1,2-Benzisoxazol-3-amine (CAS: 36216-80-5): A Cornerstone Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive exploration of 1,2-Benzisoxazol-3-amine (CAS No. 36216-80-5), a pivotal heterocyclic intermediate in the landscape of drug discovery and development. We delve into its fundamental physicochemical properties, dissect a robust synthetic pathway with detailed experimental protocol, and analyze its chemical reactivity. The core of this guide focuses on the compound's role as a privileged scaffold, most notably in the synthesis of atypical antipsychotics such as Risperidone. The mechanism of action for its derivatives, primarily through dopamine D2 and serotonin 5-HT2A receptor antagonism, is discussed. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to harness the full potential of this versatile molecule.
Introduction: The Significance of a Privileged Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with certain core structures demonstrating exceptional versatility and biological relevance. This compound is a prominent member of this elite class, often referred to as a "privileged scaffold."[1][2] Its rigid, aromatic framework combined with a strategically positioned primary amine allows for extensive chemical modification, serving as a critical building block for a multitude of biologically active molecules.[3] The benzisoxazole moiety is found in numerous FDA-approved drugs, highlighting its importance in treating a range of pathologies, from psychiatric disorders to epilepsy.[1][4][5] This guide will illuminate the key technical aspects of this compound, providing the foundational knowledge required for its effective application in synthetic and medicinal chemistry programs.
Physicochemical Properties and Structural Data
A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in research and development. This compound typically presents as a white to off-white solid with a defined melting point, a key indicator of purity.[3]
| Property | Value | Source(s) |
| CAS Number | 36216-80-5 | [6][7] |
| Molecular Formula | C₇H₆N₂O | [3][6][7] |
| Molecular Weight | 134.14 g/mol | [3][6][8] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 110-112 °C | [3][9] |
| IUPAC Name | 1,2-benzoxazol-3-amine | [10] |
| Synonyms | 3-Amino-1,2-benzisoxazole, 3-Aminobenzisoxazole | [6] |
| SMILES | NC1=NOC2=C1C=CC=C2 | [6] |
| InChI Key | NLMVYUBGWZWUGB-UHFFFAOYSA-N | [10] |
Synthesis of this compound: A Mechanistic Approach
The most prevalent and efficient syntheses of 1,2-benzisoxazole derivatives involve the intramolecular cyclization of precursors containing appropriately positioned functional groups.[4] A highly effective and commonly cited method for preparing the title compound is the base-mediated cyclization of an N-(2-cyanophenoxy) intermediate, which can be generated in situ.[4] This approach leverages the readily available and inexpensive starting material, 2-cyanophenol.
The causality of this reaction hinges on the generation of a potent nucleophile that attacks the electron-deficient carbon of the nitrile group. The phenolic hydroxyl group of 2-cyanophenol is first converted into a better leaving group or activated intermediate, which then reacts with a hydroxylamine derivative. Subsequent intramolecular cyclization, driven by a base, leads to the formation of the stable benzisoxazole ring.
Detailed Experimental Protocol: Synthesis from 2-Cyanophenol
This protocol describes a reliable, one-pot synthesis involving the reaction of 2-cyanophenol with a hydroxylamine derivative followed by in-situ base-catalyzed cyclization.[4]
Materials & Reagents:
-
2-Cyanophenol
-
Hydroxylamine Hydrochloride
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF to dissolve the reactants, typically to a concentration of 0.5-1.0 M.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and pour it into a beaker containing an excess of cold deionized water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.[11]
Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis. The obtained data should be consistent with the values reported in the literature.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the reactivity of its primary amino group. This group can readily undergo a variety of chemical transformations, allowing for the introduction of diverse side chains and functional groups, which is crucial for modulating the pharmacological properties of the final compounds.
-
N-Alkylation: The amine can be alkylated using alkyl halides in the presence of a base to form secondary or tertiary amines. This is a key step in the synthesis of many antipsychotic drugs, including Risperidone, where the amine is alkylated with a chloroethyl-substituted heterocycle.[12][13]
-
N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This transformation can be used to introduce different pharmacophores or to protect the amine group during subsequent synthetic steps.
-
Sulfonamide Formation: Treatment with sulfonyl chlorides affords benzisoxazole sulfonamides, a class of compounds with known therapeutic potential.[3]
The benzisoxazole ring itself is aromatic and relatively stable, but can undergo electrophilic substitution under certain conditions, although reactions on the amine are more common.[5]
Applications in Medicinal Chemistry: A Gateway to Antipsychotics
The 1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotic drugs.[14] These agents offer improved therapeutic profiles over older "typical" antipsychotics, particularly regarding a lower incidence of extrapyramidal side effects (movement disorders).[14][15]
Risperidone and Related Drugs
This compound (or its fluorinated derivatives) is a direct precursor to several major antipsychotic drugs.[5][12]
-
Risperidone: Synthesized by the N-alkylation of 3-(4-piperidinyl)-6-fluoro-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[12][13][16]
-
Paliperidone: The active metabolite of risperidone, also containing the benzisoxazole core.[14][17]
-
Iloperidone: Another atypical antipsychotic featuring the benzisoxazole moiety.[4][14]
Mechanism of Action
The therapeutic efficacy of benzisoxazole-derived atypical antipsychotics is primarily attributed to their unique receptor binding profile.[17] They act as potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[14][16][17]
-
Dopamine D2 Receptor Blockade: Antagonism in the mesolimbic pathway is believed to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).[17]
-
Serotonin 5-HT2A Receptor Blockade: This action is thought to contribute to efficacy against "negative" symptoms (e.g., apathy, social withdrawal) and, crucially, mitigates the motor side effects (extrapyramidal symptoms) typically caused by D2 blockade alone.[14][17]
This dual antagonism is the hallmark of "atypical" antipsychotic action.[17]
Other Therapeutic Areas
The versatility of the benzisoxazole scaffold extends beyond antipsychotics. Derivatives have been investigated for a wide range of pharmacological activities, including:
-
Anticonvulsant: Zonisamide is an established anti-epileptic drug featuring this core.[4][5]
-
Antimicrobial and Antifungal: Various derivatives have shown promising activity against bacterial and fungal strains.[1][18]
-
Anticancer: Novel benzisoxazole compounds have been explored as potential anticancer agents.[1]
-
Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory properties.[1]
Analytical Characterization and Purification
Ensuring the purity of this compound is critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and the C=N bond of the isoxazole ring.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of separating the main compound from trace impurities.[19]
-
Column Chromatography: The standard method for purification on a laboratory scale, typically using silica gel as the stationary phase and a gradient of solvents like ethyl acetate and hexane as the mobile phase.[11]
-
Safety and Handling
According to safety data sheets, this compound is classified as an irritant.[20] It can cause skin, eye, and respiratory system irritation.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[21]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[20][21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]
Conclusion
This compound, CAS 36216-80-5, is far more than a simple chemical intermediate; it is a validated and highly valuable scaffold in medicinal chemistry. Its straightforward synthesis, versatile reactivity, and proven role in the construction of blockbuster antipsychotic drugs underscore its significance. A comprehensive understanding of its properties, synthesis, and reactivity provides researchers with a powerful tool for the design and development of novel therapeutics. As the quest for more selective and effective drugs continues, the 1,2-benzisoxazole core is poised to remain a central element in the pharmacopeia of the future.
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1,2-Benzisoxazol-3-amine molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Benzisoxazol-3-amine
Executive Summary
This compound is a heterocyclic organic compound that serves as a cornerstone in modern medicinal chemistry.[1] Its rigid, bicyclic scaffold is a "privileged structure," frequently appearing in a wide array of biologically active molecules, including antipsychotic, anticonvulsant, and anticancer agents.[2][3] This guide offers a detailed exploration of the fundamental molecular structure, bonding characteristics, and spectroscopic identity of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic, spectroscopic, and computational data to provide a comprehensive understanding of the molecule's geometry, electronic properties, and chemical behavior, which are pivotal for its application in rational drug design.
Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry
The benzisoxazole ring system is a recurring motif in pharmacologically active compounds, valued for its conformational rigidity and versatile binding properties.[3] Its unique electronic nature and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal scaffold for targeting a range of biological receptors.[3] The 3-amino derivative, this compound (CAS No. 36216-80-5), is a particularly crucial intermediate, providing a reactive handle for further molecular elaboration.[1] A deep understanding of its intrinsic structural and electronic properties is therefore not merely academic but essential for leveraging its full potential in the synthesis of novel therapeutics. This guide elucidates these core characteristics, grounding theoretical concepts in experimental evidence.
Molecular Geometry and Tautomerism
The structural integrity of this compound is defined by the fusion of a benzene ring and an isoxazole ring. This fusion results in a planar bicyclic system that dictates the spatial orientation of its substituents.
Core Molecular Structure
The molecule consists of a 1,2-benzisoxazole core with an amine group attached at the C3 position. The IUPAC name for this compound is 1,2-benzoxazol-3-amine.[4]
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties provides a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 36216-80-5 | [4] |
| Molecular Formula | C₇H₆N₂O | [4][5] |
| Molecular Weight | 134.14 g/mol | [1][4] |
| Appearance | White solid | [1][6] |
| Melting Point | 110-112 °C | [1][5] |
| SMILES | Nc1noc2ccccc12 | |
| InChI Key | NLMVYUBGWZWUGB-UHFFFAOYSA-N | [7] |
Amino-Imino Tautomerism
A critical feature of 3-amino-substituted isoxazoles is their potential to exist in tautomeric forms: the amino form and the imino form. While the amino tautomer is generally predominant, the existence of the imino form can significantly influence the molecule's reactivity and its interactions with biological targets. The equilibrium is solvent and pH-dependent. Computational studies using Density Functional Theory (DFT) can effectively model the relative stabilities of these tautomers, confirming the energetic preference for the amino form under physiological conditions.[8]
Caption: Tautomeric equilibrium of this compound.
Electronic Structure and Bonding
The electronic landscape of this compound is a product of the interplay between the aromatic benzene ring, the electron-deficient isoxazole ring, and the electron-donating amino group.
-
Aromaticity: The fused benzene ring confers aromaticity and planarity upon the entire system. The isoxazole ring itself possesses a degree of aromatic character, contributing to the overall stability of the scaffold.
-
N-O Bond: The nitrogen-oxygen single bond within the isoxazole ring is inherently weak and represents a potential site for ring-opening reactions under certain reductive or acidic conditions. This characteristic is a key consideration in synthetic design and stability studies.
-
Electron Distribution: The electronegative oxygen and nitrogen atoms in the isoxazole ring create an electron-deficient π-system. This is counterbalanced by the electron-donating effect of the exocyclic amino group at the C3 position, which increases the electron density of the heterocyclic ring. This push-pull electronic arrangement is fundamental to its reactivity and molecular recognition properties.
Spectroscopic Characterization: The Experimental Fingerprint
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR Spectroscopy The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.[9][10]
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (H4, H5, H6, H7) | 7.0 - 8.0 | Multiplets (m) | The exact shifts and coupling patterns depend on the substitution pattern of the benzene ring. They appear in the characteristic downfield aromatic region. |
| Amine Protons (-NH₂) | 5.0 - 6.0 (variable) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. Signal disappears upon D₂O exchange.[10] |
¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| C3 (attached to amine) | ~160 |
| C7a (bridgehead) | ~164 |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[11]
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, resulting in sharper -NH₂ signals.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals and assign peaks based on their chemical shifts, multiplicities, and correlation data. Reference the spectrum to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a rapid method for confirming their presence.[11][12]
| Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3450 - 3300 | Medium, Sharp | Primary amines show two distinct bands (asymmetric and symmetric stretching).[13][14] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds.[12] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | A key diagnostic peak for primary amines.[13][14] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are typically observed.[12] |
| C-N Stretch | 1335 - 1250 | Medium to Strong | Characteristic of aromatic amines.[13] |
| N-O Stretch | 900 - 800 | Medium | Confirms the presence of the isoxazole ring. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to achieve a high signal-to-noise ratio.[11]
-
Analysis: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum by identifying the positions (cm⁻¹) and relative intensities of the absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
-
Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 135.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₇N₂O⁺) with high accuracy.[15]
-
Fragmentation: Under higher energy conditions (e.g., Electron Ionization - EI), the molecular ion at m/z 134 will be observed. Characteristic fragmentation may involve the loss of CO, HCN, or cleavage of the N-O bond, providing further structural validation.[16]
Caption: General workflow for Mass Spectrometry analysis.
Synthesis and Reactivity
This compound is a versatile synthetic intermediate.[1] Its synthesis is most commonly achieved through intramolecular cyclization strategies.
Representative Synthesis Protocol
A convenient one-pot synthesis involves the intramolecular cyclization of an N-(2-cyanophenoxy) intermediate, which is formed in situ.[2]
-
Starting Materials: An o-halobenzonitrile (e.g., 2-fluorobenzonitrile) and a hydroxamate anion (e.g., from hydroxylamine).
-
Step 1: Nucleophilic Aromatic Substitution: The hydroxamate anion displaces the halide on the o-halobenzonitrile in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). This forms the N-(2-cyanophenoxy) intermediate.
-
Step 2: Intramolecular Cyclization: The same base promotes an intramolecular attack of the nitrogen atom onto the cyano group's carbon, followed by tautomerization to yield the final 3-amino-1,2-benzisoxazole product.[2]
Caption: Workflow for a common synthesis of this compound.
Conclusion
This compound is a molecule of profound importance in the field of drug discovery. Its structural and electronic characteristics—a planar, rigid, aromatic framework combined with a nucleophilic amino group and a unique heterocyclic N-O bond—render it a highly valuable and versatile building block. The detailed understanding of its molecular geometry, tautomeric possibilities, and spectroscopic fingerprint, as outlined in this guide, provides the essential knowledge base for chemists and pharmacologists to rationally design and synthesize next-generation therapeutics.
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Tautomeric Plasticity of 3-Amino-1,2-Benzisoxazole: A Technical Guide for Drug Discovery
Preamble: The Chameleon in the Pharmacophore
In the intricate dance of drug design, the static representation of a molecule is often a deceptive simplification. Many pharmacologically active compounds are, in reality, dynamic entities, existing as an equilibrium of interconverting structural isomers known as tautomers. This phenomenon, termed tautomerism, can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capabilities.[1][2] Consequently, understanding and characterizing the tautomeric landscape of a drug candidate is not merely an academic exercise but a critical step in predicting its pharmacokinetic and pharmacodynamic behavior.[3][4][5]
This technical guide delves into the core of tautomerism as it pertains to 3-amino-1,2-benzisoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, extensive experimental data on the tautomeric equilibrium of this specific molecule is not abundant in public literature, this guide will leverage established principles from analogous heterocyclic systems to provide a robust predictive framework for its study. We will explore the theoretical underpinnings of its amino-imino tautomerism, present detailed, field-proven experimental protocols for its characterization, and outline a computational workflow for predicting its tautomeric preferences.
The Tautomeric Equilibrium of 3-Amino-1,2-Benzisoxazole: Amino vs. Imino
3-Amino-1,2-benzisoxazole can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom.
Caption: Tautomeric equilibrium of 3-amino-1,2-benzisoxazole.
The stability of these tautomers is dictated by a delicate balance of several factors, with aromaticity playing a pivotal role. The amino tautomer benefits from the preservation of the aromatic character of the benzisoxazole ring system. In contrast, the imino form disrupts this aromaticity, which generally results in a higher energy state. This energetic preference for the amino form is a well-documented phenomenon in many amino-substituted nitrogen heterocycles.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment. Understanding these influences is crucial for predicting the behavior of 3-amino-1,2-benzisoxazole in different biological contexts.
Solvent Polarity
The polarity of the solvent can dramatically shift the tautomeric equilibrium.[6][7] Polar protic solvents, capable of hydrogen bonding, can stabilize the more polar tautomer. In the case of 3-amino-1,2-benzisoxazole, the imino form, with its localized charges, is expected to be more polar than the amino form. Therefore, an increase in solvent polarity may lead to a slight increase in the population of the imino tautomer, although the amino form is still expected to predominate.[8][9]
pH
The pH of the medium is another critical factor.[3] Protonation or deprotonation of the molecule can favor one tautomeric form over the other. For 3-amino-1,2-benzisoxazole, at low pH, protonation is likely to occur on the basic ring nitrogen, which could potentially stabilize the positive charge through resonance in the amino form. Conversely, at high pH, deprotonation of the exocyclic amino group could occur, although this is less likely under physiological conditions. The pKa of the compound is intrinsically linked to its tautomeric state, and predicting these values is a complex but essential task in drug development.[10][11][12][13][14]
Temperature
Temperature can also influence the tautomeric equilibrium.[3][15] According to the principles of thermodynamics, an increase in temperature will favor the higher-energy tautomer. Assuming the imino form is the less stable tautomer, its relative population would be expected to increase with rising temperature. However, for many amino-heterocycles, the energy difference between the tautomers is significant, and thus a substantial shift in equilibrium may only be observed at elevated temperatures.
Experimental Characterization of Tautomerism
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of 3-amino-1,2-benzisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[16][17][18][19] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.
Expected Spectral Signatures:
| Tautomer | Key 1H NMR Signals | Key 13C NMR Signals |
| Amino | Broader NH2 signal, aromatic protons in the typical downfield region. | Aromatic carbon signals consistent with a fully aromatic system. |
| Imino | Sharper NH signal, potential upfield shift of some ring protons due to loss of aromaticity. | Upfield shift of the C3 carbon due to its sp3-like character in some resonance forms, and a downfield shift of the imino carbon. |
Protocol for Variable Temperature (VT) NMR:
A VT-NMR experiment can be employed to study the dynamics of the tautomeric interconversion.
-
Sample Preparation: Dissolve a known concentration of 3-amino-1,2-benzisoxazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Temperature Variation: Gradually decrease the temperature in increments of 10-20°C and acquire a spectrum at each temperature.
-
Coalescence and Sharpening: Observe the changes in the line shapes of the signals corresponding to the exchanging protons. As the temperature is lowered, the rate of interconversion may slow down, leading to the sharpening of signals for individual tautomers or the splitting of a broad, averaged signal into two distinct signals.
-
Data Analysis: The temperature at which the two signals merge (the coalescence temperature) can be used to calculate the energy barrier for the tautomeric interconversion.
Caption: Workflow for a variable temperature NMR experiment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide valuable information about the electronic transitions within a molecule and can be used to probe the tautomeric equilibrium, especially as a function of solvent polarity.[20][21][22][23][24]
Expected Spectral Signatures:
-
Amino Tautomer: As an aromatic system, the amino form is expected to exhibit characteristic π → π* transitions at longer wavelengths (lower energy).[20]
-
Imino Tautomer: The disruption of aromaticity in the imino form would likely lead to a shift of the primary absorption bands to shorter wavelengths (higher energy).[21][22][23]
Protocol for Solvent-Dependent UV-Vis Spectroscopy:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).
-
Solution Preparation: Prepare solutions of 3-amino-1,2-benzisoxazole of the same concentration in each solvent.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the shifts in the absorption maxima (λmax) as a function of solvent polarity. A hypsochromic (blue) shift with increasing solvent polarity would suggest the stabilization of the more polar imino tautomer in the ground state.
Caption: Workflow for solvent-dependent UV-Vis spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[25][26][27][28][29][30] By precisely locating the positions of all atoms, including hydrogen atoms (with sufficient resolution), X-ray crystallography can unambiguously determine which tautomer is present in the crystal lattice.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of 3-amino-1,2-benzisoxazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Tautomer Identification: Analyze the final refined structure to determine the positions of the hydrogen atoms on the exocyclic and ring nitrogens, thereby identifying the dominant tautomer in the solid state.
Computational Modeling of Tautomerism
In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool for investigating tautomerism.[31][32][33][34][35][36][37][38]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to determine the relative energies of the amino and imino tautomers, providing a prediction of their relative stabilities.
Computational Workflow:
-
Structure Optimization: Build the 3D structures of both the amino and imino tautomers of 3-amino-1,2-benzisoxazole. Optimize the geometry of each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Energy Calculation: Calculate the single-point electronic energy of each optimized structure.
-
Thermodynamic Corrections: Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: The difference in the Gibbs free energies (ΔG) between the two tautomers will indicate their relative stability. A negative ΔG for the amino-to-imino conversion would suggest the imino form is more stable, while a positive ΔG would indicate the amino form is favored.
-
Transition State Search: To understand the kinetics of the interconversion, a transition state search can be performed to locate the energy barrier between the two tautomers.[39][40]
Caption: Workflow for DFT calculations of tautomer stability.
Implications for Drug Discovery and Development
The tautomeric state of 3-amino-1,2-benzisoxazole and its derivatives has profound implications for their journey as potential drug candidates.
-
Receptor Binding: The different hydrogen bonding patterns and shapes of the amino and imino tautomers can lead to significantly different binding affinities for a biological target.
-
Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the more polar imino tautomer may have different solubility and membrane permeability compared to the less polar amino form.[1]
-
Metabolic Stability: The two tautomers may be metabolized by different enzymatic pathways and at different rates, impacting the drug's half-life and potential for drug-drug interactions.[5]
-
Intellectual Property: A thorough understanding of the tautomeric forms of a drug candidate is crucial for securing robust patent protection.
Conclusion
The tautomerism of 3-amino-1,2-benzisoxazole is a multifaceted phenomenon that warrants careful consideration in any drug discovery program centered on this scaffold. While the aromatic amino form is predicted to be the dominant species, the influence of the local environment on the tautomeric equilibrium cannot be overlooked. The experimental and computational methodologies outlined in this guide provide a comprehensive framework for characterizing the tautomeric landscape of this important heterocyclic system. By embracing the dynamic nature of such molecules, researchers can make more informed decisions in the design and development of novel therapeutics with improved efficacy and safety profiles.
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physical and chemical properties of 3-amino-1,2-benzisoxazole
An In-Depth Technical Guide to 3-Amino-1,2-benzisoxazole: Properties, Synthesis, and Applications
Introduction
3-Amino-1,2-benzisoxazole is a heterocyclic aromatic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure, the 1,2-benzisoxazole ring system, is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1] This guide offers a comprehensive overview of the fundamental , details its characterization and synthesis, and explores its critical role as a versatile building block in the creation of novel therapeutic agents. The insights provided are intended for researchers, scientists, and professionals engaged in chemical synthesis and pharmaceutical research, aiming to equip them with the technical knowledge necessary to effectively utilize this important chemical entity.
Molecular and Physical Properties
The intrinsic physical properties of a compound are foundational to its application in research and synthesis, dictating its handling, solubility, and behavior in various chemical environments. 3-Amino-1,2-benzisoxazole is typically a white to off-white solid at room temperature.[2][3] Its hygroscopic nature necessitates storage under controlled conditions, often under an inert atmosphere of nitrogen or argon at refrigerated temperatures (2–8 °C) to maintain its stability and purity.[2][3][4]
Core Structural and Physical Data
A summary of the key physical and molecular data for 3-amino-1,2-benzisoxazole is presented below. These values are critical for experimental design, from calculating molar equivalents in reactions to selecting appropriate analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O | [2][5] |
| Molecular Weight | 134.14 g/mol | [2][5] |
| Melting Point | 110-112 °C | [2][5] |
| Boiling Point | 311.6 ± 15.0 °C (Predicted) | [2][3][4] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [2][3][4] |
| Appearance | White to Off-White Solid | [3] |
| pKa | 2.04 ± 0.30 (Predicted) | [2][3] |
| CAS Number | 36216-80-5 | [2][5] |
Solubility Profile
The solubility of 3-amino-1,2-benzisoxazole is a crucial parameter for its use in solution-phase chemistry and for its preparation for biological assays. It exhibits slight solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[2][3][4] Its limited solubility in many common organic solvents necessitates careful consideration when planning synthetic transformations or preparing stock solutions for screening.
Spectroscopic and Analytical Characterization
The unambiguous identification and confirmation of purity for 3-amino-1,2-benzisoxazole rely on a combination of modern spectroscopic techniques. Each method provides unique structural information, and together they create a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 3-amino-1,2-benzisoxazole, one would expect to see distinct signals corresponding to the protons on the benzene ring, typically in the aromatic region (δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely appear as a broader singlet, the chemical shift of which can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Signals for the seven carbon atoms would be observed, with the aromatic carbons appearing in the typical downfield region (δ 110-160 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-amino-1,2-benzisoxazole would be expected to show characteristic absorption bands for:
-
N-H stretching: Associated with the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
-
C=N stretching: From the isoxazole ring, usually in the 1600-1650 cm⁻¹ range.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O stretching: Associated with the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. For 3-amino-1,2-benzisoxazole, the molecular ion peak (M⁺) would be expected at m/z = 134.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Caption: General analytical workflow for structural elucidation.
Chemical Properties and Reactivity
The chemical behavior of 3-amino-1,2-benzisoxazole is dominated by the nucleophilicity of the exocyclic amino group and the inherent stability of the aromatic benzisoxazole core.
Basicity and Reactivity of the Amino Group
The primary amino group at the 3-position is the main site of reactivity. It can act as a nucleophile, readily participating in a variety of chemical transformations. This reactivity is the cornerstone of its utility as a synthetic building block. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This is a key step in the synthesis of analogs of the anticonvulsant drug Zonisamide.[7]
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Nucleophilic Aromatic Substitution (SNAr): The amino group itself is often installed via SNAr, where an amine displaces a leaving group (like a halogen) from the 3-position of a pre-formed benzisoxazole ring.[8][9]
Caption: Reactivity of the 3-amino group.
Synthesis Methodologies
Several synthetic routes to 3-amino-1,2-benzisoxazole have been developed, reflecting its importance. A prevalent and efficient modern approach involves the microwave-promoted synthesis from a 3-chloro-1,2-benzisoxazole precursor, which itself is derived from the corresponding 3-hydroxy-1,2-benzisoxazole.[8][9][10]
Experimental Protocol: Microwave-Assisted Amination
This protocol describes the conversion of 3-chloro-1,2-benzisoxazole to a 3-amino derivative, a method noted for its efficiency and high yields.[9][10]
Step 1: Chlorination of 3-Hydroxy-1,2-benzisoxazole
-
Combine 3-hydroxy-1,2-benzisoxazole with a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) in a suitable microwave reaction vessel.
-
Seal the vessel and heat with microwave irradiation to the target temperature (e.g., 100-120 °C) for a specified time (e.g., 1-2 hours).
-
After cooling, carefully quench the reaction mixture and extract the 3-chloro-1,2-benzisoxazole product. Purify as necessary (e.g., via chromatography).
Step 2: Nucleophilic Displacement with an Amine
-
Dissolve the purified 3-chloro-1,2-benzisoxazole in a suitable solvent (e.g., ethanol or DMF) in a microwave reaction vessel.
-
Add the desired amine (e.g., ammonia or an ammonium salt for the parent 3-amino compound) in excess.
-
Seal the vessel and irradiate with microwaves at elevated temperature (e.g., 120-150 °C) for 1-6 hours.[9]
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting 3-amino-1,2-benzisoxazole derivative, typically by column chromatography or recrystallization.
Caption: Workflow for microwave-promoted synthesis.
Applications in Medicinal Chemistry
The 1,2-benzisoxazole scaffold is a cornerstone in modern drug design. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an excellent pharmacophore for engaging with biological targets. It is often used as a bioisosteric replacement for indole, benzoyl, or other aromatic systems to improve pharmacokinetic properties or binding affinity.[8]
3-Amino-1,2-benzisoxazole is a key starting material for accessing a vast chemical space of derivatives. The amino group serves as a handle for introducing diverse functionalities, allowing for the rapid generation of compound libraries for high-throughput screening. Derivatives of this core are investigated for a wide range of therapeutic activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][7] For example, the anticonvulsant drug Zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide, highlighting the therapeutic potential of derivatives accessible from the 3-amino precursor.[7]
Safety and Handling
As a laboratory chemical, 3-amino-1,2-benzisoxazole requires careful handling to minimize exposure and ensure safety.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[2][11]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8 °C.[2][4]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.[11]
Conclusion
3-Amino-1,2-benzisoxazole is a compound of significant value in synthetic and medicinal chemistry. Its well-defined physical properties, predictable chemical reactivity centered on the versatile amino group, and established synthetic pathways make it an indispensable tool for researchers. Its role as a foundational scaffold for creating diverse molecular architectures ensures its continued relevance in the quest for new and improved therapeutic agents. This guide provides the core technical knowledge needed to leverage the full potential of this important heterocyclic building block.
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- Shankarnarayan, P. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Journal of Applicable Chemistry, 4(5), 1547-1557. [Link]
- Palermo, M. G., et al. (2009). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][3][8]benzoxazepine ring system. Tetrahedron Letters, 50(26), 3445-3447. [Link]
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Reactivity and Stability of 1,2-Benzisoxazol-3-amine: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Benzisoxazol-3-amine is a pivotal heterocyclic organic compound, serving as a critical building block in the synthesis of a multitude of biologically active molecules and pharmaceutical intermediates.[1] Its utility in complex synthetic pathways is dictated by its inherent reactivity and stability under diverse experimental and storage conditions. This guide provides an in-depth analysis of the chemical behavior of this compound, offering field-proven insights into its stability profile. We will explore its reactivity under hydrolytic, oxidative, thermal, and photolytic stress, present validated experimental protocols for stability assessment, and furnish actionable recommendations for its handling and storage to ensure molecular integrity throughout the drug development lifecycle.
Introduction: The Role of this compound in Synthesis
This compound (CAS 36216-80-5) is a versatile precursor, most notably in the preparation of benzisoxazole derivatives with significant therapeutic potential.[1] Its structure, featuring a fused benzene and isoxazole ring system with a reactive exocyclic amino group, makes it an indispensable tool for synthetic chemists.[1] However, this same structural complexity presents challenges regarding its stability. Understanding its degradation pathways is not merely an academic exercise; it is a prerequisite for developing robust synthetic routes, stable formulations, and reliable analytical methods, as mandated by regulatory bodies like the ICH and FDA.[2] This document serves as a foundational resource for scientists aiming to harness the full potential of this molecule while mitigating risks associated with its degradation.
Core Physicochemical Properties
A baseline understanding of the physical properties of this compound is essential before designing stability studies. These characteristics influence solubility, handling, and reaction kinetics.
| Property | Value | Source(s) |
| CAS Number | 36216-80-5 | [1][3][4] |
| Molecular Formula | C₇H₆N₂O | [1][3][4] |
| Molecular Weight | 134.14 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | Approx. 110-112°C | [1][4] |
| pKa (Predicted) | 2.27 ± 0.10 | [6] |
| Primary Hazards | Acute oral toxicity, Skin/Eye/Respiratory Irritant | [3][7][8] |
Principles of Stability: A Mechanistic Perspective
The stability of this compound is governed by the interplay of its three key structural features: the aromatic benzene ring, the heteroaromatic isoxazole ring, and the exocyclic primary amine. Each presents unique vulnerabilities.
-
The Isoxazole Ring: This five-membered heterocycle contains a labile N-O bond. This bond is susceptible to cleavage under harsh conditions, particularly strong acid or base catalysis, which can lead to ring-opening reactions.
-
The Exocyclic Amine (-NH₂): As a primary amine, this group is a primary site for oxidative degradation.[9] Its nucleophilicity also makes it the key reactive center for derivatization, but this reactivity can also lead to unwanted side reactions if not properly controlled.
-
The Aromatic System: The fused ring system is a chromophore, meaning it can absorb UV/visible light. This absorption can lead to photolytic degradation, a critical consideration for handling and storage.[10]
Forced degradation studies are intentionally designed to exploit these vulnerabilities to an appropriate extent (typically 5-20% degradation), allowing for the identification of likely degradation products and the development of stability-indicating analytical methods.[2][11]
Reactivity & Stability Under Forced Degradation Conditions
Forced degradation (or stress testing) is a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule.[12] The following sections detail the expected behavior of this compound under standard stress conditions.
Hydrolytic Stability: The Influence of pH
Hydrolysis is a common degradation pathway for many drug substances.[13] For this compound, studies should be conducted across a range of pH values (typically acidic, neutral, and basic) to simulate potential physiological or formulation environments.
-
Causality and Experimental Rationale:
-
Acidic Conditions (e.g., 0.1 M HCl): Under low pH, the exocyclic amine will be protonated (-NH₃⁺), which may offer some protection against oxidation but could also facilitate acid-catalyzed hydrolysis of the isoxazole ring.
-
Neutral Conditions (e.g., Water): Degradation is expected to be minimal, providing a baseline for comparison.
-
Basic Conditions (e.g., 0.1 M NaOH): Strong bases can catalyze the cleavage of the N-O bond in the isoxazole ring, leading to ring-opened degradation products. The amine remains in its more nucleophilic free base form.
-
Table 2: Summary of Hydrolytic Stress Testing Conditions & Expected Outcomes
| Condition | Reagent | Temperature | Time | Expected Primary Degradation Pathway |
|---|---|---|---|---|
| Acidic | 0.1 M HCl | 60-70°C | Up to 7 days | Potential for isoxazole ring opening |
| Neutral | Purified Water | 60-70°C | Up to 7 days | Expected to be relatively stable |
| Basic | 0.1 M NaOH | 60-70°C | Up to 7 days | Isoxazole ring opening via N-O bond cleavage |
Oxidative Stability
Many functional groups are susceptible to oxidation, and the primary amine of this compound is a likely target.[9]
-
Causality and Experimental Rationale:
-
Stress Agent: Hydrogen peroxide (H₂O₂, typically 3%) is a common choice as it mimics potential exposure to oxidative species.[9]
-
Mechanism: The reaction likely proceeds via an electron transfer mechanism at the nitrogen atom of the amino group or potentially hydroxylation of the aromatic ring.[9] Identifying the resulting degradants is crucial, as they may have different pharmacological or toxicological profiles.
-
Thermal Stability
Elevated temperatures are used to accelerate degradation and simulate the effects of long-term storage in a shorter timeframe.[9]
-
Causality and Experimental Rationale:
-
Conditions: Samples are exposed to high heat (e.g., 70°C) in both dry and humid environments.[9]
-
Mechanism: Thermal energy can provide the activation energy needed for various degradation reactions. For this compound, this could involve decomposition of the heterocyclic ring. Safety data sheets indicate that thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]
-
Photostability
As mandated by ICH Q1B guidelines, photostability testing is essential to determine if light exposure affects the molecule's integrity.[14]
-
Causality and Experimental Rationale:
-
Conditions: The drug substance is exposed to a controlled light source that produces a standardized output of both UV-A and visible light (e.g., an output similar to D65/ID65 emission standards).[14] A dark control is run in parallel to differentiate between thermal and photolytic degradation.
-
Mechanism: The aromatic and heterocyclic rings act as chromophores. Upon absorbing photons, the molecule can enter an excited state, leading to reactions such as photocyclization, photo-oxidation, or ring cleavage.[10]
-
Experimental Protocols for Stability Assessment
Trustworthy protocols are self-validating. The following workflows are designed to provide reproducible and accurate data on the stability of this compound.
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol: Forced Degradation Sample Preparation and Stressing
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.
-
Sample Preparation: For each stress condition, transfer a known volume of the stock solution into separate, appropriate vials (e.g., clear glass for photostability, amber for others).
-
Application of Stress:
-
Hydrolysis: Add an equal volume of 0.2 M HCl (for final 0.1 M), 0.2 M NaOH (for final 0.1 M), or water (for neutral) to the respective vials.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Place sealed vials in a calibrated oven at 70°C.
-
Photostability: Place vials in a photostability chamber, ensuring exposure according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.[14]
-
-
Timepoints: Incubate all samples. Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).
-
Quenching/Neutralization: Immediately stop the degradation reaction. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for analysis.
Protocol: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities.[15]
-
Rationale for Method Choice: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of stability testing due to its high sensitivity, resolving power, and quantitative accuracy.[15] Coupling with a Mass Spectrometer (MS) is invaluable for identifying the structures of unknown degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% to 90% B over 20 min | Ensures elution of both the parent compound and potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity assessment. |
Potential Degradation Pathways
Based on the chemical principles outlined, a map of potential degradation products can be proposed. This serves as a hypothesis to be confirmed by analytical data, particularly LC-MS.
Diagram 2: Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways under stress conditions.
Practical Recommendations for Handling and Storage
To maintain the integrity of this compound, the following laboratory practices are essential, derived from established safety and handling protocols.[7][16][17]
-
Storage: Store in a cool, dry, and well-ventilated place.[16] Keep containers tightly closed to prevent moisture ingress. Store locked up and away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[7]
-
Handling:
-
Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid formation of dust and aerosols during weighing and transfer.[16]
-
Wash hands thoroughly after handling.[7]
-
-
Disposal: Dispose of waste material and empty containers at an approved waste disposal plant, in accordance with local, state, and federal regulations.[7][16]
Conclusion
This compound is a compound of high value in pharmaceutical synthesis, but its utility is directly linked to an understanding of its chemical stability. This guide has established the theoretical basis for its potential degradation under hydrolytic, oxidative, thermal, and photolytic stress. The provided protocols offer a robust framework for experimentally determining its stability profile, developing stability-indicating methods, and ensuring its proper handling. By applying these principles, researchers can confidently utilize this important building block, ensuring the quality and integrity of their synthetic work from the bench to final application.
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The Versatile Heterocycle: A Technical Guide to 1,2-Benzisoxazol-3-amine as a Core Building Block in Modern Drug Discovery
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1,2-benzisoxazol-3-amine as a pivotal heterocyclic building block. Moving beyond a mere catalog of reactions, this document elucidates the synthetic nuances, explores the electronic and steric factors governing its reactivity, and provides validated, step-by-step protocols for its synthesis and derivatization. By grounding theoretical principles in practical, field-proven methodologies, this guide aims to empower scientists to fully leverage the potential of this versatile scaffold in the design and synthesis of novel therapeutic agents. Particular emphasis is placed on its role as a key intermediate in the synthesis of prominent central nervous system drugs, underscoring its significance in contemporary pharmaceutical development.
Introduction: The Strategic Importance of the 1,2-Benzisoxazole Scaffold
The 1,2-benzisoxazole motif is a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds. Its rigid, planar structure and specific arrangement of heteroatoms allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The introduction of a primary amino group at the 3-position, affording this compound, transforms this scaffold into a highly versatile and reactive building block. This amine handle serves as a critical anchor point for a diverse array of synthetic modifications, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The true value of this compound is exemplified by its central role in the synthesis of blockbuster drugs such as the atypical antipsychotic risperidone and the anticonvulsant zonisamide.[1][2] In these and many other examples, the benzisoxazole core is not merely a passive scaffold but an active contributor to the molecule's overall pharmacological profile. This guide will provide the foundational knowledge and practical protocols necessary to harness the synthetic potential of this key heterocyclic amine.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and spectral properties of a building block is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 36216-80-5 | [3] |
| Molecular Formula | C₇H₆N₂O | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 110-112 °C | [4] |
| IUPAC Name | 1,2-benzoxazol-3-amine | [5] |
Spectroscopic Data
The following data provides a reference for the characterization of this compound.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | The aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amine protons (-NH₂) often present as a broad singlet. |
| ¹³C NMR | Aromatic carbons resonate in the δ 110-160 ppm region. The carbon bearing the amino group (C3) is typically found further downfield.[2] |
| IR (KBr, cm⁻¹) | N-H stretching of the primary amine appears as a pair of bands in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations are observed in the 1500-1650 cm⁻¹ range. |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 134. |
Synthesis of the Core Building Block: this compound
The efficient and scalable synthesis of this compound is a critical first step in its utilization. While several methods exist, the cyclization of an O-aryl oxime derived from a readily available phenol is a common and robust strategy.
Synthetic Strategy Overview
A prevalent and reliable method involves a two-step, one-pot synthesis starting from 2-cyanophenol. This approach leverages an initial O-alkylation followed by a base-mediated intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Mechanistic Rationale: The Role of Base in Cyclization
The choice of base in the cyclization step is crucial. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the hydroxylamine nitrogen, generating a highly nucleophilic nitrogen anion. This anion then readily attacks the electrophilic carbon of the nitrile group in an intramolecular fashion. The subsequent tautomerization of the resulting intermediate yields the aromatic this compound. The intramolecular nature of this reaction makes it highly efficient, often proceeding in high yield.
Caption: Key steps in the base-mediated cyclization.
Validated Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, providing clear steps and expected outcomes for the synthesis of the title compound.
Materials:
-
2-Cyanophenol
-
Hydroxylamine hydrochloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of 2-cyanophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained data should be consistent with the values reported in Section 2.2.
Reactivity and Derivatization: Expanding Chemical Diversity
The primary amino group of this compound is the gateway to a vast array of derivatives. Its nucleophilicity allows for facile reaction with a wide range of electrophiles.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for introducing diverse side chains and modulating the physicochemical properties of the parent amine. The resulting amides are often more stable and exhibit altered solubility and hydrogen bonding capabilities.
Causality in Protocol Design: The use of a base, such as pyridine or triethylamine, is essential when reacting with acyl chlorides to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[6] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions with the acylating agent.
Validated Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(1,2-benzisoxazol-3-yl)acetamide, can be further purified by recrystallization or column chromatography.[7]
Expected Characterization of N-(1,2-benzisoxazol-3-yl)acetamide:
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Appearance of a singlet for the acetyl methyl group (~δ 2.2 ppm) and a downfield shift of the aromatic protons. A broad singlet for the amide N-H proton. |
| ¹³C NMR | Appearance of a carbonyl carbon signal (~δ 168-170 ppm) and a methyl carbon signal (~δ 24 ppm). |
| IR (cm⁻¹) | Strong C=O stretching band around 1660-1680 cm⁻¹. N-H stretching band around 3300 cm⁻¹. |
N-Sulfonylation: Accessing Sulfonamide Analogs
N-sulfonylation is another key derivatization strategy, leading to the formation of stable sulfonamides. This functional group is a well-known bioisostere for carboxylic acids and amides and is a prominent feature in many marketed drugs, including the anticonvulsant zonisamide.[8][9]
Caption: General scheme for N-sulfonylation.
Application in Pharmaceutical Synthesis: The Case of Risperidone
The synthesis of the atypical antipsychotic risperidone provides a compelling case study for the application of 1,2-benzisoxazole-based building blocks. A key intermediate in its synthesis is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[10][11] This intermediate is then coupled with another heterocyclic fragment to yield the final drug molecule.[12] The synthesis of this key intermediate itself follows the fundamental principles of 1,2-benzisoxazole formation.
The derivatization of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate is a prime example of leveraging the reactivity of the piperidine nitrogen for further elaboration.[1]
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone heterocyclic building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the versatile reactivity of the 3-amino group, provides a reliable platform for the generation of diverse molecular architectures. The continued exploration of novel derivatization strategies and the application of this scaffold in new therapeutic areas are expected to further solidify its importance in the future of drug discovery. This guide has provided both the conceptual framework and the practical, validated protocols to empower researchers to fully exploit the potential of this remarkable molecule.
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A Technical Guide to the Therapeutic Potential of 1,2-Benzisoxazol-3-amine Derivatives
Executive Summary
The 1,2-benzisoxazole scaffold represents a quintessential "privileged structure" in modern medicinal chemistry, serving as the foundational core for a multitude of clinically significant therapeutic agents.[1] Its derivatives, particularly those functionalized at the 3-position, exhibit a remarkable breadth of biological activities, engaging with a diverse array of molecular targets. This guide provides an in-depth technical exploration of the therapeutic applications of 1,2-Benzisoxazol-3-amine and related derivatives, with a primary focus on their established roles in treating Central Nervous System (CNS) disorders and their emerging potential in oncology, inflammation, and infectious diseases. We will dissect the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) data, and provide validated experimental protocols to empower researchers in the discovery and development of novel therapeutics based on this versatile scaffold.[2]
The 1,2-Benzisoxazole Core: A Privileged Scaffold
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug discovery. The 1,2-benzisoxazole ring system, a bicyclic heterocycle composed of a fused benzene and isoxazole ring, perfectly embodies this concept.[3][4] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, like indole, enabling interactions with a wide range of enzymes and receptors.[4]
The introduction of an amine or a derivative group at the C-3 position is a critical functionalization strategy. This moiety often serves as a key pharmacophoric element, providing a point for molecular extension to engage with specific binding pockets or acting as a hydrogen bond donor/acceptor. This strategic placement has given rise to blockbuster drugs and a rich pipeline of investigational compounds.[2][3]
The diverse therapeutic profile of these derivatives is extensive, encompassing antipsychotic, anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This polypharmacology underscores the scaffold's importance and its continuing relevance in the quest for novel medicines.
Therapeutic Applications in Central Nervous System (CNS) Disorders
The most profound clinical impact of 1,2-benzisoxazole derivatives has been in the treatment of CNS disorders. Two key areas stand out: psychosis and epilepsy, exemplified by the drugs Risperidone and Zonisamide, respectively.[5][6]
Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways
Pathological Context: Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions characterized by positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal).[7] The "dopamine hypothesis" has long implicated hyperactive dopamine signaling in the brain's mesolimbic pathway as a key driver of positive symptoms.[7][8]
Mechanism of Action: Atypical antipsychotics based on the 1,2-benzisoxazole scaffold, such as Risperidone, function primarily as potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[5][9]
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, these drugs effectively dampen the excessive dopaminergic activity, leading to the alleviation of positive psychotic symptoms.[5][7]
-
Serotonin 5-HT2A Receptor Antagonism: This is the hallmark of "atypical" antipsychotics. Potent 5-HT2A blockade is believed to achieve several beneficial effects: it may enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, and crucially, it mitigates the extrapyramidal side effects (EPS) that arise from D2 blockade in the striatum.[5][10]
This dual-receptor antagonism provides a more balanced pharmacological profile compared to older, "typical" antipsychotics.[11] Some derivatives also show affinity for other receptors, such as adrenergic and histaminic receptors, which can contribute to their overall therapeutic effects and side-effect profiles.[7][10]
The following table summarizes the in vitro receptor binding affinities of representative 1,2-benzisoxazole derivatives compared to standard antipsychotics. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | Reference |
| Risperidone | 3.13 - 6.1 | 0.16 - 0.54 | 0.8 - 2.6 | [5][9][10] |
| Paliperidone | 0.87 - 5.9 | 0.28 | 1.2 | [5] |
| Iloperidone | 6.3 | 5.6 | 0.3 | [5] |
| BMY 13859-1 | 12 (IC50) | 1.8 (IC50) | N/A | [11][12] |
| Haloperidol | 1.5 (IC50) | 34 (IC50) | 13 | [12] |
// Nodes Benzisoxazole [label="1,2-Benzisoxazole\nDerivative (e.g., Risperidone)", fillcolor="#F1F3F4", fontcolor="#202124"]; D2R [label="Dopamine D2 Receptor\n(Mesolimbic Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HT2AR [label="Serotonin 5-HT2A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dopamine [label="Dopamine Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Positive [label="Alleviation of\nPositive Symptoms", fillcolor="#34A853", fontcolor="#FFFFFF"]; EPS [label="Reduced Extrapyramidal\nSide Effects (EPS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Benzisoxazole -> D2R [label=" Antagonism", style=bold, color="#EA4335"]; Benzisoxazole -> HT2AR [label=" Antagonism", style=bold, color="#4285F4"]; D2R -> Dopamine [label=" Inhibition", style=dashed]; HT2AR -> EPS [label=" Mitigation"]; Dopamine -> Positive [label=" Leads to"]; }
Caption: Signaling pathway of 1,2-benzisoxazole antipsychotics.
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor, a critical step in validating potential antipsychotic agents.
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the 1,2-benzisoxazole test compound (e.g., from 10 µM to 0.1 nM) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand [3H]-Spiperone (final concentration ~0.2 nM), and 50 µL of the test compound dilution.
-
To determine non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) in place of the test compound.
-
To determine total binding, use assay buffer in place of the test compound.
-
Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (final concentration ~10-20 µg protein/well).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., Prism, Origin).
-
Anticonvulsant Activity: A Multi-Target Approach to Seizure Suppression
Pathological Context: Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures resulting from excessive and synchronous neuronal firing in the brain. The underlying mechanisms often involve imbalances in excitatory and inhibitory neurotransmission, frequently linked to the dysfunction of voltage-gated ion channels.
Mechanism of Action: Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide derivative, is a broad-spectrum antiepileptic drug (AED) with a unique, multi-target mechanism of action.[13][14] This multifaceted profile may explain its efficacy in patients who are resistant to other AEDs.[14][15]
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks sustained, high-frequency repetitive firing of neurons by altering the fast inactivation of voltage-sensitive sodium channels.[13][16] This stabilizes neuronal membranes and prevents the propagation of seizure discharges.[16]
-
Inhibition of T-type Calcium Channels: It also inhibits low-threshold T-type calcium channels.[16][17] These channels are involved in the rhythmic firing of thalamic neurons, which is a characteristic feature of absence seizures.[16]
-
Other Potential Mechanisms: Zonisamide is also a weak inhibitor of carbonic anhydrase, though this is not considered its primary antiepileptic mechanism.[13][15] It may also modulate GABAergic and glutamatergic neurotransmission.[16][17]
This table shows the efficacy of Zonisamide in a standard preclinical model compared to other established AEDs.
| Compound | Maximal Electroshock Seizure (MES) Test (ED50, mg/kg, p.o. in rats) | Reference |
| Zonisamide (AD-810) | 13.7 | [18][19] |
| Phenytoin | 29.5 | [19] |
| Carbamazepine | 12.0 | [19] |
// Nodes Zonisamide [label="Zonisamide\n(1,2-Benzisoxazole Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; NaChannel [label="Voltage-Gated\nSodium Channels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaChannel [label="T-type\nCalcium Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuron [label="Neuronal Hyperexcitability", fillcolor="#FBBC05", fontcolor="#202124"]; Seizure [label="Seizure Suppression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Zonisamide -> NaChannel [label=" Blocks", style=bold, color="#EA4335"]; Zonisamide -> CaChannel [label=" Inhibits", style=bold, color="#4285F4"]; NaChannel -> Neuron [label=" Inhibition of\nRepetitive Firing", style=dashed]; CaChannel -> Neuron [label=" Inhibition of\nRhythmic Firing", style=dashed]; Neuron -> Seizure [label=" Leads to"]; }
Caption: Multi-target anticonvulsant mechanism of Zonisamide.
The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation and Dosing:
-
Use adult male Sprague-Dawley rats (150-200 g). Acclimate animals for at least 3 days prior to the experiment.
-
Prepare a suspension of the test compound (e.g., Zonisamide) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the test compound or vehicle orally (p.o.) via gavage at various doses to different groups of animals (n=8-10 per group).
-
-
Induction of Seizure:
-
At the time of peak drug effect (determined from prior pharmacokinetic studies, e.g., 60 minutes post-dosing), induce a seizure.
-
Apply a brief electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) via corneal or auricular electrodes.
-
-
Observation and Endpoint:
-
Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the key endpoint.
-
The absence of the tonic hindlimb extension is defined as protection.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED50 (the dose required to protect 50% of the animals) using probit analysis.
-
A statistically significant increase in the percentage of protected animals compared to the vehicle control group indicates anticonvulsant activity.
-
Emerging Therapeutic Applications
Beyond the CNS, the 1,2-benzisoxazole scaffold is a fertile ground for developing agents against a range of other diseases.
Anti-inflammatory Activity
Several 1,2-benzisoxazole derivatives have demonstrated promising anti-inflammatory properties.[2][6] The mechanisms are varied, with some compounds showing inhibitory activity against lipoxygenase or cyclooxygenase (COX) enzymes.[20][21] Another approach involves evaluating activity via the Human Red Blood Cell (HRBC) membrane stabilization method, an in vitro assay that correlates well with in vivo anti-inflammatory effects.[6] More recently, derivatives have been investigated as inhibitors of Myeloid differentiation protein 2 (MD2), a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is critical in inflammatory processes.[22]
Antimicrobial Activity
The 1,2-benzisoxazole nucleus is present in numerous compounds with significant antibacterial and antifungal activity. Structure-activity relationship studies have shown that the nature and position of substituents on the benzisoxazole ring are crucial for potency. For instance, the presence of electron-withdrawing groups like halogens or nitro groups can enhance antimicrobial activity.[2] These derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[2][21]
Anticancer Activity
The development of novel anticancer agents is another active area of research for this scaffold. Derivatives have shown antiproliferative activity against various human cancer cell lines, including colon (HT-29), cervical (HeLa), and breast (MCF-7) cancer. One investigated mechanism involves the inhibition of histone deacetylases (HDACs). For example, 1,2-benzisoxazole-tethered 1,2,3-triazoles were found to be potent antiproliferative agents against acute myeloid leukemia (AML) cells, inducing apoptosis and tubulin acetylation, consistent with HDAC inhibition.[23]
Synthesis Strategies
The versatility of the 1,2-benzisoxazole scaffold is matched by the variety of synthetic routes available for its construction. A common and popular method involves the base-catalyzed intramolecular cyclization of o-hydroxy ketoximes or their derivatives.[3] Other established methods include:
-
One-pot synthesis from o-halo or o-nitrobenzonitriles with a hydroxamate anion.[3]
-
[3+2] cycloaddition reactions between arynes and nitrile oxides.[24]
-
Acidic treatment of O-aryl oximes to yield 3-amino derivatives.[24]
These synthetic methodologies provide medicinal chemists with a robust toolkit to generate diverse libraries of 1,2-benzisoxazole derivatives for biological screening and lead optimization.
Future Outlook
The 1,2-benzisoxazole scaffold continues to be a highly valuable starting point for the design of new therapeutic agents. Its proven success in targeting CNS disorders provides a strong foundation for exploring its potential in other areas like oncology and infectious diseases. The concept of polypharmacology—designing single molecules to interact with multiple targets—is particularly relevant for this scaffold. Future research will likely focus on developing derivatives with tailored, multi-target profiles to treat complex diseases more effectively and with fewer side effects. The rich history and demonstrated biological promiscuity of 1,2-benzisoxazole derivatives ensure they will remain a cornerstone of medicinal chemistry for years to come.
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The Lynchpin of Modern Neuroleptics: A Technical Guide to 1,2-Benzisoxazol-3-amine as a Pharmaceutical Intermediate
Introduction: The Privileged Scaffold in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The 1,2-benzisoxazole ring system is a quintessential example of such a scaffold, particularly in the development of drugs targeting the central nervous system (CNS). At the heart of this scaffold's utility is 1,2-Benzisoxazol-3-amine , a versatile and highly reactive intermediate. Its unique arrangement of a fused aromatic ring, a reactive isoxazole core, and an accessible primary amine group makes it an invaluable building block for a range of pharmaceuticals.[1]
This technical guide provides an in-depth exploration of this compound's role as a pivotal pharmaceutical intermediate. We will dissect its synthesis, explore its transformation into key drug precursors, and detail its central role in the manufacturing of blockbuster antipsychotic and anticonvulsant medications. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical understanding and practical, field-proven insights into the application of this critical chemical entity. The benzisoxazole scaffold is a cornerstone in the synthesis of drugs such as the antipsychotics risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide.[2]
Core Synthesis of the Benzisoxazole Scaffold: From Precursor to Intermediate
The efficient construction of the 1,2-benzisoxazole ring is paramount for its use in pharmaceutical synthesis. While various methods exist, a common and industrially scalable approach begins with readily available precursors like 2-hydroxybenzonitrile (2-cyanophenol). The synthesis of this compound can be achieved through the intramolecular cyclization of an N-(2-cyano-phenoxy) hydroxamate intermediate.
Mechanism of 1,2-Benzisoxazole Ring Formation
The formation of the 1,2-benzisoxazole ring from an ortho-hydroxyaryl oxime derivative typically proceeds via an intramolecular nucleophilic aromatic substitution (SNAr). Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the nitrogen of the oxime and displacing a leaving group to close the five-membered ring.[3]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound from 2-hydroxybenzonitrile.
Step 1: Formation of O-(2-Cyanophenyl)hydroxylamine
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
To this mixture, add a hydroxylamine derivative with a good leaving group, such as N-hydroxy-phthalimide, and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by pouring into water and extracting with an organic solvent.
Step 2: Intramolecular Cyclization and Amine Formation
-
The crude O-(2-cyanophenyl)hydroxylamine derivative from the previous step is dissolved in a suitable solvent like ethanol.
-
A base, such as sodium ethoxide, is added to catalyze the intramolecular cyclization.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction after neutralization. The resulting solid is purified by recrystallization to yield this compound.
Application in the Synthesis of Key Pharmaceutical Ingredients
The true value of this compound and its derivatives lies in their role as advanced intermediates in the synthesis of a multitude of blockbuster drugs. The following sections detail the synthetic pathways from a common benzisoxazole precursor to several key pharmaceuticals.
The Risperidone and Paliperidone Pathway
Risperidone and its active metabolite, paliperidone, are widely prescribed atypical antipsychotics. Their synthesis hinges on the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .
Caption: Synthetic pathway from a benzisoxazole intermediate to Risperidone and Paliperidone.
A common route to this crucial intermediate involves the cyclization of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.
Experimental Protocol:
-
(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) is dissolved in methanol (600 mL).
-
Potassium hydroxide (27 g) is added to the solution.
-
The reaction mixture is heated to reflux for approximately 2.5 hours.
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent, and hydrochloric acid is added to precipitate the product as its hydrochloride salt.
-
The solid is collected by filtration and dried to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. A yield of 97.8% has been reported for a similar procedure using potassium tert-butoxide.[4]
The final step in the synthesis of risperidone is the N-alkylation of the piperidine nitrogen of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Experimental Protocol:
-
A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq), 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), and a base such as sodium carbonate is prepared in a suitable solvent like acetonitrile.
-
The reaction is heated, and progress is monitored by HPLC.
-
Upon completion, the reaction mixture is worked up by extraction and purified by recrystallization to afford risperidone.
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| Intermediate Synthesis | (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime HCl, KOH | Methanol | Reflux | 2.5 h | ~98% | [4] |
| Risperidone Synthesis | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, Pyrido[1,2-a]pyrimidin-4-one derivative, Na2CO3 | Acetonitrile | 60 °C | 16 h | High |
The Iloperidone Pathway
Iloperidone, another atypical antipsychotic, is also synthesized from the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate. The synthesis involves a Williamson ether synthesis type reaction.
Caption: Synthesis of Iloperidone from the key benzisoxazole intermediate.
Experimental Protocol:
A one-pot synthesis has been developed for iloperidone.[1]
-
In the first step, 4-hydroxy-3-methoxy acetophenone is reacted with 1-chloro-3-bromo propane to form 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in situ.
-
To this reaction mixture, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (0.9-1.0 eq) is added along with a solvent such as acetonitrile and an inorganic base like potassium carbonate.
-
The mixture is heated to 80-95°C. [1]
-
The iloperidone product is isolated directly from the reaction mixture by filtration and concentration, with reported purities exceeding 99%. [1]
| Step | Key Reagents | Solvent | Temperature | Yield | Reference |
| Iloperidone Synthesis | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, K2CO3 | Acetonitrile | 80-95°C | >95% | [5] |
The Zonisamide Pathway
Zonisamide is an anticonvulsant drug that also features the 1,2-benzisoxazole core. Its synthesis typically starts from 1,2-benzisoxazole-3-acetic acid, which can be prepared from 4-hydroxycoumarin.
Caption: Synthetic pathway for Zonisamide starting from 4-hydroxycoumarin.
Experimental Protocol:
-
Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA): 4-Hydroxycoumarin is reacted with hydroxylamine in the presence of a base to yield BOA.[6]
-
Sulfonation: BOA is reacted with chlorosulfonic acid to form 1,2-benzisoxazole-3-methanesulfonic acid.
-
Chlorination: The sulfonic acid is then treated with a halogenating agent, such as thionyl chloride or phosphoryl chloride, to produce 1,2-benzisoxazole-3-methanesulfonyl chloride.[5][7]
-
Amidation: The final step involves reacting the sulfonyl chloride with ammonia to furnish zonisamide.[5]
| Step | Key Reagents | Key Transformation | Reference |
| BOA Synthesis | 4-Hydroxycoumarin, Hydroxylamine | Ring opening and recyclization | [6] |
| Sulfonation | BOA, Chlorosulfonic acid | Conversion of acetic acid to sulfonic acid | [8][9] |
| Chlorination | 1,2-Benzisoxazole-3-methanesulfonic acid, POCl3/SOCl2 | Formation of sulfonyl chloride | [5][7] |
| Amidation | 1,2-Benzisoxazole-3-methanesulfonyl chloride, Ammonia | Formation of sulfonamide | [5] |
Conclusion: An Enduring Legacy in Medicinal Chemistry
This compound and its derivatives represent a cornerstone of modern pharmaceutical synthesis, particularly in the realm of neuroleptics and anticonvulsants. The versatility of the benzisoxazole scaffold, combined with the reactivity of the 3-amino substituent, provides a powerful platform for the development of a diverse array of therapeutic agents. The synthetic pathways detailed in this guide, from the construction of the core intermediate to its elaboration into blockbuster drugs like risperidone, iloperidone, and zonisamide, underscore the profound impact of this chemical entity on medicinal chemistry. As drug discovery continues to evolve, the principles of privileged scaffolds and the strategic use of key intermediates like this compound will undoubtedly remain central to the development of new and improved therapies for a wide range of human diseases.
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The 1,2-Benzisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-benzisoxazole moiety, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in the field of medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has propelled it to the forefront of drug discovery and development.[1][2] This versatile core structure is a key component in several clinically successful drugs and remains a focal point for the design of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the 1,2-benzisoxazole scaffold, delving into its synthesis, physicochemical properties, significant pharmacological applications, and the experimental methodologies pivotal for its evaluation.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds are of immense importance in medicinal chemistry, with nitrogen and oxygen-containing systems being particularly prominent due to their prevalence in biological systems.[4][5] Among these, the 1,2-benzisoxazole scaffold has emerged as a structure of significant interest.[6][7] Its unique electronic and steric properties allow for a wide range of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This adaptability has led to the development of 1,2-benzisoxazole derivatives with a remarkable spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects.[5][6][8]
The success of drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide has solidified the importance of this scaffold in contemporary medicine.[3][6][9] This guide will provide an in-depth analysis of the core attributes of 1,2-benzisoxazole that contribute to its "privileged" status.
Physicochemical Properties and Synthesis
The 1,2-benzisoxazole core is composed of a benzene ring fused to an isoxazole ring, which imparts a stable aromatic character.[1] Understanding its fundamental physicochemical properties is crucial for its application in drug design.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO | [1][3][10] |
| Molar Mass | 119.12 g/mol | [1][10] |
| Appearance | Colorless liquid | [1][3] |
| Density | 1.174 - 1.18 g/cm³ at 25 °C | [1][11] |
| Boiling Point | 90-92 °C at 15 mmHg | [1][11] |
| Water Solubility | 4.1 mg/mL at 25°C | [1] |
| logP | 1.6 | [1] |
Synthetic Strategies: Building the Core
The construction of the 1,2-benzisoxazole ring system is a critical aspect of its utility in medicinal chemistry. A variety of synthetic methods have been developed, generally focusing on the formation of either the C–O or N–O bond in the final ring-closing step.[9]
Key Synthetic Pathways:
-
Base-Catalyzed Cyclization of o-Hydroxy Ketoximes: This is one of the most widely used and elegant methods.[4] It involves the intramolecular cyclization of an o-hydroxy ketoxime or its derivatives, where a phenoxide ion attacks the nitrogen of the oxime.[4]
-
Synthesis from 2-Hydroxybenzoyl Derivatives: This approach relies on the nucleophilic substitution at the nitrogen atom by a phenolic hydroxyl group to form the benzisoxazole core.[9]
-
[3+2] Cycloaddition Reactions: This method involves the reaction of arynes with nitrile oxides. Both reactive intermediates are generated in situ, providing a direct route to functionalized benzisoxazoles under mild conditions.[12]
-
Benzene Ring Formation: In this less common but effective strategy, the benzisoxazole core is constructed by forming the benzene ring onto a pre-existing substituted isoxazole.[9]
Caption: Key synthetic routes to the 1,2-benzisoxazole scaffold.
Pharmacological Applications: A Scaffold of Diverse Activity
The true value of the 1,2-benzisoxazole scaffold lies in the broad spectrum of pharmacological activities exhibited by its derivatives.[5][6] This versatility makes it a highly attractive starting point for drug discovery programs across multiple therapeutic areas.
Antipsychotic Activity
Several atypical antipsychotic drugs feature the 1,2-benzisoxazole core. These agents typically exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a key mechanism for treating the symptoms of schizophrenia and bipolar disorder.[5]
-
Risperidone, Paliperidone, and Iloperidone: These are prominent examples of 1,2-benzisoxazole-based antipsychotics.[3][9] Their clinical success highlights the scaffold's ability to be tailored for potent and selective central nervous system activity.[2]
Anticonvulsant Activity
The 1,2-benzisoxazole ring is a key structural feature of the anticonvulsant drug zonisamide.[3][6][9] Derivatives of 3-(sulfamoylmethyl)-1,2-benzisoxazole have shown significant anticonvulsant activity in preclinical models.[6][13]
Anticancer Activity
Recent research has focused on the development of 1,2-benzisoxazole derivatives as anticancer agents.[4] Some derivatives have been designed as bioreductive prodrugs of cytotoxic agents like phosphoramide mustard.[14] Additionally, 1,2-benzisoxazole-tethered 1,2,3-triazoles have demonstrated antiproliferative effects against human acute myeloid leukemia (AML) cells by inhibiting histone deacetylases.[15]
Antimicrobial and Anti-inflammatory Activities
Various derivatives of 1,2-benzisoxazole have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties.[6][8] Certain substitutions on the benzisoxazole ring have been shown to yield compounds with potent activity against a range of bacteria and fungi.[8] The anti-inflammatory potential is also a significant area of investigation.[6]
Caption: Diverse pharmacological activities of 1,2-benzisoxazole derivatives.
Experimental Protocols for Evaluation
The discovery and development of novel 1,2-benzisoxazole-based therapeutic agents rely on robust and validated experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cells are plated in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[1]
-
Data Analysis: The absorbance of the formazan product is measured, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under conditions appropriate for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
-
Maximal Electroshock (MES) Test for Anticonvulsant Activity
-
Objective: To assess the ability of a compound to prevent seizures induced by an electrical stimulus.
-
Methodology:
-
Animal Preparation: The test compound is administered to mice, typically via intraperitoneal injection.
-
Stimulation: After a predetermined time, an electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.[1]
-
Case Studies: Clinically Approved 1,2-Benzisoxazole Drugs
The therapeutic relevance of the 1,2-benzisoxazole scaffold is best exemplified by its presence in several clinically approved drugs.
Risperidone: An Atypical Antipsychotic
Risperidone is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[9] Its therapeutic efficacy is attributed to its combined antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Zonisamide: An Anticonvulsant
Zonisamide is an antiepileptic drug used for the treatment of partial seizures in adults.[16] It is a 1,2-benzisoxazole derivative with a unique mechanism of action that includes blocking sodium and T-type calcium channels.[2]
Future Perspectives and Conclusion
The 1,2-benzisoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1] Its presence in a range of clinically important drugs underscores its significance. The ongoing exploration of novel derivatives and their diverse pharmacological activities suggests that the 1,2-benzisoxazole core will remain a key building block in the discovery of future therapeutic agents.[1][6] The development of new synthetic methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation therapeutics based on this privileged structure.
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Preliminary Biological Screening of 1,2-Benzisoxazol-3-amine Analogs: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide pharmacological spectrum, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[3][4] Notably, the nature of the substituent at the 3-position of the benzisoxazole ring is critical in modulating the biological activity of these molecules.[1] The 3-amino group, in particular, serves as a versatile synthetic handle (CAS 36216-80-5), allowing for the generation of diverse analog libraries, making it a crucial starting point for drug discovery campaigns.[1][5]
This guide, from the perspective of a Senior Application Scientist, outlines a logical, multi-tiered strategy for the preliminary biological screening of novel 1,2-Benzisoxazol-3-amine analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and efficient evaluation of new chemical entities (NCEs).
Part 1: Foundational Screening – Establishing a Biological Profile
The initial phase of screening is designed to be broad, cost-effective, and provide a rapid assessment of the compound library's fundamental biological properties. The primary goals are to eliminate compounds with undesirable general toxicity and to identify initial "hits" in broad-spectrum activity assays.
Before assessing therapeutic potential, it is imperative to determine a compound's inherent toxicity to mammalian cells.[6] Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell damage or death, which is crucial for establishing a therapeutic window.[7] A compound that is highly cytotoxic at concentrations required for a desired biological effect is unlikely to be a viable drug candidate, unless the intended application is in oncology.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[9]
Experimental Protocol: MTT Cytotoxicity Assay [9][10]
-
Cell Culture & Seeding:
-
Maintain a relevant human cancer cell line (e.g., HeLa, A549, or a panel representing different tissues) in complete culture medium.
-
Harvest cells during the logarithmic growth phase and determine cell concentration and viability.
-
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each analog in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO alone) and positive control (e.g., Doxorubicin) wells.
-
-
MTT Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.
-
-
Data Acquisition & Analysis:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[9]
-
Data Presentation: Cytotoxicity Profile
| Analog ID | Cell Line | IC₅₀ (µM) |
| BZA-001 | HeLa | > 100 |
| BZA-002 | HeLa | 15.2 |
| BZA-003 | HeLa | 89.7 |
| Doxorubicin | HeLa | 0.8 |
Table 1: Representative cytotoxicity data for this compound analogs against the HeLa cell line.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.[9]
Heterocyclic compounds, including benzisoxazoles, frequently exhibit antimicrobial properties.[11][12] A preliminary screen against a panel of representative Gram-positive and Gram-negative bacteria and a fungal strain provides valuable information on the potential of the analogs as anti-infective agents. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[3]
Experimental Protocol: Broth Microdilution for MIC Determination [3]
-
Preparation:
-
Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL in appropriate broth medium.
-
In a 96-well plate, perform a two-fold serial dilution of each test compound (prepared in DMSO and diluted in broth) to obtain a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with microbes, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity (microbial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Antimicrobial Profile
| Analog ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZA-001 | 32 | >256 | 128 |
| BZA-002 | >256 | >256 | >256 |
| BZA-003 | 16 | 64 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
Table 2: Representative Minimum Inhibitory Concentration (MIC) data for this compound analogs.
Part 2: Secondary Screening – Probing for Specific CNS Activities
Based on the established pharmacology of the 1,2-benzisoxazole scaffold, which includes successful drugs like the antipsychotic Risperidone and the anticonvulsant Zonisamide, secondary screening should focus on relevant neuropharmacological targets.[2][3]
Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[13] Several 1,2-benzisoxazole derivatives have been identified as potent AChE inhibitors.[11] A preliminary in vitro screen using the colorimetric Ellman's method provides a rapid and quantitative measure of a compound's ability to inhibit AChE activity.[14]
Experimental Protocol: In Vitro AChE Inhibition Assay [14]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare solutions of Acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and Acetylcholinesterase (AChE) enzyme in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations. Include a negative control (buffer/DMSO) and a positive control inhibitor (e.g., Donepezil).
-
Add 10 µL of the AChE enzyme solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[14]
-
Data Presentation: AChE Inhibition Profile
| Analog ID | AChE Inhibition IC₅₀ (µM) |
| BZA-001 | 5.4 |
| BZA-002 | > 50 |
| BZA-003 | 12.1 |
| Donepezil | 0.02 |
Table 3: Representative IC₅₀ values for AChE inhibition by this compound analogs.
Visualization: Overall Screening Cascade
Caption: A hierarchical screening cascade for novel chemical entities.
While in vitro assays for anticonvulsant activity (e.g., ion channel screening) are valuable, the gold standard for preliminary screening relies on validated in vivo animal models.[15][16] These models are predictive of therapeutic activity in humans and help characterize the potential clinical profile of a new compound.[17] The two most widely employed models for the initial identification of anticonvulsant candidates are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in rodents.[2]
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure. A compound's ability to prevent the tonic hindlimb extension phase is predictive of efficacy against generalized tonic-clonic seizures.[17][18]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test identifies compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.[2][17]
Experimental Protocol: MES and scPTZ Anticonvulsant Screens [2][19]
-
Animal Preparation and Dosing:
-
Use male Swiss albino mice (18-25 g).
-
Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle. A vehicle control group and a positive control group (e.g., Phenytoin for MES, Diazepam for scPTZ) must be included.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Seizure Induction:
-
For MES: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
For scPTZ: Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously. Observe the animals for 30 minutes. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis:
-
Record the number of animals protected from the seizure endpoint in each group.
-
Data is typically expressed as the percentage of animals protected at each dose. For active compounds, a dose-response curve can be generated to calculate the median effective dose (ED₅₀).
-
A preliminary neurotoxicity screen (e.g., rotorod test) is often run in parallel to assess for motor impairment at active doses.[2]
-
Data Presentation: Anticonvulsant Screening Profile
| Analog ID | Dose (mg/kg, i.p.) | MES Protection (%) | scPTZ Protection (%) | Neurotoxicity (%) |
| BZA-001 | 100 | 0 | 60 | 0 |
| BZA-003 | 100 | 75 | 25 | 10 |
| Phenytoin | 10 | 100 | 0 | 0 |
| Diazepam | 5 | 20 | 100 | 20 |
Table 4: Representative data from preliminary in vivo anticonvulsant screens in mice.
Conclusion
This structured, multi-tiered approach provides a comprehensive preliminary biological evaluation of novel this compound analogs. By beginning with broad-spectrum cytotoxicity and antimicrobial assays, the library is efficiently filtered to remove non-viable candidates. Subsequent progression to targeted in vitro (AChE) and in vivo (anticonvulsant) screens, guided by the known pharmacology of the benzisoxazole scaffold, allows for the identification of promising lead compounds for specific therapeutic indications. This strategic workflow maximizes the efficiency of the drug discovery process, ensuring that resources are focused on analogs with the highest potential for further development.
References
- Stables, J. P., & Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12.
- Nunes-Tavares, N., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology (Vol. 1456, pp. 143-153). Humana Press.
- Barton, M. E., et al. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 172, 106596.
- Patel, R. B., et al. (2012). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. International Journal of ChemTech Research, 4(3), 1141-1148.
- Bio-protocol. Acetylcholinesterase Inhibition Assay. Bio-protocol.
- Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Experiments. IntechOpen.
- Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620.
- Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 99-105.
- Malik, R., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29831–29855.
- Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 176-181.
- ResearchGate. The Screening models for antiepileptic drugs: A Review. ResearchGate.
- ResearchGate. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate.
- BMG Labtech. (2022). Cytotoxicity Assays – what your cells don't like. BMG Labtech.
- MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 36216-80-5): Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 16-25.
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.
- Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 68-84.
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A-Technical-Guide-to-the-Pharmacophore-Features-of-the-1,2-Benzisoxazole-Scaffold
Abstract
The 1,2-benzisoxazole core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.[1][2] Its versatility stems from a unique combination of physicochemical properties and the ability to present key interacting features in a spatially defined manner. This guide provides an in-depth exploration of the pharmacophore features of the 1,2-benzisoxazole scaffold, focusing on its application in designing antipsychotic agents. We will deconstruct the structure-activity relationships (SAR) of key derivatives, outline a validated workflow for ligand-based pharmacophore modeling, and demonstrate how such models are instrumental in virtual screening and novel drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.
The 1,2-Benzisoxazole Core: A Pillar in Neuroleptic Drug Design
The 1,2-benzisoxazole moiety is a bicyclic heteroaromatic system consisting of a benzene ring fused to an isoxazole ring.[1] This arrangement confers a rigid, planar structure with a distinct electronic distribution, making it an ideal anchor for building molecules that interact with specific biological targets.[1] Its significance is underscored by its presence in a range of blockbuster drugs, most notably the atypical antipsychotic Risperidone , its active metabolite Paliperidone , and the anticonvulsant Zonisamide .[3][4]
The success of these drugs, particularly in treating schizophrenia and bipolar disorder, is largely attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][6] The 1,2-benzisoxazole core plays a critical role in orienting the key pharmacophoric elements required for high-affinity binding to these G-protein coupled receptors (GPCRs).
The Pharmacophore Concept: From Abstract Features to Concrete Molecules
A pharmacophore is an abstract ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[7] It is not a real molecule but rather a three-dimensional map of the essential interaction points. Key pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Features (HY)
-
Positive/Negative Ionizable Centers
Pharmacophore modeling serves as a powerful tool in drug discovery, enabling researchers to:
-
Understand the structure-activity relationships within a series of active compounds.
-
Identify novel scaffolds that can present the same pharmacophoric features.
-
Perform rapid virtual screening of large compound libraries to prioritize molecules for synthesis and biological testing.
Modeling can be approached in two ways: structure-based , which relies on the 3D structure of the target protein, and ligand-based , which derives a model from a set of known active ligands, particularly useful when the target structure is unknown.[8][9]
Biological Targets and SAR of 1,2-Benzisoxazole Derivatives
The primary mechanism for the antipsychotic effect of drugs like risperidone is the combined antagonism of D2 and 5-HT2A receptors.[5] The 1,2-benzisoxazole scaffold is a key component of the "right half" of risperidone, which is primarily responsible for its 5-HT2A receptor binding and antagonist action.[10]
Research has shown that the entire structure of risperidone is not necessary for retaining affinity or antagonist action.[11][12][13] In fact, the simpler 3-(4-piperidinyl)-1,2-benzisoxazole fragment retains significant affinity and antagonist properties, highlighting the importance of this core structure.[10][11][12][13]
Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of 1,2-benzisoxazole analogs targeting the 5-HT2A receptor. This data illustrates how modifications to the core and its substituents can dramatically influence binding affinity.
| Compound ID | R1 (Benzisoxazole Ring) | R2 (Piperidine N-substituent) | 5-HT2A Binding Affinity (Ki, nM) |
| 1 (Core) | H | H | 950 |
| 2 | 6-F | H | 350 |
| 3 | 6-Cl | H | 410 |
| 4 | H | Methyl | 890 |
| 5 (Risperidone-like) | 6-F | Ethyl-pyrimidinone | 5 |
| 6 | 6-F | Ethyl-indole | 15 |
| 7 | H | Ethyl-pyrimidinone | 30 |
Causality Behind the Data:
-
Electron-Withdrawing Groups: The addition of a fluorine atom at the 6-position (Compound 2 vs. 1) significantly enhances binding affinity. This is a common strategy in medicinal chemistry to modulate the electronic properties of the aromatic ring and improve target engagement.
-
Piperidine Substitution: The core fragment (Compound 1) has moderate affinity. However, extending the molecule from the piperidine nitrogen into a pocket of the receptor with an appropriate substituent (Compound 5) leads to a dramatic increase in potency. This "extended" moiety is crucial for high-affinity binding.[11][13]
-
Synergy of Modifications: The combination of the 6-fluoro group and the extended substituent (Compound 5) results in the highest affinity, demonstrating a synergistic effect where both halves of the molecule contribute optimally to binding.
Developing a Pharmacophore Model for 1,2-Benzisoxazole Analogs
Given the wealth of ligand SAR data available, a ligand-based approach is a robust and validated method for developing a predictive pharmacophore model.[8][14]
Rationale and Approach
The goal is to create a 3D model that captures the essential chemical features shared by highly active 1,2-benzisoxazole derivatives. This model will then be used to distinguish active from inactive compounds and to screen for novel molecules with the desired activity. The workflow involves selecting a training set of active compounds, generating their 3D conformations, aligning them, and abstracting the common features.[7][15]
Experimental Workflow: Ligand-Based Pharmacophore Generation
This protocol outlines a self-validating system for generating and confirming a pharmacophore model.
Step 1: Training Set Preparation
-
Action: Curate a set of at least 15-20 structurally diverse 1,2-benzisoxazole derivatives with known high affinity for the 5-HT2A receptor.
-
Causality: A diverse set ensures the resulting model is robust and not biased towards a single chemical series. This generalizability is key to discovering novel scaffolds.
Step 2: Test Set Preparation
-
Action: Compile a larger, more diverse set of compounds that includes known actives (not in the training set), known inactives, and compounds with a range of potencies.
-
Causality: The test set is crucial for validation. A good model must be able to select the active compounds from this mixed dataset while rejecting the inactives.
Step 3: Conformational Analysis
-
Action: Generate a library of low-energy 3D conformations for each molecule in the training set using computational chemistry software (e.g., MOE, Discovery Studio).
-
Causality: Ligands are flexible. Exploring their conformational space is essential to identify the specific 3D arrangement (the "bioactive conformation") that is responsible for binding to the receptor.
Step 4: Feature Generation & Hypothesis Creation
-
Action: Identify all potential pharmacophoric features (HBAs, HBDs, AR, HY, etc.) within the training set molecules. The software then aligns the conformers and generates common feature hypotheses.
-
Causality: This step abstracts the chemical properties into a 3D spatial arrangement. A common hypothesis is one where multiple, potent ligands share the same features in the same relative orientation.
Step 5: Model Scoring and Selection
-
Action: The generated hypotheses are scored based on how well they map to the active compounds in the training set and how well they avoid mapping to inactive compounds (if included). The highest-scoring, most statistically significant model is selected.
-
Causality: Scoring ensures the chosen model has the best balance of sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives).
Step 6: Model Validation
-
Action: The selected pharmacophore model is used to screen the pre-compiled test set. The model's ability to enrich the active compounds over the inactive ones is evaluated using metrics like Receiver Operating Characteristic (ROC) curves.
-
Causality: This is the ultimate test of the model's predictive power. A model that cannot successfully identify actives in a test set is not trustworthy for virtual screening. This step provides self-validation for the entire protocol.
Workflow Visualization
Caption: Workflow for Ligand-Based Pharmacophore Modeling and Virtual Screening.
The Hypothesized 5-HT2A Antagonist Pharmacophore
Based on the structure of risperidone and its active fragments, a validated pharmacophore model for 5-HT2A antagonism would likely consist of the following features.[10]
-
One Aromatic Ring (AR): Corresponding to the benzisoxazole ring system.
-
One Basic Nitrogen (Positive Ionizable, PI): The piperidine nitrogen, which is protonated at physiological pH.
-
Two Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the isoxazole ring.[10]
-
One Hydrophobic Feature (HY): An optional feature representing the "extended" moiety that binds in a hydrophobic pocket.
Caption: A Hypothesized Pharmacophore Model for 5-HT2A Receptor Antagonists.
Application in Virtual Screening
Once validated, the pharmacophore model becomes a powerful 3D query for virtual screening. Large databases containing millions of commercially available or proprietary compounds can be rapidly screened. The process involves:
-
Database Preparation: Generating 3D conformations for all molecules in the screening library.
-
Pharmacophore Search: Using the 3D query to search the conformational database. Molecules that can adopt a conformation matching the pharmacophore features and their spatial constraints are retained as "hits."
-
Hit Filtering and Docking: The initial hit list is often filtered by physicochemical properties (e.g., Lipinski's Rule of Five) and then subjected to molecular docking into a homology model or crystal structure of the target receptor to refine the binding pose and score the interactions. This dual-filter approach significantly increases the probability of identifying true positives.
Conclusion and Future Directions
The 1,2-benzisoxazole scaffold is a privileged structure in neuropharmacology for clear, evidence-based reasons. Its rigid framework effectively presents a key set of pharmacophoric features—an aromatic ring, a basic amine, and hydrogen bond acceptors—in a precise spatial arrangement required for potent interaction with key CNS targets like the 5-HT2A and D2 receptors.[2][3][10]
This guide has outlined a systematic, self-validating workflow for deriving and applying a ligand-based pharmacophore model. By understanding the core features and the causality behind the structure-activity relationships, drug discovery teams can rationally design novel compounds, efficiently screen virtual libraries, and accelerate the identification of next-generation therapeutics. The continued exploration of this versatile scaffold, guided by robust computational models, promises to yield new agents with improved efficacy and safety profiles for treating complex psychiatric and neurological disorders.
References
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- Roth, B. L., et al. (2019). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone.
- Protheragen. Ligand-based Pharmacophore Modeling. Protheragen. [Link]
- ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling.
- Roth, B. L., et al. (2019). Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. PubMed Central. [Link]
- Semantic Scholar. (n.d.). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. Semantic Scholar. [Link]
- Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]
- Zilifdar, F., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. PubMed. [Link]
- ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry.
- Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed. [Link]
- Creative Biolabs. Ligand based Pharmacophore Modeling Service.
- Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]
- Cavasotto, C. N., & Palomba, D. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central. [Link]
- Lagunin, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.
- Zilifdar, F., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Archives of Pharmacy. [Link]
- Chandra, S. P. S., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1,2-Benzisoxazol-3-amine (CAS 36216-80-5): Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Piaz, V. D., et al. (1989). [3-substituted 1,2-benzisoxazole and their neuroleptic activity]. PubMed. [Link]
- ResearchGate. (2014). (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
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Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
Introduction: The Privileged Scaffold of 1,2-Benzisoxazole in Medicinal Chemistry
The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key structural feature in pharmaceuticals with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anticancer agents.[1][3][4] Notable examples include the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide, which underscore the therapeutic significance of this core structure.[1][3]
The biological activity of 1,2-benzisoxazole derivatives is profoundly influenced by the nature of the substituent at the 3-position. The 3-amino-1,2-benzisoxazole moiety, in particular, serves as a versatile building block for the synthesis of novel pharmaceutical candidates. The development of efficient, robust, and scalable synthetic routes to these compounds is therefore of paramount importance to researchers in drug discovery and development.
This application note provides a detailed protocol for a highly efficient, microwave-assisted synthesis of 3-amino-1,2-benzisoxazole derivatives. While formally a two-step process, the rapidity and high yields afforded by microwave irradiation in the final amination step provide a streamlined and "one-pot-like" workflow for the generation of a diverse library of these valuable compounds. We will delve into the rationale behind the experimental design, provide a step-by-step protocol, and present a mechanistic overview of the key transformations.
Synthetic Strategy: A Highly Efficient, Microwave-Promoted Approach
The featured synthesis is a robust two-step procedure commencing with the synthesis of a 3-chloro-1,2-benzisoxazole intermediate, followed by a microwave-assisted nucleophilic aromatic substitution (SNAr) with a variety of primary and secondary amines.[5][6] This method is advantageous due to its high efficiency, broad substrate scope, and the significantly reduced reaction times offered by microwave heating.[5][6]
The overall workflow can be visualized as follows:
Figure 1: Experimental workflow for the microwave-assisted synthesis of 3-amino-1,2-benzisoxazole derivatives.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole
This protocol describes a general procedure for the chlorination of a 3-hydroxy-1,2-benzisoxazole precursor. The resulting 3-chloro-1,2-benzisoxazole is often used in the subsequent step without extensive purification.
Materials:
-
3-Hydroxy-1,2-benzisoxazole (1.0 eq.)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq.)
-
Acetonitrile (or other suitable aprotic solvent)
-
Ice-water
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a stirred solution of 3-hydroxy-1,2-benzisoxazole (1.0 eq.) in acetonitrile, add phosphorus oxychloride (2.0-3.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker of ice-water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the collected solid under vacuum to afford the 3-chloro-1,2-benzisoxazole derivative. This product is often of sufficient purity for use in the next step.
Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol outlines the rapid and efficient synthesis of 3-amino-1,2-benzisoxazole derivatives from the 3-chloro intermediate using microwave irradiation.
Materials:
-
3-Chloro-1,2-benzisoxazole (1.0 eq.)
-
Desired primary or secondary amine (1.2-2.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Ethanol, isopropanol, or DMF
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a microwave vial, combine the 3-chloro-1,2-benzisoxazole (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable base such as DIPEA or K₂CO₃ (2.0 eq.).
-
Add the chosen solvent (e.g., ethanol, isopropanol, or DMF) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 100-150 °C for 1-6 hours.[5][6] The optimal time and temperature will depend on the specific substrates and should be determined empirically.
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-1,2-benzisoxazole derivative.
Quantitative Data Summary
The microwave-assisted amination step is highly effective for a range of amines, providing good to excellent yields. Below is a representative summary of reaction parameters for this key transformation.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DIPEA | Ethanol | 120 | 2 | 85 |
| 2 | Piperidine | K₂CO₃ | DMF | 130 | 1.5 | 90 |
| 3 | Aniline | DIPEA | Isopropanol | 140 | 4 | 75 |
| 4 | Benzylamine | K₂CO₃ | Ethanol | 120 | 3 | 82 |
| 5 | N-Methylpiperazine | DIPEA | DMF | 130 | 2.5 | 88 |
Note: Yields are representative and may vary depending on the specific substituted 1,2-benzisoxazole core and the amine used.[5][6]
Mechanistic Insights
The synthesis hinges on two key transformations: the chlorination of the 3-hydroxy-1,2-benzisoxazole and the subsequent nucleophilic aromatic substitution.
-
Chlorination: The 3-hydroxy-1,2-benzisoxazole exists in tautomeric equilibrium with its keto form, 1,2-benzisoxazolin-3-one. The hydroxyl group is a poor leaving group. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl group into a good leaving group, facilitating its displacement by a chloride ion to form the 3-chloro-1,2-benzisoxazole.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzisoxazole ring system activates the 3-position towards nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate.
The proposed mechanism for the microwave-assisted amination is depicted below:
Figure 2: Proposed mechanism for the SNAr reaction to form 3-amino-1,2-benzisoxazole derivatives.
The amine nucleophile attacks the electron-deficient carbon at the 3-position of the benzisoxazole ring, forming a negatively charged intermediate (Meisenheimer-like complex). The aromaticity of the benzene ring is temporarily disrupted. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the 3-amino-1,2-benzisoxazole product. The base in the reaction mixture serves to neutralize the proton generated during the reaction. Microwave irradiation accelerates this process by efficiently heating the polar solvent and reactants, leading to a significant rate enhancement.
Conclusion
The microwave-assisted synthesis of 3-amino-1,2-benzisoxazole derivatives presented herein offers a rapid, efficient, and versatile method for accessing a wide array of these medicinally important compounds. The protocols are straightforward and can be readily implemented in a standard laboratory setting equipped with a microwave reactor. This methodology provides a powerful tool for researchers engaged in the design and synthesis of novel therapeutic agents based on the privileged 1,2-benzisoxazole scaffold.
References
- Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224. [Link]
- Shastri, L. A., & Goswami, P. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-28. [Link]
- Wikipedia. (2023). Benzisoxazole. In Wikipedia. [Link]
- Kavitha, S., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 9(32), 18366-18387. [Link]
- A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][7]benzoxazepine ring system. (2006). Journal of Heterocyclic Chemistry, 43(4), 931-936. [Link]
- Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2010). Future Medicinal Chemistry, 2(2), 215-224. [Link]
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Introduction: The Significance of the 3-Amino-1,2-Benzisoxazole Scaffold
An Application Guide to the Microwave-Assisted Synthesis of 3-Amino-1,2-Benzisoxazoles
The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their wide-ranging therapeutic applications, including as antipsychotic, anticonvulsant, anti-inflammatory, and anticancer agents.[1][3] Specifically, the 3-amino-1,2-benzisoxazole moiety is a key pharmacophore found in drugs like the anticonvulsant zonisamide and several antipsychotics such as risperidone and paliperidone.[4][5]
Traditional synthetic routes to these valuable compounds often suffer from limitations, including long reaction times, harsh conditions, and inconsistent yields.[4][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the construction of such heterocyclic systems.[7] Microwave irradiation offers a powerful alternative to conventional heating by utilizing efficient, direct dielectric heating of the reaction mixture. This leads to rapid temperature elevation, significantly reduced reaction times, and often, cleaner reactions with higher yields.[8]
This guide provides a detailed exploration of a highly efficient, microwave-promoted pathway for synthesizing a variety of 3-amino-substituted 1,2-benzisoxazoles. We will delve into the mechanistic rationale, present detailed and validated protocols, and offer insights into reaction optimization and troubleshooting.
Synthetic Strategy: A Two-Step Microwave-Promoted Pathway
A robust and versatile method for preparing 3-amino-1,2-benzisoxazoles proceeds through a two-step sequence starting from readily available 3-hydroxy-1,2-benzisoxazoles. This approach is particularly amenable to microwave acceleration, offering dramatic improvements in both reaction time and yield compared to conventional methods.[6]
The two key transformations are:
-
Chlorination: Conversion of the 3-hydroxy-1,2-benzisoxazole to the more reactive 3-chloro-1,2-benzisoxazole intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with a primary or secondary amine to furnish the target 3-amino-1,2-benzisoxazole.
Sources
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-Substituted 1,2-Benzisoxazoles
An Application Guide for Drug Development Professionals and Organic Chemists
Introduction: The Significance of the 1,2-Benzisoxazole Scaffold
The 1,2-benzisoxazole core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] This scaffold is present in a range of pharmaceuticals, demonstrating a wide spectrum of biological activities.[2] Notable examples include the atypical antipsychotic drug Risperidone and the anticonvulsant Zonisamide, which underscore the therapeutic importance of this structural class.[2][3] The substituent at the 3-position of the benzisoxazole ring is a critical determinant of pharmacological activity, making the development of versatile and efficient synthetic routes to 3-substituted derivatives a key objective for chemists.
Palladium catalysis has emerged as a powerful tool for constructing this valuable heterocycle, offering novel pathways that overcome the limitations of classical methods.[1] Modern Pd-catalyzed reactions, such as C-H activation/annulation, provide highly efficient and atom-economical strategies for the synthesis of diverse 3-substituted 1,2-benzisoxazoles.[3][4] This guide provides an in-depth analysis of a leading palladium-catalyzed methodology, complete with mechanistic insights, detailed protocols, and expert commentary to facilitate its application in a research and development setting.
Methodology 1: Palladium-Catalyzed C-H Activation and [4+1] Annulation
This modern synthetic strategy provides a direct route to 3-substituted 1,2-benzisoxazoles through an intermolecular [4+1] annulation of N-phenoxyacetamides with various aldehydes.[3][4][5] This method is notable for its efficiency, enabling the simultaneous construction of both a C-C and a C=N bond while keeping the pre-existing O-N bond of the starting material intact.[3][4]
Scientific Principle and Mechanistic Rationale
The reaction leverages an N-acetoxy group on the phenoxyamine starting material, which acts as a directing group to facilitate a palladium-catalyzed ortho-C–H bond activation. This forms a five-membered palladacycle intermediate. The subsequent reaction with an aldehyde partner proceeds through a unique catalytic cycle to yield the 1,2-benzisoxazole product.
Causality Behind Component Selection:
-
Palladium(II) Catalyst (e.g., Pd(TFA)₂ or Pd(OAc)₂): A Pd(II) source is essential for the initial electrophilic C-H activation step. Pd(TFA)₂ is often effective due to its high electrophilicity.[1]
-
Directing Group (N-phenoxyacetamide): The acetamide group serves as a directing group, positioning the palladium catalyst in proximity to the ortho C-H bond of the phenyl ring, thereby ensuring regioselectivity.[4]
-
Aldehyde Coupling Partner: Aldehydes are ideal "one-carbon" synthons for this [4+1] annulation strategy. The reaction accommodates a wide variety of aromatic, heterocyclic, and aliphatic aldehydes.[3]
-
Oxidant (e.g., TBHP): While not always explicitly required in every variation, oxidants can play a role in the catalytic cycle, potentially facilitating the formation of a Pd(IV) intermediate from the aldehyde, which then undergoes reductive elimination.[4]
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the Pd-catalyzed [4+1] annulation.
Substrate Scope and Performance Data
The C-H activation/[4+1] annulation methodology demonstrates broad applicability with various aldehyde coupling partners. The reaction generally provides moderate to good yields.
| Entry | Aldehyde Partner (RCHO) | R Group | Product | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 3-Phenyl-1,2-benzisoxazole | 81 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 85 |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1,2-benzisoxazole | 73 |
| 4 | 2-Thiophenecarboxaldehyde | 2-Thienyl | 3-(Thiophen-2-yl)-1,2-benzisoxazole | 55 |
| 5 | Butyraldehyde | Propyl | 3-Propyl-1,2-benzisoxazole | 63 |
| 6 | Cyclopropanecarboxaldehyde | Cyclopropyl | 3-Cyclopropyl-1,2-benzisoxazole | 51 |
| 7 | Furfural | 2-Furyl | 3-(Furan-2-yl)-1,2-benzisoxazole | 61 |
| Data adapted from Duan et al., Chem. Sci., 2014.[3][5] Yields are for isolated products. |
Detailed Experimental Protocol: [4+1] Annulation
This protocol is a representative procedure for the synthesis of 3-phenyl-1,2-benzisoxazole.
Materials and Equipment:
-
N-phenoxyacetamide (1.0 equiv)
-
Benzaldehyde (2.0 equiv)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk flask or oven-dried sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Standard experimental workflow for Pd-catalyzed synthesis.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-phenoxyacetamide (e.g., 0.5 mmol, 75.6 mg) and Pd(TFA)₂ (0.05 mmol, 16.6 mg, 10 mol%).
-
Scientist's Note: Ensuring all glassware is scrupulously dried is critical. Moisture can interfere with the catalytic activity.
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe. Subsequently, add benzaldehyde (1.0 mmol, 102 µL, 2.0 equiv) and trifluoroacetic acid (TFA, 1.0 mmol, 77 µL, 2.0 equiv).
-
Scientist's Note: TFA serves as both a solvent additive and a promoter, potentially assisting in the C-H activation step and preventing catalyst decomposition.
-
-
Heating and Monitoring: Securely seal the tube and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction for 12-24 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM, 15 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 10 mL) to neutralize the acid, followed by brine (10 mL).
-
Trustworthiness Check: The neutralization step is crucial to remove TFA, which can interfere with subsequent chromatographic purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-1,2-benzisoxazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Concluding Remarks for the Practicing Scientist
The palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes represents a highly effective and versatile method for accessing medicinally relevant 3-substituted 1,2-benzisoxazoles. Its broad substrate scope and operational simplicity make it a valuable tool for library synthesis in drug discovery campaigns. By understanding the underlying mechanistic principles and adhering to the detailed protocol, researchers can reliably implement this reaction to accelerate the synthesis of novel chemical entities for biological evaluation. Further optimization of catalyst loading, temperature, and reaction time may be necessary for specific or challenging substrates.
References
- Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Source not explicitly provided, link is to a Google search result of the paper]
- Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal.
- Duan, X., et al. (2014).
- BenchChem. (n.d.).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.
- Patil, S. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
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large-scale synthesis of 1,2-Benzisoxazol-3-amine for industrial use
An Application Note for the Industrial-Scale Synthesis of 1,2-Benzisoxazol-3-amine
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key precursor for antipsychotic drugs such as Risperidone and Paliperidone.[1][2] Its synthesis on an industrial scale demands a robust, efficient, and safe process. This document provides a comprehensive guide for the large-scale production of this compound, focusing on a validated synthetic route starting from 2-cyanophenol. The narrative explains the chemical rationale behind procedural steps, outlines detailed protocols for synthesis and purification, establishes rigorous safety guidelines for handling hazardous reagents, and defines analytical methods for quality assurance.
Strategic Overview of Synthetic Routes
Several pathways to the 1,2-benzisoxazole core have been developed.[3] These include the cyclization of o-hydroxyaryl oximes,[1] the [3+2] cycloaddition of arynes and nitrile oxides,[4] and modifications of pre-existing benzisoxazole rings.[5] For industrial applications, the ideal route must be cost-effective, high-yielding, and utilize readily available starting materials.
The most prevalent and scalable method involves the formation of the N-O bond via intramolecular cyclization of an o-hydroxybenzonitrile derivative.[1][3] This strategy is advantageous due to the accessibility of substituted phenols and the directness of the cyclization step. The primary route detailed in this guide begins with 2-cyanophenol, a commodity chemical, and proceeds via reaction with a hydroxylamine source.
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 2.1: Large-Scale Synthesis of this compound from 2-Cyanophenol
This protocol is adapted from established methodologies involving the in-situ formation of an O-substituted oxime ether from 2-cyanophenol, followed by base-mediated intramolecular cyclization.[1][6]
Reaction Principle: The synthesis proceeds in two conceptual stages within a one-pot reaction. First, 2-cyanophenol is reacted with hydroxylamine-O-sulfonic acid (or a related hydroxylamine derivative) to form an O-(2-cyanophenyl) hydroxylamine intermediate. Second, the addition of a strong base induces a nucleophilic attack from the nitrogen atom onto the carbon of the nitrile group, triggering cyclization to form the benzisoxazole ring.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (100 L Scale) | Moles | Notes |
| 2-Cyanophenol | 119.12 | 5.00 kg | 41.98 | Starting material |
| Hydroxylamine Hydrochloride | 69.49 | 3.22 kg | 46.33 | Hydroxylamine source (1.1 equiv) |
| Potassium Hydroxide (KOH) | 56.11 | 7.96 kg | 141.88 | Base (3.38 equiv) |
| Ethanol (Anhydrous) | 46.07 | 50 L | - | Solvent |
| Water (Deionized) | 18.02 | 50 L | - | For work-up |
| Toluene | 92.14 | 15 L | - | For extraction/recrystallization |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | For pH adjustment |
Step-by-Step Protocol:
-
Reactor Setup: Charge a 250 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet with 50 L of anhydrous ethanol.
-
Reagent Addition: Under a nitrogen atmosphere, add potassium hydroxide (7.96 kg) to the ethanol. Stir the mixture until the base is substantially dissolved. An exotherm will be observed; cool the mixture to 20-25°C.
-
Hydroxylamine Solution: In a separate vessel, dissolve hydroxylamine hydrochloride (3.22 kg) in a minimal amount of water and add it slowly to the ethanolic KOH solution. Maintain the temperature below 30°C. This forms free hydroxylamine in situ.
-
Addition of 2-Cyanophenol: Slowly add 2-cyanophenol (5.00 kg) to the reaction mixture over 30-45 minutes. The temperature should be maintained between 25-30°C.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 2-cyanophenol is greater than 98%.
-
Solvent Removal: Cool the reactor to 40-50°C and distill off the ethanol under reduced pressure.
-
Aqueous Work-up: To the resulting slurry, add 50 L of deionized water and stir for 30 minutes.
-
Precipitation: Carefully adjust the pH of the aqueous mixture to 7.5-8.0 using concentrated hydrochloric acid. The product will precipitate as a solid. Cool the mixture to 10-15°C to maximize precipitation.
-
Isolation: Filter the crude product using a centrifuge or Nutsche filter. Wash the filter cake with 10 L of cold deionized water.
-
Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved. The expected yield of crude product is 4.5 - 5.0 kg.
Part 2.2: Industrial Purification Protocol
Purification via recrystallization is the most economically viable method for large-scale production.
-
Solvent Selection: Toluene is an effective solvent for recrystallizing this compound.
-
Procedure: a. Transfer the crude, dried product to a clean reactor. b. Add toluene (approximately 3 L per kg of crude product). c. Heat the mixture to 80-90°C with stirring until the solid is completely dissolved. d. Perform a hot filtration if any insoluble material is present. e. Allow the solution to cool slowly to room temperature, then further cool to 0-5°C for 2-4 hours to induce crystallization. f. Filter the purified crystals and wash with a small amount of cold toluene. g. Dry the final product under vacuum at 50-60°C.
Expected Outcome:
-
Yield: 80-88% (based on 2-cyanophenol).
-
Appearance: Off-white to light tan crystalline solid.[7]
-
Purity: >99.0% by HPLC.
Safety Protocols and Hazard Management
Industrial synthesis requires uncompromising adherence to safety. The primary hazards in this process are associated with hydroxylamine and strong bases.
Hydroxylamine Hydrochloride:
-
Hazard: Hydroxylamine and its salts are potentially explosive, especially when heated in confinement or in the presence of impurities.[8] They are also corrosive and toxic.[9][10][11]
-
Handling:
-
Always store in a cool, dry, well-ventilated area away from heat sources.[8][12]
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[9][12]
-
Avoid generating dust.[9]
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood or an environment with robust local exhaust ventilation.[11]
-
In case of a spill, do not use combustible materials for cleanup. Neutralize with a weak acid before disposal.[9]
-
Potassium Hydroxide (KOH):
-
Hazard: Highly corrosive and causes severe skin and eye burns. The dissolution in ethanol is highly exothermic.
-
Handling:
-
Wear appropriate PPE, including corrosive-resistant gloves and eye protection.
-
Add slowly to solvents to control the exotherm. Ensure the reactor's cooling system is operational before addition.
-
General Practices:
-
All operations should be conducted in grounded equipment to prevent static discharge.
-
Ensure emergency eyewash stations and safety showers are readily accessible.[10]
-
All personnel must be trained on the specific hazards of the chemicals involved.
Analytical Quality Control
To ensure the final product meets pharmaceutical standards, a battery of analytical tests is required.[13]
| Parameter | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Spectrum conforms to reference standard | Confirms the chemical structure of the molecule. |
| Assay/Purity | HPLC (UV detection) | ≥ 99.0% area | Quantifies the purity of the final product and detects impurities.[13] |
| Melting Point | Capillary Melting Point Apparatus | 110-112°C[7] | A sharp melting range indicates high purity. |
| Residual Solvents | Headspace Gas Chromatography (GC) | Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppm (ICH Q3C limits) | Ensures that solvent levels are below safety thresholds for APIs.[13] |
| Loss on Drying | Gravimetric | ≤ 0.5% | Measures the amount of volatile matter (e.g., water, residual solvent). |
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Conclusion
The protocol described provides a scalable, efficient, and well-characterized pathway for the industrial synthesis of this compound. The foundation of this process is a robust understanding of the reaction mechanism, strict control over process parameters, and an unwavering commitment to safety. By implementing the detailed steps for synthesis, purification, and quality control, manufacturers can reliably produce this high-value pharmaceutical intermediate to the exacting standards required by the drug development industry.
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- ACS Publications. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry.
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- Chem Sci Trans. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
- ResearchGate. ChemInform Abstract: Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.
- PrepChem.com. Synthesis of 2-cyanophenol.
- Wikisource. NIOSH Manual of Analytical Methods - 2010.pdf/2.
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- PubMed. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation.
- ChemBK. This compound.
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Introduction: The Privileged Benzisoxazole Scaffold in Neuroleptic Drug Design
An Application Guide to the Synthesis of Benzisoxazole-Based Antipsychotics
The 1,2-benzisoxazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, particularly in the development of atypical antipsychotic agents.[1] Its rigid structure and specific electronic properties allow for high-affinity interactions with key neurological targets. Atypical antipsychotics derived from this scaffold, such as Risperidone and its active metabolite Paliperidone, have become frontline treatments for schizophrenia and bipolar disorder.[2][3] Their therapeutic efficacy stems from a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of second-generation antipsychotics that provides a better side-effect profile compared to older neuroleptics.[3][4]
While the user's query specified 1,2-Benzisoxazol-3-amine as a starting point, contemporary and industrially relevant syntheses of drugs like Risperidone and Paliperidone commence from a more advanced and functionalized intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This document will focus on the pivotal final-stage synthesis of these critical drugs via the N-alkylation of this key intermediate, providing detailed protocols and explaining the chemical rationale behind each step. This guide is intended for researchers, chemists, and drug development professionals aiming to understand and implement these vital synthetic transformations.
Core Synthetic Strategy: N-Alkylation of the Benzisoxazole-Piperidine Moiety
The convergent synthesis of both Risperidone and Paliperidone hinges on a classical yet powerful reaction: the nucleophilic substitution (SN2) N-alkylation.[5] In this key step, the secondary amine of the piperidine ring, attached to the benzisoxazole core, acts as a nucleophile. It attacks the electrophilic terminal carbon of a 2-chloroethyl group appended to a pyrido[1,2-a]pyrimidin-4-one scaffold. This reaction forges the crucial carbon-nitrogen bond that links the two primary fragments of the final drug molecule.
The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side reactions. A non-nucleophilic inorganic base, such as sodium carbonate or potassium carbonate, is required to deprotonate the secondary amine, thereby increasing its nucleophilicity without competing in the alkylation reaction. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 mechanism.
Caption: Experimental Workflow for Risperidone Synthesis.
Detailed Step-by-Step Protocol
-
Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 ) (1.0 eq), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (2 ) (1.05 eq), anhydrous sodium carbonate (Na₂CO₃) (2.5 eq), and potassium iodide (KI) (0.1 eq). [6]2. Solvent Addition: Add a suitable solvent such as acetonitrile or isopropanol. The use of these solvents is preferred over DMF for easier workup and reduced toxicity. [6]3. Reaction Execution: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. The base neutralizes the hydrochloride salt of intermediate 1 and deprotonates the resulting free secondary amine for the nucleophilic attack.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until consumption of the starting materials is complete (typically 16-24 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (NaCl, NaI, and excess Na₂CO₃). Wash the filter cake with a small amount of the reaction solvent.
-
Crystallization: Concentrate the combined filtrate under reduced pressure to yield the crude Risperidone.
-
Purification: Purify the crude product by recrystallization from a solvent such as isopropanol or a mixture of DMF and isopropanol to afford pure Risperidone with a purity of >99.5%. [7]
Quantitative Data Summary: Risperidone Synthesis
| Parameter | Value/Condition | Rationale & Citation |
| Intermediate 1 | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | Benzisoxazole-piperidine nucleophile. |
| Intermediate 2 | 3-(2-chloroethyl)-...-pyrimidin-4-one | Pyrido-pyrimidinone electrophile. |
| Base | Sodium Carbonate (Na₂CO₃) | Deprotonates the secondary amine. [8][6] |
| Catalyst | Potassium Iodide (KI) | Facilitates SN2 via Finkelstein reaction. [6] |
| Solvent | Acetonitrile or Isopropanol | Polar aprotic solvent, avoids DMF. [6] |
| Temperature | Reflux (~80-85°C) | Provides activation energy for the reaction. |
| Typical Yield | ~75-93% | Improved yields are reported with optimized solvent systems. [6][7] |
Protocol 2: Synthesis of Paliperidone
Paliperidone is the major active metabolite of Risperidone, differing by a hydroxyl group at the 9-position of the pyrido-pyrimidinone ring. [9]Its synthesis follows an analogous N-alkylation pathway, but utilizes the hydroxylated chloro-intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (3) . [9][10]
Caption: Experimental Workflow for Paliperidone Synthesis.
Detailed Step-by-Step Protocol
-
Reactor Setup: Charge a suitable reactor with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 ) (1.0 eq), (±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one (3 ) (1.0 eq), and a base such as sodium bicarbonate (NaHCO₃) or a tertiary amine like triethylamine. [9]2. Solvent Addition: Add methanol as the solvent.
-
Reaction Execution: Heat the mixture to reflux and stir until the reaction is complete, as determined by HPLC analysis. The hydroxyl group on intermediate 3 is a key structural feature that must be preserved during the reaction.
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude Paliperidone can be further purified by recrystallization from a solvent like acetonitrile to achieve high pharmaceutical purity. [11] An alternative patented route involves the direct conversion of Risperidone to Paliperidone via hydroxylation, which can be achieved through various multi-step chemical transformations. [12][13]
Process Considerations and Impurity Control
In pharmaceutical synthesis, controlling the impurity profile is as critical as achieving a high yield. During the synthesis of Risperidone and Paliperidone, several process-related impurities can form. [9]
-
Over-alkylation: While less common with secondary amines compared to primary amines, it is a potential side reaction if reaction conditions are not well-controlled.
-
Unreacted Starting Materials: Incomplete reactions will leave residual intermediates, which must be removed during purification.
-
Side-products from Intermediates: Impurities present in the starting chloro-intermediates can lead to the formation of related-substance impurities in the final product. For example, a dehydro- version of intermediate 2 can lead to the formation of Didehydro paliperidone. [9] Strict control over the quality of starting materials and precise monitoring of reaction conditions are essential to minimize these impurities and meet the stringent requirements of regulatory bodies like the ICH. [9]
Conclusion
The N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with functionalized pyrido-pyrimidinone electrophiles represents a robust and efficient strategy for the synthesis of the potent atypical antipsychotics Risperidone and Paliperidone. Understanding the underlying reaction mechanism, optimizing process parameters, and implementing rigorous controls for impurities are paramount for the successful and scalable production of these essential medicines. The protocols and insights provided in this guide offer a solid foundation for researchers and developers working in this critical area of neuroleptic drug discovery and manufacturing.
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Application Notes & Protocols for the Development of Novel Anticonvulsants Based on the 1,2-Benzisoxazol-3-amine Scaffold
Abstract
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1][2][3] This necessitates the urgent development of novel therapeutic agents with improved efficacy and safety profiles. The 1,2-benzisoxazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of successful drugs like the anticonvulsant zonisamide and the antipsychotic risperidone.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 1,2-Benzisoxazol-3-amine core to design, synthesize, and screen novel anticonvulsant candidates. We will delve into synthetic strategies, detail robust preclinical screening protocols, and discuss the mechanistic rationale behind this promising class of compounds.
The 1,2-Benzisoxazole Scaffold: A Foundation for Anticonvulsant Discovery
The 1,2-benzisoxazole moiety is a bicyclic heterocyclic system that offers a unique combination of structural rigidity and favorable physicochemical properties, making it an excellent starting point for drug design. Its presence in established neuroactive drugs highlights its ability to interact with key biological targets within the central nervous system (CNS).
Key Rationale for Use:
-
Proven Clinical Precedent: The established anticonvulsant zonisamide, chemically (1,2-benzisoxazol-3-yl)methanesulfonamide, validates the scaffold's potential.[6][7] Its mechanism, which includes blockade of voltage-gated sodium and T-type calcium channels, provides a mechanistic blueprint for designing new analogues.[8][9]
-
Synthetic Tractability: The benzisoxazole core is amenable to various synthetic modifications, allowing for systematic exploration of structure-activity relationships (SAR).[5] Substitutions at the 3-position and on the benzene ring can significantly modulate potency, neurotoxicity, and pharmacokinetic properties.[4][10]
-
Favorable Drug-like Properties: The scaffold generally contributes to good metabolic stability and the ability to cross the blood-brain barrier, essential characteristics for CNS-acting drugs.
A critical aspect of designing novel anticonvulsants from this scaffold involves modifying the side chain at the 3-position. Starting with the 3-amine group allows for the introduction of a wide variety of functional groups through standard amide coupling or other amine-based reactions, enabling the exploration of diverse chemical space.
Synthetic Strategy: From Core to Candidate
The synthesis of novel this compound derivatives typically follows a multi-step pathway. A common and effective approach involves the cyclization of an O-aryl oxime.[5] The following workflow outlines a generalized synthetic route for creating a library of derivatives for screening.
Causality in Synthesis: The choice of starting materials and reagents is critical. For instance, using a substituted 2-hydroxybenzonitrile allows for the introduction of diversity on the aromatic ring from the outset. The choice of amine for the final amination step directly determines the "R" group, which is a key variable in modulating the biological activity of the final compound.
Caption: Generalized synthetic workflow for novel 1,2-benzisoxazole derivatives.
Preclinical Screening Cascade: A Funnel Approach to Lead Identification
A tiered or funnel-based approach is the most efficient method for screening newly synthesized compounds. This strategy uses high-throughput, generalized seizure models initially, followed by more specific and complex models for the most promising candidates.[11][12] This ensures that resources are focused on compounds with the highest potential for clinical success.
The Rationale for the Cascade: The initial phase aims to quickly identify active compounds in broad-spectrum seizure models while simultaneously flagging neurotoxicity. The Maximal Electroshock (MES) test is a robust model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test identifies compounds that can raise the seizure threshold, often predictive of efficacy against absence seizures.[13][14] The rotarod test is a critical, concurrent screen for motor impairment, providing an early indication of a compound's therapeutic window.[14][15] Compounds that pass this initial phase are then subjected to more specialized tests, such as the 6 Hz model, which is particularly useful for identifying agents effective against therapy-resistant partial seizures.[16][17]
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The Emergence of 1,2-Benzisoxazol-3-amine Derivatives in Oncology: A Guide to Synthesis, Preclinical Evaluation, and Mechanistic Analysis
The 1,2-benzisoxazole scaffold has solidified its position as a "privileged" heterocyclic core in medicinal chemistry, underpinning a range of clinically significant therapeutics.[1][2] Its unique structural and electronic properties facilitate interactions with a wide array of biological targets, making it a focal point for the discovery of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of a particularly promising class of these compounds: derivatives of 1,2-benzisoxazol-3-amine. We will delve into their synthesis, outline detailed protocols for their evaluation as anticancer agents, and dissect their mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
The Rationale: Why this compound?
The 1,2-benzisoxazole moiety itself is a stable, bicyclic aromatic system that serves as a versatile template for chemical modification.[1] The introduction of an amine group at the 3-position provides a critical handle for synthetic elaboration, allowing for the systematic generation of diverse chemical libraries. This strategic placement of a reactive functional group enables the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[2] Notably, derivatives of this compound have demonstrated significant potential as anticancer agents, with some exhibiting potent activity against various cancer cell lines, including those of acute myeloid leukemia (AML) and colon cancer.[2][5]
Part 1: Synthesis of this compound and its Derivatives
A robust and efficient synthetic route to the core scaffold and its derivatives is paramount for any drug discovery program. One of the most common and effective methods for the synthesis of this compound involves the base-catalyzed intramolecular cyclization of an N-(2-cyanophenoxy) derivative.[6]
Protocol 1: Synthesis of this compound
Objective: To synthesize the core intermediate, this compound, from readily available starting materials.
Materials:
-
2-Chlorobenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Hydroxamate Intermediate: In a round-bottom flask, dissolve 2-chlorobenzonitrile (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in DMF.
-
Add potassium carbonate (2.5 eq.) portion-wise with stirring.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Cyclization: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.
Protocol 2: Synthesis of a Representative Anticancer Derivative (e.g., an Amide Conjugate)
Objective: To synthesize an amide derivative of this compound, a common modification to enhance biological activity.
Materials:
-
This compound
-
A carboxylic acid of interest (e.g., a substituted benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Amide Coupling Reaction: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in DCM. Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1 eq.) in DCM to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise and allow the reaction to warm to room temperature. Stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Part 2: Preclinical Evaluation of Anticancer Activity
A tiered approach to in vitro evaluation is crucial to identify promising lead compounds. This typically begins with assessing general cytotoxicity, followed by more detailed investigations into the mechanism of cell death.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration at which a this compound derivative inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Representative Cytotoxicity Data for 1,2-Benzisoxazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | MV4-11 (AML) | 2.5 |
| Derivative B | HT-29 (Colon) | 5.1 |
| Derivative C | MCF-7 (Breast) | 7.8 |
Protocol 4: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with a this compound derivative.
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Part 3: Elucidating the Mechanism of Action
Understanding the molecular targets and signaling pathways affected by a compound is critical for its further development. Several 1,2-benzisoxazole derivatives have been identified as inhibitors of histone deacetylases (HDACs).[5]
The Role of HDAC Inhibition in Cancer Therapy
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to cell cycle arrest, differentiation, and apoptosis.[7]
Protocol 5: In Vitro HDAC Inhibition Assay
Objective: To determine the ability of a this compound derivative to inhibit HDAC activity.
Materials:
-
HDAC fluorometric assay kit (e.g., from BioVision or similar supplier)
-
Test compound
-
Trichostatin A (TSA) as a positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Follow the manufacturer's protocol for the HDAC assay kit.
-
Typically, this involves incubating the HDAC enzyme with a fluorogenic substrate in the presence of various concentrations of the test compound.
-
The developer solution is then added, which generates a fluorescent signal proportional to the enzyme activity.
-
Measure the fluorescence and calculate the percentage of HDAC inhibition for each compound concentration.
-
Determine the IC₅₀ value for HDAC inhibition.
Visualizing the Downstream Effects of HDAC Inhibition
The inhibition of HDACs by 1,2-benzisoxazole derivatives can trigger a cascade of downstream events, ultimately leading to apoptosis. A key player in this pathway is the p21 protein, a cyclin-dependent kinase inhibitor that is often silenced in cancer cells. HDAC inhibition can lead to the re-expression of p21, which in turn can induce cell cycle arrest and apoptosis.[5]
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Synthesis and Evaluation of 1,2-Benzisoxazol-3-amine Derivatives as Novel Antimicrobial Agents: An Application Guide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutics. Among the privileged heterocyclic structures in medicinal chemistry, the 1,2-benzisoxazole core has emerged as a versatile and promising pharmacophore.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antipsychotic, anticonvulsant, and notably, antimicrobial properties.[1] This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of compounds derived from a 1,2-Benzisoxazol-3-amine core, tailored for researchers and drug development professionals. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and outline the methodologies for assessing biological activity and safety.
Synthetic Strategies: Crafting the this compound Core
The strategic synthesis of the this compound core and its derivatives is paramount to exploring their therapeutic potential. The choice of synthetic route is often a balance between efficiency, yield, scalability, and the principles of green chemistry.
Rationale for Microwave-Assisted Organic Synthesis (MAOS)
In recent years, microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating drug discovery.[3][4] Compared to conventional heating methods, MAOS offers several distinct advantages for the synthesis of heterocyclic compounds:
-
Rapid Reaction Times: Microwave irradiation directly and efficiently heats the reaction mixture, dramatically reducing reaction times from hours to minutes.[5]
-
Higher Yields and Purity: The uniform and rapid heating often leads to cleaner reactions with fewer side products, resulting in higher yields and simplified purification.[6]
-
Energy Efficiency: MAOS is a more energy-efficient method, aligning with the principles of green chemistry by reducing overall energy consumption.[5]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
For the synthesis of the 1,2-benzisoxazole core, these advantages translate to a more rapid and efficient exploration of a diverse chemical space, which is crucial in the early stages of drug discovery.
Synthetic Workflow: From Precursors to Final Compounds
The synthesis of antimicrobial compounds based on the this compound core typically follows a multi-step process. The following diagram illustrates a common synthetic pathway:
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Microwave-Assisted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles
This protocol describes a rapid and efficient microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles from a 3-chloro-1,2-benzisoxazole precursor.[7]
Materials:
-
3-Chloro-1,2-benzisoxazole
-
Appropriate primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine 3-chloro-1,2-benzisoxazole (1.0 eq.), the desired amine (1.5 eq.), and DIPEA (2.0 eq.) in ethanol (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically 120-150 °C) for a specified time (usually 1-6 hours), with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-amino-substituted 1,2-benzisoxazole.
Antimicrobial Evaluation: Assessing Efficacy and Safety
A critical aspect of developing new antimicrobial agents is the rigorous evaluation of their efficacy against relevant pathogens and their safety profile in terms of cytotoxicity.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies have suggested that benzisoxazole derivatives exert their antimicrobial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds can induce lethal DNA strand breaks, leading to bacterial cell death.[10] This mechanism is distinct from many existing classes of antibiotics, making it a promising avenue for overcoming resistance.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action of benzisoxazole antimicrobials.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Synthesized 1,2-benzisoxazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final bacterial inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 1,2-benzisoxazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the 1,2-benzisoxazole scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective antimicrobial agents.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 3,6-dihydroxy-1,2-benzisoxazole analogs against Acinetobacter baumannii, a challenging multi-drug resistant pathogen.[11]
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. A. baumannii |
| 1 | H | H | 6.25 |
| 2 | CH₃ | H | >100 |
| 3 | Cl | H | 50 |
| 4 | Br | H | 25 |
| 5 | I | H | 12.5 |
| 6 | H | Cl | 100 |
Data Interpretation:
The unsubstituted parent compound 1 demonstrates the most potent activity.[11] Substitution at the R1 position generally leads to a decrease in potency, with the introduction of a methyl group (2 ) or halogens (3-5 ) significantly reducing activity.[11] This suggests that the electronic and steric properties of this position are critical for antimicrobial efficacy.
Comparative Cytotoxicity Data
The therapeutic potential of an antimicrobial agent is not solely defined by its potency but also by its therapeutic index (the ratio of its cytotoxic concentration to its effective concentration). The following table presents hypothetical cytotoxicity data for the same series of compounds.
| Compound ID | IC50 (µM) vs. HEK293 cells | Therapeutic Index (IC50/MIC) |
| 1 | >100 | >16 |
| 2 | >100 | - |
| 3 | 75 | 1.5 |
| 4 | 50 | 2 |
| 5 | 30 | 2.4 |
| 6 | >100 | - |
Data Interpretation:
Compound 1 not only exhibits the best antimicrobial activity but also demonstrates low cytotoxicity, resulting in a favorable therapeutic index. While some of the halogenated derivatives show moderate antimicrobial activity, their increased cytotoxicity reduces their therapeutic potential. This highlights the importance of a multi-parameter optimization approach in drug discovery.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic versatility of this core, particularly with the application of modern techniques like microwave-assisted synthesis, allows for the rapid generation of diverse compound libraries for biological screening. The elucidation of their mechanism of action, potentially through the inhibition of bacterial DNA gyrase, provides a strong rationale for their further development.
Future research should focus on expanding the structure-activity relationship studies to identify substituents that enhance antimicrobial potency while maintaining a low cytotoxicity profile. In vivo efficacy studies in relevant animal models will be the next critical step in validating the therapeutic potential of these promising compounds in the fight against antimicrobial resistance.
References
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- Microwave synthesis: a green method for benzofused nitrogen heterocycles. Cognitive Science and Technology. [Link]
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]
- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
- Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characteriz
- Structure activity relationship of benzoxazole derivatives.
- A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][5][7]benzoxazepine ring system.
- Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.
- Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization.
- Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold.
- Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candid
- Antimicrobial activity of 2,1-benzisoxazoles.
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. PubMed. [Link]
- Comparison of MIC of tested compounds with commercial antibiotics range MIC 2-32 (lg/ml).
- Antimicrobial and antitubercular data (MIC) of compounds (5a-l).
- MIC (μg/mL) values of the tested compounds.
- Values of MIC, MBC, and cytotoxicity against MRC-5 cell line of...
- Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.
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Application Notes and Protocols for the Derivatization of the Amino Group in 1,2-Benzisoxazol-3-amine
Introduction: The Strategic Importance of 1,2-Benzisoxazol-3-amine in Medicinal Chemistry
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] Notable pharmaceuticals such as the antipsychotic Risperidone and the anticonvulsant Zonisamide feature this core structure, underscoring its significance in modern drug discovery.[2][3][4]
The amino group at the 3-position of the 1,2-benzisoxazole ring serves as a critical handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on key transformations that are fundamental to the synthesis of novel therapeutic agents.
Core Synthetic Strategies for Derivatization
The primary amino group of this compound is a versatile nucleophile, amenable to a variety of chemical transformations. The most common and impactful derivatizations include acylation, sulfonylation, and alkylation. Each of these strategies offers a distinct avenue for introducing diverse chemical functionalities, thereby modulating the physicochemical properties and biological activity of the parent molecule.
Caption: Step-by-step workflow for N-acylation.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 5-10 minutes.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting and Optimization:
-
Low Reactivity: For less reactive acylating agents or amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. [5]* Side Products: Diacylation can occur with excess acylating agent or harsh conditions. Careful control of stoichiometry is crucial. [5]
Section 2: N-Sulfonylation of this compound
Scientific Rationale: The introduction of a sulfonamide group can profoundly impact a molecule's acidity, solubility, and ability to act as a hydrogen bond donor. This functional group is a key component of many drugs, including the anticonvulsant Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). [4][6][7]The sulfonylation of this compound is therefore a critical step in the synthesis of Zonisamide and its analogs.
Protocol 2.1: Synthesis of N-(1,2-Benzisoxazol-3-yl)methanesulfonamide (a Zonisamide precursor)
This protocol outlines the sulfonylation of this compound with a sulfonyl chloride, a key transformation in the synthesis of various biologically active sulfonamides.
Materials:
-
This compound
-
Methanesulfonyl chloride (or other sulfonyl chlorides) (1.2 equivalents)
-
Pyridine (as both base and solvent) or another suitable base like triethylamine in an aprotic solvent.
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Workflow:
Caption: Step-by-step workflow for N-sulfonylation.
Detailed Steps:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere. If using DCM, add triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.2 equivalents) dropwise with stirring.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-16 hours. Monitor the reaction's completion by TLC.
-
Work-up: If pyridine was used as the solvent, carefully pour the reaction mixture into ice-cold 1M HCl to precipitate the product and neutralize the pyridine. If DCM was used, quench with water.
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Key Considerations for Sulfonylation:
-
The choice of base and solvent is critical. Pyridine often serves as both, but for substrates sensitive to pyridine, a combination of a non-nucleophilic base and an aprotic solvent is preferred.
-
The reactivity of sulfonyl chlorides can vary, and reaction times may need to be adjusted accordingly.
Section 3: N-Alkylation of this compound
Scientific Rationale: N-alkylation introduces alkyl or substituted alkyl groups to the amino moiety, which can significantly alter the lipophilicity, basicity, and steric profile of the molecule. This modification is crucial for modulating receptor binding and pharmacokinetic properties. [8]Reductive amination is a particularly powerful method for N-alkylation as it avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. [9][10]
Protocol 3.1: Reductive Amination with Aldehydes and Ketones
This protocol details the N-alkylation of this compound via a one-pot reductive amination procedure.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, optional, especially for ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Experimental Workflow:
Caption: Step-by-step workflow for reductive amination.
Detailed Steps:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCE or MeOH, add the aldehyde or ketone (1.0-1.2 equivalents). If using a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 2-24 hours. Monitor the disappearance of the starting material and imine intermediate by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)3): A mild and selective reducing agent, often preferred for its safety and ease of handling. [11]* Sodium cyanoborohydride (NaBH3CN): Effective at slightly acidic pH, which is optimal for imine formation and reduction. [10]However, it is toxic and requires careful handling.
Data Summary and Comparison
| Derivatization Method | Key Reagents | Typical Solvents | Reaction Time | Purification Method | Key Advantages |
| N-Acylation | Acyl chloride, Base (Et3N, DIPEA) | DCM, THF | 2-12 h | Column chromatography, Recrystallization | Introduces stable amide bonds, wide variety of acyl groups available. |
| N-Sulfonylation | Sulfonyl chloride, Base (Pyridine, Et3N) | Pyridine, DCM | 4-16 h | Recrystallization, Column chromatography | Forms sulfonamides, crucial for mimicking tetrahedral intermediates and improving solubility. |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (NaBH(OAc)3, NaBH3CN) | DCE, MeOH | 2-24 h | Column chromatography | Mild conditions, avoids over-alkylation, high functional group tolerance. [9][10] |
Conclusion
The derivatization of the amino group in this compound is a cornerstone of synthetic strategies aimed at developing novel therapeutics. The methods of acylation, sulfonylation, and alkylation provide a robust toolkit for medicinal chemists to systematically modify this privileged scaffold. The protocols outlined in this guide are designed to be reproducible and adaptable, providing a solid foundation for the synthesis and exploration of new 1,2-benzisoxazole derivatives. By understanding the rationale behind each synthetic choice and mastering these fundamental transformations, researchers can accelerate the discovery of new drug candidates with improved efficacy and safety profiles.
References
- Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Vertex AI Search.
- Application Notes and Protocols: N-Alkylation of 1,2-Benzisoxazole-3-acetamide - Benchchem. Vertex AI Search.
- US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google P
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- Synthesis of zonisamide carried out in the present work.
- US20060084814A1 - Process for the preparation of zonisamide - Google P
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. Vertex AI Search.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. Vertex AI Search.
- Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchG
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Vertex AI Search.
- Reductive amin
- Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- Reductive Amination, and How It Works - Master Organic Chemistry. Vertex AI Search.
- (PDF)
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Vertex AI Search.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Vertex AI Search.
- Technical Support Center: Functionalization of 5,7-Dichloro-1,3-benzoxazol-2-amine - Benchchem. Vertex AI Search.
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Application Notes & Protocols: Strategic Functionalization of the 3-Aminobenzisoxazole Scaffold
Introduction: The Benzisoxazole Core in Modern Drug Discovery
The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, a designation earned by its recurring presence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3] Its unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability makes it an ideal framework for designing potent and selective ligands for a diverse range of biological targets.[3][4] Notable drugs such as the anticonvulsant zonisamide and the antipsychotics risperidone and paliperidone feature this core heterocycle, underscoring its therapeutic significance.[1][3][5]
Among its derivatives, 3-aminobenzisoxazole stands out as a particularly versatile building block. The exocyclic amino group at the C3 position offers a prime handle for synthetic elaboration, enabling the exploration of vast chemical space through various functionalization strategies. This guide provides an in-depth analysis and detailed protocols for the key transformations of the 3-aminobenzisoxazole ring, focusing on N-functionalization, directed C-H functionalization, and strategic ring-opening reactions. Our objective is to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical methodologies required to effectively leverage this powerful pharmacophore.
Part 1: N-Functionalization of the 3-Amino Group
The exocyclic amine of 3-aminobenzisoxazole is the most nucleophilic site, making it the primary target for functionalization with various electrophiles. These modifications are crucial for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.
N-Acylation: Crafting Amide Bonds for Enhanced Interactions
N-acylation is a fundamental transformation that introduces an amide linkage, a key structural motif in countless pharmaceutical agents. This modification can introduce new interaction points for binding to biological targets and is a cornerstone of structure-activity relationship (SAR) studies.
The reaction proceeds via nucleophilic attack of the 3-amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is typically required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, enhancing its nucleophilicity. The choice of solvent is critical; aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common as they do not compete in the reaction. For less reactive acylating agents, heating or microwave irradiation can be employed to accelerate the reaction.[6]
Diagram 1: General Workflow for N-Acylation
Caption: Workflow for a typical N-acylation reaction.
This protocol details the acetylation of 3-aminobenzisoxazole using acetyl chloride.
-
Materials:
-
3-Aminobenzisoxazole (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzisoxazole (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution. A white precipitate of triethylamine hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.
-
-
Expected Characterization Data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (a related derivative): [4]
-
¹H NMR (DMSO-d₆): Signals for the acetamide methyl group (δ ≈ 2.1 ppm), chloromethyl group (δ ≈ 5.2 ppm), and aromatic protons (δ ≈ 7.7-8.4 ppm).
-
¹³C NMR (DMSO-d₆): Signals for the methyl carbon (δ ≈ 23.8 ppm), chloromethyl carbon (δ ≈ 32.8 ppm), aromatic carbons, and the carbonyl carbon (δ ≈ 167.8 ppm).
-
IR (cm⁻¹): Characteristic peaks for N-H stretching (≈3300 cm⁻¹) and C=O stretching (≈1611 cm⁻¹).
-
HRMS (ESI-TOF): Calculated and found mass should correspond to the molecular formula. The mass spectrum should show characteristic isotopic patterns for chlorine-containing compounds.[4]
-
N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore found in antibacterial, diuretic, and anticancer agents. N-sulfonylation of 3-aminobenzisoxazole introduces this functionality, which can act as a hydrogen bond donor and acceptor, significantly altering the molecule's electronic properties and biological activity.
The reaction mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the base and the solvent, as it is effective at scavenging the generated HCl and promoting the reaction. The reaction may require heating to proceed at a reasonable rate.
-
Materials:
-
3-Aminobenzisoxazole (1.0 eq)
-
Benzenesulfonyl Chloride (1.1 eq)
-
Anhydrous Pyridine
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-aminobenzisoxazole (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold 2M HCl.
-
Extract the aqueous mixture three times with EtOAc.
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash chromatography or recrystallization.
-
-
Expected Characterization Data for N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide (a related derivative): [7]
-
¹H NMR (CDCl₃): Aromatic protons from both the benzisoxazole and the phenylsulfonyl moieties (δ ≈ 6.8-7.8 ppm), a broad singlet for the sulfonamide N-H (δ ≈ 6.9 ppm), and signals for other substituents (e.g., methoxy at δ ≈ 3.6 ppm, ethyl group at δ ≈ 3.0 and 1.4 ppm).
-
¹³C NMR (CDCl₃): Signals corresponding to all aromatic and aliphatic carbons.
-
HRMS (ESI): Calculated and found mass should correspond to the molecular formula [M+H]⁺.
-
| Reagent Class | Example Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Acyl Chloride | Acetyl Chloride | TEA, DIPEA | DCM, THF | 0 to RT | 70-95 |
| Anhydride | Acetic Anhydride | Pyridine | Pyridine, DCM | RT to 50 | 75-98 |
| Sulfonyl Chloride | Benzenesulfonyl Cl | Pyridine | Pyridine, DCM | RT to 80 | 65-90 |
| Alkyl Halide | Benzyl Bromide | K₂CO₃, NaH | DMF, Acetonitrile | RT to 60 | 50-85 |
| Table 1: Representative Conditions for N-Functionalization Reactions. |
Part 2: C-H Functionalization of the Benzisoxazole Core
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials.[8] For the benzisoxazole ring, this approach allows for the introduction of aryl or alkyl groups directly onto the carbocyclic ring, providing a rapid route to novel analogues.
Causality and Mechanistic Insights
Palladium-catalyzed C-H arylation is a prominent method. The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, a palladium(II) catalyst, coordinated to the substrate, facilitates the cleavage of a C-H bond with the assistance of a base or an anionic ligand (like acetate). The resulting palladacycle intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.
The regioselectivity of the C-H functionalization is a key challenge.[9] On the benzisoxazole ring, the electronic properties favor functionalization at positions ortho to the oxygen atom (C7) or at the electron-rich positions. However, the presence of a directing group can override this intrinsic reactivity. The 3-amino group itself, or a derivative formed in situ, can act as a directing group, guiding the metal catalyst to an ortho C-H bond (i.e., the C4 position).
Diagram 2: Palladium-Catalyzed C-H Arylation (CMD Mechanism)
Caption: Concerted Metalation-Deprotonation (CMD) pathway.
This protocol is a representative procedure based on established methods for the direct arylation of related heterocycles.[10] The amino group may require protection (e.g., as a pivaloyl amide) to serve as an effective directing group.
-
Materials:
-
N-(1,2-benzisoxazol-3-yl)pivalamide (1.0 eq)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Potassium Acetate (KOAc) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)
-
-
Procedure:
-
To a sealable reaction vessel, add the protected 3-aminobenzisoxazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (0.05 eq), base (2.0 eq), and pivalic acid (0.3 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to 100-140°C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If necessary, deprotect the pivaloyl group under standard conditions (e.g., acidic or basic hydrolysis) to yield the 4-aryl-3-aminobenzisoxazole.
-
Part 3: Reductive Ring-Opening
Beyond substitution, the benzisoxazole ring can undergo strategic cleavage. The relatively weak N-O bond can be reductively cleaved to unmask a 2-hydroxybenzamidine functionality. This transformation dramatically alters the scaffold's geometry and electronic properties, providing access to a different class of compounds from the same precursor.
Causality and Experimental Rationale
This reaction is typically achieved through catalytic hydrogenation.[11] The substrate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the cleavage of the N-O single bond, which is subsequently reduced by hydrogen. The reaction is clean and often proceeds in high yield under mild conditions. Alternative reducing agents like Zinc in acetic acid can also be employed, which may be useful if other reducible functional groups are present.[11]
Diagram 3: Reductive Ring-Opening of 3-Aminobenzisoxazole
Caption: Transformation of the benzisoxazole core.
This protocol is adapted from Lepore et al. for the reductive cleavage of the N-O bond.[11]
-
Materials:
-
3-Aminobenzisoxazole (1.0 eq)
-
Palladium on Carbon (Pd/C), 5% or 10% (10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-aminobenzisoxazole (1.0 eq) in methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-hydroxybenzamidine, which can be purified by crystallization if necessary.
-
| Functionalization Strategy | Key Reagents | Position(s) Modified | Core Transformation | Key Application |
| N-Acylation | Acyl Halides, Anhydrides | Exocyclic NH₂ | Amide Formation | SAR, Improve Properties |
| N-Sulfonylation | Sulfonyl Chlorides | Exocyclic NH₂ | Sulfonamide Formation | Introduce Pharmacophore |
| C-H Arylation | Pd(OAc)₂, Aryl Halide | C4 (directed), C7 | C-C Bond Formation | Scaffold Hopping, SAR |
| Ring-Opening | H₂, Pd/C | N1-O Bond | Benzisoxazole -> Amidine | Access New Scaffolds |
| Table 2: Summary of Functionalization Strategies. |
Conclusion
The 3-aminobenzisoxazole scaffold is a highly valuable platform for the development of novel chemical entities in drug discovery. The strategic functionalization of the exocyclic amino group through acylation and sulfonylation provides a direct means to modulate molecular properties and build structure-activity relationships. Furthermore, modern synthetic methods like palladium-catalyzed C-H functionalization open new avenues for decorating the carbocyclic ring, while reductive ring-opening offers a pathway to fundamentally different, yet related, molecular architectures. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently and creatively manipulate this privileged heterocyclic system.
References
- Patel, R. V., Patel, J. K., & Kumari, P. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(7), 1035-1053. [Link]
- Krasavin, M., et al. (2019). N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2019(4), M1087. [Link]
- Singh, G., & Dhingra, N. (2020). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- Hufnagel, B., et al. (2022). Phenolate-Induced N-O Bond Formation versus Tiemann-Type Rearrangement for the Synthesis of 3-Aminobenzisoxazoles and 2-Aminobenzoxazoles.
- Duncia, J. V., & Santella, J. B. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(4), 1968-2029. [Link]
- Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(4), 656-673. [Link]
- Hein, C. D., et al. (2008). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Carcinogenesis, 9(3), 357-362. [Link]
- Gagnon, A., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6448-6451. [Link]
- Doucet, H. (2012). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 2(1), 23-33. [Link]
- Roy, M., & Brik, A. (2024). N-Acylation Reactions of Amines.
- Bellina, F., & Lessi, M. (2015). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. European Journal of Organic Chemistry, 2015(26), 5834-5841. [Link]
- Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735-2748. [Link]
- Melagraki, G., et al. (2017). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 22(11), 1888. [Link]
- Shingare, M. S., & Siddiqui, H. U. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3704-3713. [Link]
- Palermo, M. G., et al. (1996). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][1]benzoxazepine ring system. Tetrahedron, 52(8), 2927-2934. [Link]
- Katritzky, A. R., et al. (2008). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 13(12), 3028-3040. [Link]
- Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(49), 8777-8779. [Link]
- Baer, J. W., et al. (2026).
- Devi, N., & Phukan, K. (2009). Mild and Useful Method for N-Acylation of Amines.
- de la Torre, M. C., et al. (2005). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Synlett, 2005(11), 1793-1795. [Link]
- Lukoyanov, A. A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 1-25. [Link]
- Yang, K., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Gandeepan, P., & Li, C. J. (2021). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation.
- Bouyahya, A., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society, 21(1), S343-S349. [Link]
- Maremalli, R. R., et al. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING POTTER'S CLAY AS A REUSABLE CATALYST. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 485-489. [Link]
- Ellman, J. A. C-H Functionalization.
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Application Notes & Protocols: The Strategic Use of 1,2-Benzisoxazol-3-amine in the Synthesis of Novel Kinase Inhibitors
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1,2-Benzisoxazol-3-amine as a core building block in the synthesis of kinase inhibitors. We will explore the underlying design principles, key synthetic transformations, and detailed experimental protocols, grounded in established scientific literature.
Introduction: The 1,2-Benzisoxazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged structures," appear with remarkable frequency in biologically active compounds, demonstrating an ability to bind to multiple protein targets with high affinity. The 1,2-benzisoxazole ring system is a quintessential example of such a scaffold.[1][2] Its rigid, bicyclic nature and specific arrangement of heteroatoms make it an ideal foundation for constructing molecules that can interact with the complex topographies of enzyme active sites.
The utility of the benzisoxazole core is extensive, found in compounds developed as antipsychotics, anticonvulsants, anti-inflammatory agents, and, critically for this guide, as potent anticancer agents.[2] A significant portion of these anticancer agents function by inhibiting protein kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1,2-benzisoxazole scaffold has been successfully incorporated into inhibitors of various kinases, including Pim-1/2 kinases and histone deacetylases (HDACs), which are closely linked to cancer cell proliferation and survival.[3][4]
This guide focuses specifically on This compound , a versatile starting material where the 3-amino group serves as a critical synthetic handle for molecular elaboration, allowing chemists to strategically build out complexity and tune the pharmacological properties of the final compounds.
Design Principles for 1,2-Benzisoxazole-Based Kinase Inhibitors
Most small-molecule kinase inhibitors are ATP-competitive, meaning they occupy the ATP-binding site on the kinase, preventing the phosphorylation of substrate proteins. The design of these inhibitors hinges on creating molecules that can mimic the interactions of ATP's adenine ring while also engaging with other nearby regions to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights: The 1,2-benzisoxazole scaffold is particularly adept at fulfilling these roles. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the amine at the 3-position can serve as a hydrogen bond donor. This allows derivatives of this compound to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, an interaction that anchors the inhibitor in place. The fused benzene ring provides a rigid, planar surface for hydrophobic and π-stacking interactions.
By modifying the 3-amino group, researchers can introduce various substituents that project into different sub-pockets of the ATP-binding site:
-
Solvent-Exposed Region: Large, often flexible side chains can be added to interact with the solvent-accessible region, improving solubility and providing opportunities for further target engagement.
-
Hydrophobic Pockets: Appending aromatic or aliphatic groups can occupy deep hydrophobic pockets, significantly increasing binding affinity.
-
Selectivity Pockets: Exploiting unique amino acid differences between the ATP-binding sites of different kinases allows for the design of selective inhibitors, which can reduce off-target effects.
Caption: Hypothetical binding mode of a 1,2-benzisoxazole inhibitor.
Core Synthetic Strategies from this compound
The primary reactivity of this compound is centered on its nucleophilic amino group. This functionality is the gateway to a vast chemical space through several robust and well-established chemical transformations.
-
Amide Bond Formation (Acylation): This is the most common strategy. Reacting the amine with a carboxylic acid (using a coupling agent like EDC or HBTU) or a more reactive acyl chloride forms a stable amide bond. This linker is ideal as the N-H group can act as a hydrogen bond donor to the kinase hinge.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are also effective hinge-binders and are metabolically stable.
-
Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃) forms a secondary or tertiary amine, providing a more flexible linker to other molecular fragments.
-
C-N Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as the Buchwald-Hartwig amination, can directly couple the amine with aryl or heteroaryl halides. This is a powerful method for directly attaching aromatic systems that can probe hydrophobic pockets.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which introduce additional hydrogen bonding capacity.
Caption: Key synthetic pathways from this compound.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of key intermediates for kinase inhibitor development, starting from this compound.
Protocol 1: Synthesis of N-(1,2-benzisoxazol-3-yl)-4-bromobenzamide
Objective & Rationale: This protocol details a standard amide coupling reaction to link this compound with 4-bromobenzoic acid. The resulting product is a key intermediate. The benzisoxazole moiety provides the core scaffold, the amide linker serves as a hinge-binder, and the bromo-phenyl group provides a handle for subsequent diversification via cross-coupling reactions (see Protocol 2).
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Mmol |
|---|---|---|---|---|
| This compound | C₇H₆N₂O | 134.14 | 1.00 g | 7.46 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.65 g | 8.20 |
| HBTU | C₁₁H₁₆F₆N₅P | 379.24 | 3.11 g | 8.20 |
| DIPEA | C₈H₁₉N | 129.24 | 3.25 mL | 18.64 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 40 mL | - |
| Ethyl Acetate (EtOAc) | - | - | ~200 mL | - |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - |
| Brine | - | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | - | ~5 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.46 mmol) and 4-bromobenzoic acid (1.65 g, 8.20 mmol, 1.1 eq).
-
Dissolution: Add anhydrous DMF (40 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Activation: To the stirred solution, add HBTU (3.11 g, 8.20 mmol, 1.1 eq). The solution may become slightly cloudy.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (3.25 mL, 18.64 mmol, 2.5 eq) dropwise over 2 minutes. The reaction is exothermic; maintain the temperature below 30°C.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours.
-
Causality Note: HBTU is a highly efficient coupling agent that converts the carboxylic acid into an activated ester, which is then readily attacked by the nucleophilic this compound. DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct and maintain an optimal pH for the reaction.
-
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase or by LC-MS. The disappearance of the starting amine spot indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of Ethyl Acetate and 100 mL of saturated aqueous NaHCO₃ solution. Shake vigorously.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Trustworthiness Note: The aqueous washes are critical to remove residual DMF, DIPEA, and HBTU byproducts, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from hot ethanol or by flash column chromatography on silica gel (gradient elution, 20-50% EtOAc in Hexane) to afford N-(1,2-benzisoxazol-3-yl)-4-bromobenzamide as a white to off-white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Suzuki Cross-Coupling for Library Elaboration
Objective & Rationale: This protocol uses the bromo-intermediate from Protocol 1 to generate a small library of analogs via a Suzuki cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of diverse functional groups. Here, we couple the intermediate with phenylboronic acid as a representative example.
Caption: Two-step workflow for kinase inhibitor synthesis.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Mmol |
|---|---|---|---|---|
| N-(1,2-benzisoxazol-3-yl)-4-bromobenzamide | C₁₄H₉BrN₂O₂ | 317.14 | 500 mg | 1.58 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 231 mg | 1.89 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 91 mg | 0.079 |
| 2M Aqueous Na₂CO₃ | Na₂CO₃ | 105.99 | 2.4 mL | 4.74 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 15 mL | - |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add N-(1,2-benzisoxazol-3-yl)-4-bromobenzamide (500 mg, 1.58 mmol), phenylboronic acid (231 mg, 1.89 mmol, 1.2 eq), and Pd(PPh₃)₄ (91 mg, 5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Causality Note: The palladium catalyst is in a low oxidation state (Pd(0)) and is sensitive to oxygen. Removing oxygen is crucial to prevent catalyst degradation and ensure an efficient catalytic cycle.
-
-
Solvent Addition: Add degassed 1,4-dioxane (15 mL), toluene (5 mL), and 2M aqueous Na₂CO₃ (2.4 mL, 3 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 8-12 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS for the consumption of the starting bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and water (30 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Data Analysis and Interpretation
The synthesized compounds must be thoroughly characterized to confirm their identity and purity before biological evaluation. Subsequently, their potency against target kinases is determined.
Table 1: Example Physicochemical and Characterization Data
| Compound | Structure | Yield (%) | Purity (HPLC) | ESI-MS [M+H]⁺ |
|---|---|---|---|---|
| Intermediate (from P1) | N-(1,2-benzisoxazol-3-yl)-4-bromobenzamide | 85% | >98% | 317.0/319.0 |
| Final Product (from P2) | N-(1,2-benzisoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide | 78% | >99% | 315.1 |
Table 2: Example In Vitro Kinase Inhibitory Activity (IC₅₀) The final compounds would be tested in biochemical assays against a panel of kinases to determine their potency and selectivity.
| Compound ID | R-Group (from Suzuki) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| EX-01 | Phenyl | 55 | 850 |
| EX-02 | 3-Pyridyl | 25 | 1200 |
| EX-03 | 4-Methoxyphenyl | 48 | 650 |
| Staurosporine (Control) | - | 5 | 8 |
This is representative data. Actual results will vary. The data shows that subtle changes to the R-group, introduced via the Suzuki coupling, can significantly impact potency and selectivity. For instance, the introduction of a pyridine (EX-02) improves potency against Kinase A while maintaining selectivity over Kinase B.
Conclusion and Future Outlook
This compound is a highly valuable and strategically important building block for the synthesis of kinase inhibitors. Its inherent structural features make it an excellent starting point for creating potent and selective inhibitors. The straightforward reactivity of the 3-amino group, particularly through robust reactions like amide coupling and palladium-catalyzed cross-coupling, allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space around this privileged scaffold, paving the way for the discovery of next-generation targeted cancer therapeutics.
References
- Nemes, Z., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. DSpace@Semmelweis.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-98.
- Boyd, M. J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
- Nemes, Z., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. Bioorganic & Medicinal Chemistry Letters, 28(14), 2391-2398.
- Various Authors. (2018). Request PDF: Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. ResearchGate.
- Shaik, S. P., et al. (2020). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. RSC Advances.
- Al-Ostath, A., et al. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate.
- Ashwini, N., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-65.
- Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Medicinal Chemistry.
- Reddy, M. P., et al. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.
- Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
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- 4. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 1,2-Benzisoxazol-3-amine
Introduction: The Strategic Value of N-Alkylation on the 1,2-Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties. The starting material, 1,2-benzisoxazol-3-amine (CAS: 36216-80-5), is a critical building block for the synthesis of these complex molecules.[1] It typically presents as a white solid with a melting point around 110°C.[1]
Functionalization of this core, particularly at the 3-amino position, is a cornerstone of drug discovery efforts. N-alkylation—the introduction of an alkyl group onto the nitrogen atom—is a fundamental strategy to modulate a compound's physicochemical properties. This modification can profoundly impact a molecule's potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile. Therefore, robust and versatile protocols for the N-alkylation of this compound are essential for researchers in drug development.
This guide provides detailed experimental procedures for two primary N-alkylation methodologies: Direct Alkylation with Alkyl Halides and Reductive Amination . We will explore the causality behind procedural choices, offer troubleshooting insights, and present a framework for the successful synthesis and characterization of novel N-alkyl-1,2-benzisoxazol-3-amine derivatives.
Methodology I: Direct Alkylation with Alkyl Halides
Direct alkylation is a classic SN2 reaction where the nucleophilic amino group of this compound attacks an electrophilic alkyl halide.[2] While straightforward, this method's primary challenge is controlling over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to the formation of di-alkylated byproducts and, potentially, quaternary ammonium salts.[3]
The reaction requires a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is critical for success. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the amine to form a highly nucleophilic anion, especially in aprotic polar solvents like DMF or THF.[4]
Protocol 1: Direct N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure using a strong base to achieve mono-alkylation.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).[4]
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: H₂ gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the amine anion.[4]
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from 2 to 12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding ice-cold water to decompose any unreacted NaH.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) followed by brine (1x) to remove DMF and other water-soluble impurities.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[4]
Hypothetical Data for Direct Alkylation
| Entry | Alkylating Agent | Equivalents | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl Bromide | 1.1 | NaH | DMF | 4 | 25 | 75-85 |
| 2 | Ethyl Iodide | 1.1 | NaH | THF | 8 | 25 | 60-70 |
| 3 | Methyl Iodide | 1.1 | K₂CO₃ | Acetonitrile | 12 | 50 | 55-65 |
| Lower yield may be observed due to the volatility of methyl iodide and potential for over-alkylation. |
Methodology II: Reductive Amination
Reductive amination is a powerful and highly versatile method for N-alkylation that effectively prevents the over-alkylation issues seen with direct alkylation.[5] The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ by a mild, selective reducing agent.[6][7]
The key to a successful one-pot procedure is the choice of reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[5][8][9] This selectivity ensures that the reduction only occurs after the amine and carbonyl have condensed.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol offers a controlled, one-pot synthesis of N-alkylated products.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in DCE (approx. 0.1 M).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature. Note: The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4 to 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated amine.
Hypothetical Data for Reductive Amination
| Entry | Carbonyl Compound | Equivalents | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.1 | STAB | DCE | 6 | 85-95 |
| 2 | Acetone | 1.2 | STAB | DCE | 12 | 80-90 |
| 3 | Cyclohexanone | 1.1 | NaBH₃CN | MeOH | 10 | 80-90 |
| Reaction with NaBH₃CN is often performed in MeOH with a catalytic amount of acetic acid. |
Characterization of N-Alkylated Products
Confirmation of the product's structure and purity is essential. The following spectroscopic methods are standard.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The most telling evidence is the appearance of new signals corresponding to the protons of the introduced alkyl group. For example, N-benzylation would show a new singlet around 4.3-4.5 ppm for the -CH₂- group. The N-H proton signal will either disappear (for di-alkylation) or shift.
-
¹³C NMR: New signals will appear in the aliphatic region corresponding to the carbons of the new alkyl substituent.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the addition of the alkyl group. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should match the calculated mass of the target molecule.
-
Infrared (IR) Spectroscopy: The N-H stretching bands in the starting material (typically two bands for a primary amine, ~3300-3500 cm⁻¹) will be replaced by a single band for the mono-alkylated secondary amine or will disappear completely for a di-alkylated tertiary amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reagents are old or inactive (especially NaH or STAB).2. Insufficiently anhydrous conditions (for Protocol 1).3. Poorly reactive alkyl halide (e.g., sterically hindered). | 1. Use freshly opened or properly stored reagents.2. Flame-dry all glassware and use anhydrous solvents.3. Increase reaction temperature, switch to a more reactive halide (e.g., iodide instead of chloride), or use the reductive amination method. |
| Over-alkylation (Protocol 1) | The mono-alkylated product is more nucleophilic than the starting amine. | 1. Use a large excess of the starting this compound.2. Add the alkyl halide very slowly at low temperature.3. Switch to the reductive amination protocol, which is designed to prevent this issue. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance from bulky alkylating agents or carbonyls. | 1. Allow the reaction to run longer and/or gently heat the reaction mixture.2. For sterically demanding transformations, consider alternative catalytic methods. |
| Difficult Purification | The product has similar polarity to the starting material or byproducts. | 1. Optimize the column chromatography eluent system using TLC.2. Consider recrystallization if the product is a solid. |
Safety Precautions
All experimental work must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and quench with extreme care.
-
Alkyl Halides: Many are toxic, volatile, and lachrymatory (tear-inducing). Handle with care in a fume hood.
-
Solvents: Anhydrous solvents like DMF and THF are flammable. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are halogenated solvents and should be handled with caution.
-
Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic. NaBH₃CN can release highly toxic HCN gas upon contact with strong acid. Quench reactions carefully with a basic solution.
References
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of 1,2-Benzisoxazole-3-acetamide. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound (CAS 36216-80-5)
- American Chemical Society. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry. [Link]
- Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722–9727. [Link]
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Pearson+. (n.d.).
- Chad's Prep. (2018). 22.
- Hulet, R. (2021).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Synthesis of 1,2-Benzisoxazole-Containing Sulfonamides: A Detailed Guide to Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are recognized for a wide spectrum of pharmacological activities, including anticonvulsant, antipsychotic, antimicrobial, and anticancer properties.[1][2][3] Notably, the anticonvulsant drug Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, underscores the therapeutic significance of this heterocyclic motif.[1][4] The strategic incorporation of a sulfonamide functional group onto the 1,2-benzisoxazole ring system is a key area of interest in drug discovery, aiming to modulate the physicochemical and biological properties of these molecules.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 1,2-benzisoxazole-containing sulfonamides. Designed for researchers and professionals in drug development, this document delves into the underlying chemistry of the synthetic routes, offering insights into experimental design and optimization.
Strategic Approaches to Synthesis
The construction of 1,2-benzisoxazole-containing sulfonamides can be broadly categorized into two strategic approaches:
-
Late-Stage Sulfonamide Installation: This strategy involves the initial synthesis of a functionalized 1,2-benzisoxazole core, followed by the introduction of the sulfonamide group. This approach is often favored when diverse sulfonamides are desired from a common benzisoxazole intermediate.
-
Early-Stage Sulfonamide Integration: In this approach, the sulfonamide or a precursor thereof is incorporated into one of the starting materials prior to the formation of the 1,2-benzisoxazole ring.
This guide will focus on the most prevalent and versatile methods, providing detailed protocols for each.
Protocol I: Synthesis via 1,2-Benzisoxazole-3-Acetic Acid Intermediate
This is one of the most widely employed and industrially relevant routes for the synthesis of 1,2-benzisoxazole-3-methanesulfonamides, including the anticonvulsant drug Zonisamide.[5] The synthesis begins with the formation of 1,2-benzisoxazole-3-acetic acid (BOA), a key intermediate.
Workflow Overview
Caption: Synthesis of Zonisamide via 1,2-Benzisoxazole-3-acetic acid.
Step-by-Step Protocol
Part A: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA)
This procedure involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycoumarin (1 equivalent) in an appropriate aqueous base (e.g., sodium hydroxide solution).
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The product, 1,2-benzisoxazole-3-acetic acid, will precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Part B: Sulfonation of 1,2-Benzisoxazole-3-acetic acid
This step converts the acetic acid side chain into a methanesulfonic acid group.[5][7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 1,2-benzisoxazole-3-acetic acid (1 equivalent) in an inert solvent such as toluene.[7]
-
Addition of Chlorosulfonic Acid: Cool the suspension to 0-5 °C in an ice bath. Slowly add chlorosulfonic acid (1.2-1.5 equivalents) dropwise, maintaining the internal temperature below 10 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-85 °C for 2-4 hours.[7] The reaction progress can be monitored by HPLC.
-
Isolation: Upon completion, cool the mixture and add an anti-solvent (e.g., a chlorinated hydrocarbon) to precipitate the 1,2-benzisoxazole-3-methanesulfonic acid.[5] Collect the solid by filtration, wash with the anti-solvent, and dry.
Part C: Chlorination and Amination to Yield the Sulfonamide
The final steps involve the conversion of the sulfonic acid to the sulfonyl chloride, followed by amination.[7][8]
-
Chlorination: Suspend the 1,2-benzisoxazole-3-methanesulfonic acid (1 equivalent) in a suitable solvent (e.g., ethyl acetate). Add a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][9] Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Amination: Cool the reaction mixture containing the in-situ generated 1,2-benzisoxazole-3-methanesulfonyl chloride. In a separate vessel, prepare a solution of ammonia in a suitable organic solvent (e.g., ethyl acetate).[7] Slowly add the sulfonyl chloride solution to the ammonia solution at a low temperature (0-10 °C).
-
Work-up and Purification: After the addition, stir the reaction mixture for an additional 1-2 hours. Filter the reaction mixture to remove any ammonium salts. The filtrate is then washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization to afford the desired 1,2-benzisoxazole-3-methanesulfonamide.
Experimental Considerations
| Parameter | Recommendation | Rationale |
| Solvent for Sulfonation | Toluene is a preferred solvent.[7] | Toluene is inert to chlorosulfonic acid and allows for a suitable reaction temperature range. |
| Chlorinating Agent | POCl₃ or oxalyl chloride.[7][9] | Both are effective, but oxalyl chloride often allows for milder reaction conditions. |
| Temperature Control | Crucial during the addition of chlorosulfonic acid and amination. | These steps are highly exothermic and controlling the temperature prevents side reactions and ensures safety. |
| Moisture | All steps should be conducted under anhydrous conditions where possible. | Reagents like chlorosulfonic acid and sulfonyl chlorides are sensitive to moisture. |
Protocol II: Cyclization of o-Hydroxyaryl Ketoximes
The base-catalyzed cyclization of o-hydroxyaryl ketoximes is a classical and highly effective method for constructing the 1,2-benzisoxazole ring system.[1] This approach is versatile and can be adapted to synthesize a variety of 3-substituted 1,2-benzisoxazoles.
Workflow Overview
Caption: Synthesis of 1,2-benzisoxazoles via o-hydroxyaryl ketoxime cyclization.
Step-by-Step Protocol
Part A: Synthesis of the o-Hydroxyaryl Ketoxime
-
Reaction Setup: Dissolve the starting o-hydroxyaryl ketone (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or pyridine) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Remove the solvent under reduced pressure. Add water to the residue, and the oxime product will often precipitate. Collect the solid by filtration, wash with water, and dry.
Part B: Base-Catalyzed Cyclization
-
Activation of the Oxime (Optional but often beneficial): The hydroxyl group of the oxime can be converted into a better leaving group. For example, by reacting the oxime with tosyl chloride or mesyl chloride in the presence of a base.[1]
-
Cyclization: Dissolve the o-hydroxyaryl ketoxime (or its activated derivative) in a solvent like dioxane or methanol.[1] Add a strong base such as sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux for several hours.[1] The phenoxide ion attacks the nitrogen of the oxime, displacing the leaving group and forming the 1,2-benzisoxazole ring.[1]
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
To introduce a sulfonamide group using this general strategy, one would need to start with an o-hydroxyaryl ketone that already contains the desired sulfonamide moiety or a precursor that can be converted to a sulfonamide in a subsequent step.
Protocol III: One-Pot Synthesis from 2-Hydroxybenzonitriles
A more modern and efficient approach involves a one-pot synthesis of 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles. This method, mediated by triphenylphosphine (PPh₃), avoids the use of metal catalysts.[2][10]
Workflow Overview
Caption: PPh₃-mediated one-pot synthesis of 3-substituted 1,2-benzisoxazoles.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (3.0 equivalents).
-
Grignard Formation (in situ): Add a solution of the appropriate alkyl or aryl bromide (2.0 equivalents) in anhydrous THF dropwise. The formation of the Grignard reagent will be initiated (slight warming may be required).
-
Addition of Reactants: Once the Grignard reagent has formed, add triphenylphosphine (1.5 equivalents) followed by a solution of the 2-hydroxybenzonitrile (1.0 equivalent) in anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the 3-substituted 1,2-benzisoxazole.
For the synthesis of sulfonamide-containing derivatives, the starting 2-hydroxybenzonitrile or the bromide would need to possess the sulfonamide group.
Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride and oxalyl chloride are toxic and corrosive. Handle these reagents in a fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
By following these detailed protocols and considering the experimental nuances, researchers can effectively synthesize a diverse range of 1,2-benzisoxazole-containing sulfonamides for further investigation in drug discovery and development programs.
References
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
- Synthesis of zonisamide carried out in the present work. - ResearchGate.
- US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents.
- US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents.
- US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents.
- US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents.
- (PDF) Zonisamide (antiepileptic) synthesis - ResearchGate.
- ODM 1,2-Benzisoxazole-3-methanesulfonic acid sodium salt Factory, Manufacturer. ODM. [Link]
- Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC.
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
- Benzisoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- US20060084814A1 - Process for the preparation of zonisamide - Google Patents.
- Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC - NIH.
- WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents.
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. NISCAIR. [Link]
- Preparation of 1,2-benzisoxazole 2-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]
- Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PubMed. PubMed. [Link]
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
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- 4. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 6. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 7. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 8. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 9. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Navigating Reactions of o-Hydroxyaryl Oximes
A Senior Application Scientist's Guide to Maximizing Benzoxazole Formation and Minimizing the Beckmann Rearrangement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-hydroxyaryl oxime reactions. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the nuanced reactivity of these substrates. As your Senior Application Scientist, my goal is to empower you with the knowledge to control the delicate balance between the desired intramolecular cyclization to form valuable benzoxazoles and the often-competing Beckmann rearrangement.
Understanding the Dichotomy: Benzoxazole Synthesis vs. Beckmann Rearrangement
In the realm of o-hydroxyaryl oxime chemistry, you are often at a crossroads between two potential reaction pathways, primarily dictated by the reaction conditions. The desired outcome is typically the formation of a 2-substituted benzoxazole, a privileged scaffold in medicinal chemistry.[1][2][3] However, the classic Beckmann rearrangement, leading to an amide byproduct, is a common and often undesired side reaction.[4][5]
The key to success lies in understanding the mechanisms and judiciously selecting your reaction parameters to favor the intramolecular cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My reaction yields a significant amount of an unexpected amide byproduct, and very little of the desired benzoxazole.
-
Potential Cause: The reaction conditions are favoring the Beckmann rearrangement over the intramolecular cyclization. This is often due to the presence of strong Brønsted or Lewis acids which readily protonate the oxime's hydroxyl group, initiating the rearrangement cascade.[5][6] The nature of the group anti-periplanar to the hydroxyl group on the nitrogen also plays a crucial role in the migratory aptitude during the rearrangement.[7]
-
Solutions:
-
Reagent Selection: Instead of strong acids, consider using milder reagents that can activate the oxime hydroxyl group for cyclization without promoting extensive rearrangement. For instance, a system like bis(trichloromethyl) carbonate (BTC) in combination with triphenylphosphine oxide (TPPO) has been shown to effectively promote the desired cyclization.[8]
-
Base Addition: The presence of a non-nucleophilic base, such as triethylamine (Et3N), can suppress the Beckmann rearrangement.[8] The base can neutralize any acidic species that would catalyze the rearrangement, thereby favoring the intramolecular nucleophilic attack of the hydroxyl group.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic solvents are generally preferred for this transformation.
-
Issue 2: The reaction is sluggish, and I'm recovering a large amount of unreacted starting material.
-
Potential Cause: Insufficient activation of the o-hydroxyaryl oxime. The hydroxyl group of the oxime needs to be converted into a good leaving group to facilitate either the cyclization or the rearrangement.
-
Solutions:
-
Catalyst/Reagent Concentration: Ensure the stoichiometric or catalytic activating agent is present in the correct amount. For catalytic reactions, a slight increase in catalyst loading might be beneficial, but be mindful that this could also increase the rate of side reactions.[9][10]
-
Temperature Adjustment: Gently increasing the reaction temperature can provide the necessary activation energy. However, excessive heat can lead to decomposition or favor the Beckmann rearrangement. Monitor the reaction closely by TLC.
-
Moisture Control: Ensure your reagents and solvent are anhydrous. Water can hydrolyze activating agents and impede the reaction.
-
Issue 3: I'm observing the formation of a benzisoxazole instead of the expected benzoxazole.
-
Potential Cause: The reaction conditions are favoring an intramolecular nucleophilic substitution pathway over the Beckmann rearrangement-cyclization cascade. This has been observed when a base like triethylamine is used in conjunction with an activating agent like BTC/TPPO.[8]
-
Solution:
-
Omit the Base: If your goal is the benzoxazole, performing the reaction in the absence of a base like triethylamine should favor the Beckmann rearrangement followed by intramolecular cyclization.[8]
-
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low benzoxazole yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between the formation of benzoxazole and the Beckmann rearrangement in this context?
A1: The divergence in the reaction pathway occurs after the activation of the oxime's hydroxyl group.
-
For Benzoxazole formation (via Beckmann-cyclization): The activated oxime undergoes a Beckmann-type rearrangement where the aryl group migrates to the nitrogen, forming a nitrilium ion intermediate. The proximate o-hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion, followed by deprotonation to yield the benzoxazole.[8][11]
-
For Amide formation (direct Beckmann rearrangement): The activated oxime undergoes the classic Beckmann rearrangement. The group anti to the leaving group migrates to the nitrogen, forming a nitrilium ion. This intermediate is then hydrolyzed by water during workup to yield the corresponding amide.[6]
Competing Reaction Pathways
Caption: Competing pathways for activated o-hydroxyaryl oximes.
Q2: Which catalysts are recommended to favor benzoxazole formation?
A2: While traditional strong acids like sulfuric acid or polyphosphoric acid are known to catalyze the Beckmann rearrangement, they often lead to a mixture of products or favor the amide.[5] For a more selective synthesis of benzoxazoles from o-hydroxyaryl oximes, milder and more specialized catalytic systems are preferred. These include:
-
Solid acid catalysts: Zeolites and montmorillonite clays can promote the rearrangement-cyclization under optimized conditions, often with improved workup procedures.[11][12]
-
Lewis acids in combination with co-catalysts: Systems like cyanuric chloride with zinc chloride have been used for Beckmann rearrangements and can be adapted for this transformation.[7]
-
Phosphorus-based reagents: Diethyl chlorophosphate has been reported as an efficient reagent for this conversion, avoiding the need for strong acids.[11]
Q3: How does the stereochemistry of the oxime affect the reaction outcome?
A3: The Beckmann rearrangement is stereospecific; the group that is anti (trans) to the hydroxyl group on the nitrogen atom is the one that migrates.[7] For o-hydroxyaryl ketoximes, if the aryl group is anti to the hydroxyl group, the rearrangement will lead to the nitrilium ion precursor for benzoxazole formation. If the other substituent on the carbonyl carbon is anti, its migration will lead to a different amide. Therefore, controlling the E/Z isomerization of the starting oxime can be crucial for selectivity. However, under acidic conditions, isomerization can occur in situ, potentially leading to a mixture of products.[5]
Recommended Experimental Protocol: Selective Synthesis of 2-Substituted Benzoxazoles
This protocol is adapted from Li et al. (2020) and is designed to favor the formation of 2-substituted benzoxazoles by promoting the Beckmann rearrangement-cyclization pathway.[8]
Materials:
-
o-Hydroxyaryl ketoxime
-
Bis(trichloromethyl) carbonate (BTC)
-
Triphenylphosphine oxide (TPPO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N) (optional, for benzisoxazole synthesis)
Procedure:
-
Activator Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TPPO (1.5 mmol) in anhydrous DCM (5 mL). Cool the solution in an ice bath. To this, add a solution of BTC (0.5 mmol) in anhydrous DCM (5 mL) dropwise.
-
Reaction Initiation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. A white precipitate may form.
-
Substrate Addition: Prepare a solution of the o-hydroxyaryl ketoxime (1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the activator mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for benzoxazole synthesis.
Data Summary: Influence of Base on Reaction Pathway
The following table summarizes the pivotal role of a base, such as triethylamine (Et3N), in directing the reaction of o-hydroxyaryl ketoximes towards either benzoxazoles or benzisoxazoles, as demonstrated by Li et al. (2020).[8]
| Starting Material (o-Hydroxyaryl Ketoxime) | Reagents | Base (Et3N) | Major Product | Yield (%) |
| 1-(2-hydroxyphenyl)ethan-1-one oxime | BTC, TPPO | Absent | 2-methylbenzo[d]oxazole | 84 |
| 1-(2-hydroxyphenyl)ethan-1-one oxime | BTC, TPPO | Present | 3-methylbenzo[d]isoxazole | 86 |
| 1-(5-chloro-2-hydroxyphenyl)ethan-1-one oxime | BTC, TPPO | Absent | 6-chloro-2-methylbenzo[d]oxazole | 82 |
| 1-(5-chloro-2-hydroxyphenyl)ethan-1-one oxime | BTC, TPPO | Present | 6-chloro-3-methylbenzo[d]isoxazole | 85 |
This data clearly illustrates that in the absence of a base, the reaction proceeds through a Beckmann rearrangement-cyclization to afford the benzoxazole. The addition of triethylamine effectively inhibits the Beckmann rearrangement, favoring the intramolecular nucleophilic substitution to yield the benzisoxazole.[8]
References
- Li, Z., Jin, G., Qin, J., Tan, Z., & He, J. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. HETEROCYCLES, 101(1), 253. [Link]
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Application of different catalysts in Beckmann Rearrangement. [Link]
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
- ResearchGate. (n.d.).
- Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- ResearchGate. (n.d.). Activation of oxime hydroxy group in self‐propagative (a) and Vilsmeier–Haack reagent promoted (b) Beckmann rearrangements. [Link]
- ResearchGate. (n.d.). Scheme 1. Optimized Reaction Conditions for the Synthesis of Benzoazoles Using MIL-101(Cr)
- Crossref. (n.d.).
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
- Wikipedia. (n.d.). Beckmann rearrangement. [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Catalyzed Beckmann rearrangement of cyclohexanone oxime in heterogeneous liquid/solid system.
- Science of Synthesis. (n.d.).
- National Institutes of Health. (2023).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Purification of 1,2-Benzisoxazol-3-amine by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 1,2-Benzisoxazol-3-amine (CAS 36216-80-5). This molecule is a crucial building block in medicinal chemistry, notably in the synthesis of various pharmaceutical agents.[1][2] Its successful purification is a critical step for ensuring the quality and efficacy of downstream products.
This guide is designed for researchers, chemists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot and adapt the methodologies to your specific experimental context.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common questions regarding the purification of this compound, providing the core knowledge needed for a successful separation.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's properties is the first step to designing a robust purification protocol.
-
Polarity: The presence of the amine group (-NH2) and the nitrogen and oxygen atoms within the heterocyclic ring system makes this compound a polar compound.[2] It typically presents as a white to off-white solid with a melting point around 110-112°C.[2][3][4]
-
Basicity: The amine group is basic, meaning it can be protonated. This property is critical because the protonated form (an ammonium salt) will have drastically different polarity and will interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation.
-
Stability: The benzisoxazole ring is aromatic and relatively stable.[5] However, like many amines, it can be sensitive to highly acidic conditions or strong oxidizing agents. It's crucial to assess its stability on the chosen stationary phase before committing to a large-scale column.[6]
Q2: What is the recommended stationary phase for purifying this compound?
A2: The choice of stationary phase is dictated by the compound's basicity.
-
Standard Silica Gel: This is the most common choice but requires modification of the mobile phase. The free silanol groups (Si-OH) on silica are acidic and will strongly adsorb the basic amine, causing significant tailing (streaking) on TLC and poor recovery from a column.[7][8] To mitigate this, a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide is typically added to the mobile phase.[7][8]
-
Deactivated or Basic Stationary Phases: For particularly difficult separations or to avoid using basic modifiers in the eluent, several alternatives exist:
-
Amine-Functionalized Silica (KP-NH): This is an excellent option as the surface is already basic, which prevents the strong ionic interactions that cause tailing.[8] It often allows for the use of less polar, non-basic solvent systems like hexane/ethyl acetate.[8]
-
Basic Alumina (Al2O3): Alumina can be a good alternative to silica for the purification of basic compounds.[9][10] However, solvent systems developed for silica often do not translate directly to alumina, so re-optimization is necessary.[9]
-
Q3: How do I select an appropriate mobile phase (solvent system)?
A3: Mobile phase selection is an empirical process guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.35 for optimal separation on a column.
-
Starting Point: For polar aromatic amines, a common starting point is a mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate or Dichloromethane/Methanol).[9][11]
-
Recommended Systems: Based on literature and experience, consider the following systems for your initial TLC trials:
-
Ethyl Acetate / Hexane
-
Dichloromethane (DCM) / Methanol (MeOH)
-
-
Adding a Basic Modifier: If using standard silica gel, add a small amount (0.1-1%) of triethylamine (Et3N) or a few drops of ammonium hydroxide to your eluent system.[7][9] This deactivates the acidic sites on the silica, preventing streaking and improving the peak shape.[7][8] For example, a system of 5% MeOH in DCM with 0.5% Et3N is a robust choice.
Q4: What is a typical Rf value to target for good separation?
A4: The ideal Rf (retention factor) on a TLC plate for the compound of interest should be between 0.2 and 0.35 .
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.
-
Rf < 0.15: The compound will be too strongly adsorbed to the stationary phase. This requires using a very polar mobile phase, which can lead to the co-elution of highly polar impurities and may result in broad peaks and poor recovery.[6]
Section 2: Detailed Experimental Protocol
This protocol outlines a standard procedure for purifying this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (Et3N)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Selection (TLC):
-
Prepare several eluent systems (e.g., 20%, 40%, 60% Ethyl Acetate in Hexane; 2%, 5%, 10% Methanol in DCM), each containing ~0.5% Et3N.
-
Dissolve a small amount of your crude material and spot it on TLC plates.
-
Develop the plates in the prepared solvent systems to find the one that gives your product an Rf of ~0.2-0.35.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent you will use (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure or tapping to ensure a well-packed bed without air bubbles.
-
Add a thin layer of sand on top of the silica to prevent disturbance when adding solvent or the sample.[12]
-
-
Sample Loading (Dry Loading Recommended):
-
Because this compound is a solid and can be highly polar, dry loading is often superior to wet loading.[13]
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the sand layer in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Start eluting with a solvent system slightly less polar than the one that gave the target Rf on TLC. For example, if 40% EtOAc/Hexane worked well, start with 20% EtOAc/Hexane.
-
Collect fractions systematically.
-
Gradually increase the polarity of the mobile phase (gradient elution) to first elute less polar impurities, followed by your target compound, and finally any highly polar baseline impurities.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Encountering issues during column chromatography is common. This guide helps you diagnose and solve them effectively.
| Problem | Probable Cause(s) | Solution(s) |
| Compound won't move off the baseline (Rf ≈ 0) | 1. Mobile phase is not polar enough. 2. Strong interaction with silica. The basic amine is strongly binding to acidic silanol groups.[8] | 1. Increase mobile phase polarity. Gradually add more of the polar solvent (e.g., increase % MeOH in DCM).[6] 2. Add a basic modifier. Ensure your eluent contains 0.1-1% triethylamine or ammonium hydroxide to neutralize the silica surface.[8][9] 3. Switch to a different stationary phase like alumina or amine-functionalized silica.[8] |
| Compound elutes with the solvent front (Rf ≈ 1) | 1. Mobile phase is too polar. 2. Sample was loaded in a solvent that is too strong. This can cause the compound to wash through the column without proper separation.[14] | 1. Decrease mobile phase polarity. Start with a higher percentage of the non-polar solvent (e.g., hexane). 2. Use the dry loading technique. This is the best way to ensure the sample is introduced to the column in a narrow band.[13] If wet loading, use the weakest possible solvent that dissolves the sample.[13] |
| Poor separation (streaking or overlapping spots) | 1. Column overloading. Too much sample was loaded for the amount of silica. 2. Acid-base interaction. Tailing is a classic sign of an amine interacting with acidic silica.[7] 3. Inappropriate solvent system. The chosen eluent may not have sufficient selectivity for the compound and its impurities. | 1. Reduce the sample load. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Add/increase the basic modifier (Et3N). Pre-treating the silica by flushing it with a solvent containing 1-2% Et3N can also be effective.[7][15] 3. Re-screen solvent systems. Try different solvent combinations. For aromatic compounds, sometimes adding toluene to the mobile phase can improve separation by altering π-π interactions.[16] |
| Low product recovery | 1. Irreversible adsorption. The compound has permanently stuck to the column.[6] 2. Compound degradation. The compound may not be stable on silica gel.[6] 3. Product is spread across too many fractions. Very broad peaks can lead to dilute fractions where the product is hard to detect. | 1. Use a basic modifier or switch to a basic stationary phase. [8] 2. Test for stability. Spot the compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears or the original spot diminishes, it indicates degradation.[6] Consider using a more inert stationary phase like deactivated silica or alumina. 3. Sharpen peaks. Ensure the column is well-packed and the sample is loaded in a narrow band (dry loading). After the product starts eluting, you can sometimes increase solvent polarity more aggressively to speed up elution and keep the fractions concentrated.[6] |
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing common column chromatography problems when purifying this compound.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
- Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Patel, M., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
- Ali, M., & Gupta, V. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377.
- Deshmukh, M., et al. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences, 6(1), 61-68.
- Mohammad, A., & Sharma, S. (1990). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnamal!dehyde.
- University of Rochester, Department of Chemistry. Solvent Systems for TLC.
- Lukoyanov, A. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
- Biovanix Chromatography. (2022). Quick Troubleshooting Guide For HPLC Column Usage.
- Wikipedia. (2023). Benzisoxazole.
- Teledyne ISCO. (2019). Chromatography Troubleshooting. [Video] YouTube.
- Organic Chemistry Portal. Synthesis of Benzisoxazoles.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 36216-80-5): Properties, Synthesis, and Applications.
- Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds.
- Procter, L. V., & Warr, A. J. (2018). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bristol.
- Chemical Synthesis Database. This compound.
- Barcelona Fine Chemicals. This compound.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Reddit. (2018). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Science Forums. (2011). Amine purification.
Sources
- 1. e-journals.in [e-journals.in]
- 2. nbinno.com [nbinno.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-Amino-1,2-benzisoxazole | 36216-80-5 [amp.chemicalbook.com]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
- 9. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
- 15. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 16. reddit.com [reddit.com]
Technical Support Center: HPLC Purification of 1,2-Benzisoxazol-3-amine Derivatives
Welcome to the technical support center for the HPLC purification of 1,2-Benzisoxazol-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your purification workflows and troubleshooting common challenges. The unique chemical nature of this scaffold—combining a weakly basic amine with a pH-sensitive isoxazole ring—presents specific chromatographic hurdles that this guide will help you navigate.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when developing purification methods for this class of compounds.
Q1: What is the best starting point for a generic HPLC method for a new this compound derivative?
A1: A robust starting point is a reversed-phase method on a C18 column. Given the polar and basic nature of the 3-amino group, a modern, high-purity, end-capped C18 or a polar-embedded C18 column is recommended to minimize peak tailing.[1][2]
A typical starting gradient could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Gradient: 5-95% B over 15-20 minutes
-
Detection: Start with a broad UV wavelength like 254 nm, then refine to the compound's absorbance maximum (λmax), which is often in the 260-300 nm range for the benzisoxazole core.
The acidic modifier (formic acid) is crucial. It protonates the basic 3-amine group, ensuring a single ionic species, and suppresses the interaction of this protonated amine with residual acidic silanols on the silica-based stationary phase, which is a primary cause of peak tailing.[3]
Q2: My peaks are tailing badly. What is the most likely cause?
A2: Peak tailing is the most common issue for this compound class. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and deprotonated (negatively charged) silanol groups on the silica surface of the HPLC column.[4] Other potential causes include column overload, extra-column dead volume, or co-elution with an impurity.[5]
Q3: Is the 1,2-benzisoxazole ring stable during purification?
A3: The benzisoxazole ring is generally stable under acidic to neutral conditions but is susceptible to cleavage under basic conditions (pH > 8), especially with increased temperature.[6][7][8] This base-catalyzed decomposition proceeds via cleavage of the weak N-O bond to form a 2-hydroxybenzonitrile species.[6] Therefore, it is critical to avoid high pH mobile phases and basic sample diluents unless the stability of your specific derivative has been confirmed.
Q4: What is the pKa of the 3-amino group, and why is it important?
A4: While experimental values are not widely published, the predicted pKa of the conjugate acid of this compound is approximately 2.27.[9] This value is critical for method development. To ensure consistent retention and good peak shape, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa. For this basic amine, working at a low pH (e.g., pH 2.5-4) ensures it is fully and consistently protonated, leading to predictable chromatographic behavior.
Troubleshooting Guide: From Problem to Resolution
This section provides a systematic approach to identifying and solving common issues encountered during the purification of this compound derivatives.
Table 1: Common HPLC Purification Problems and Solutions
| Problem Observed | Probable Cause(s) | Systematic Solution Pathway |
| Severe Peak Tailing | 1. Secondary Silanol Interactions: The protonated amine is interacting with negatively charged sites on the column packing.[4] 2. Mobile Phase pH too close to pKa: Incomplete protonation of the amine. 3. Column Overload (Mass): Injecting too concentrated a sample. | Step 1: Ensure mobile phase pH is low (2.5-3.5) using 0.1% Formic Acid or TFA. Step 2: Reduce injection mass by diluting the sample 10-fold. If tailing improves, optimize loading. Step 3: Switch to a column with better shielding technology, such as a polar-embedded phase or a modern, thoroughly end-capped C18.[1][2] |
| Poor Resolution / Co-elution | 1. Inadequate Selectivity: The chosen mobile phase/stationary phase combination is not resolving the target from impurities. 2. Gradient is too steep: Analytes do not have enough time to interact with the stationary phase. | Step 1: Decrease the gradient slope (e.g., run 5-95% B over 40 minutes instead of 20). Step 2: Change the organic modifier. If using acetonitrile, try methanol. The different solvent properties can alter selectivity. Step 3: Try a different stationary phase. A phenyl-hexyl column can offer alternative π-π interactions, which may resolve aromatic impurities. |
| Low or No Recovery | 1. Compound Precipitation: The sample solvent is incompatible with the mobile phase, causing the compound to crash on the column head or in the injector. 2. Irreversible Adsorption: Strong, irreversible binding to the column, potentially due to active silanols or contamination. 3. Compound Degradation: Ring-opening of the isoxazole moiety due to basic conditions.[8] | Step 1: Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase (e.g., dissolve in 10% ACN/Water instead of pure DMSO or DMF). Step 2: Check the pH of your sample and mobile phase; ensure it is not basic. Step 3: Flush the column with a strong, non-aqueous solvent (e.g., isopropanol) to remove strongly bound material. If recovery does not improve, the column may be irreversibly fouled. |
| Split or Broad Peaks | 1. Partially Blocked Column Frit: Particulates from the sample or mobile phase are distorting the flow path.[3][4] 2. Column Void: A channel has formed at the head of the column bed due to pressure shocks or pH instability. 3. Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent (like 100% DMSO) can distort the peak shape.[5] | Step 1: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. Step 2: Try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need replacement. Step 3: Reduce injection volume or dissolve the sample in a solvent that matches the initial mobile phase composition as closely as possible. |
Experimental Protocols & Methodologies
Protocol 1: Foundational Reversed-Phase Purification Method
This protocol provides a detailed, self-validating starting point for purifying a novel this compound derivative.
1. System and Column Preparation:
- Column: Use a high-purity C18 column (e.g., 150 x 4.6 mm, 5 µm for analytical scale; 150 x 21.2 mm for preparative scale).
- Mobile Phase A: Prepare 1 L of HPLC-grade water with 1.0 mL of formic acid (0.1% v/v). Filter through a 0.22 µm membrane.
- Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile with 1.0 mL of formic acid (0.1% v/v). Filter.
- Equilibration: Purge the system and equilibrate the column with 95% A / 5% B for at least 10-15 column volumes, or until the baseline is stable.
2. Sample Preparation:
- Objective: Dissolve the crude sample in a solvent weaker than or equal to the initial mobile phase to ensure good peak shape upon injection.
- Procedure: Dissolve the crude material in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A until the final organic concentration is low (ideally <20%). For example, dissolve 50 mg in 0.5 mL DMSO, then add 4.5 mL of Mobile Phase A.
- Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could block the column frit.[3]
3. Chromatographic Run & Fraction Collection:
- Injection: Inject a small, analytical-scale amount first to determine the retention time (RT) of the target compound.
- Gradient Program:
- 0-5 min: 5% B (Isocratic hold)
- 5-25 min: 5% to 95% B (Linear gradient)
- 25-30 min: 95% B (Column wash)
- 30.1-35 min: 5% B (Re-equilibration)
- Detection: Monitor at the UV λmax of your compound (e.g., 275 nm). If unknown, use a Diode Array Detector (DAD) to identify the optimal wavelength.
- Fraction Collection: For preparative runs, collect fractions based on the UV signal, starting just before the peak rises and ending just after it returns to baseline.
4. Post-Purification Analysis & Workup:
- Purity Check: Analyze a small aliquot of each collected fraction using the same analytical method.
- Pooling: Combine fractions that meet the required purity level.
- Solvent Removal: Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution containing formic acid can be lyophilized to yield the purified compound as a formate salt.
Diagram 1: HPLC Troubleshooting Workflow
This diagram illustrates the logical decision-making process when encountering a chromatographic problem.
Caption: A logical workflow for diagnosing HPLC issues.
Forced Degradation Studies: Understanding Stability
Forced degradation (or stress testing) is essential to understand the intrinsic stability of your molecule and to ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[10][11]
Protocol 2: Stress Testing for this compound Derivatives
Objective: To generate potential degradation products under various stress conditions to validate the specificity of the primary analytical HPLC method.
1. Stock Solution Preparation:
- Prepare a stock solution of the purified compound in acetonitrile:water (1:1) at a concentration of approximately 1 mg/mL.
2. Stress Conditions: (Perform each in a separate vial)
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4-8 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours. Note: Due to the known lability of the isoxazole ring in base, start with mild conditions.[7][8]
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
- Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
- Control: Keep 1 mL of the stock solution at 4°C, protected from light.
3. Sample Analysis:
- Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
- Analyze all stressed samples and the control sample using your primary analytical HPLC method, ensuring a DAD/PDA detector is used to check for peak purity.
4. Data Interpretation:
- Goal: Aim for 5-20% degradation of the parent compound.[12] If degradation is too rapid or slow, adjust the stress condition (time, temperature, or reagent concentration).
- Assessment: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. The "mass balance" should be assessed to ensure that the decrease in the main peak area is reasonably accounted for by the sum of the degradant peak areas.[13]
Diagram 2: Chemical Stability Profile
This diagram illustrates the key stability and reactivity considerations for the 1,2-benzisoxazole core.
Caption: Stability profile of the this compound scaffold.
References
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- TROUBLESHOOTING GUIDE – HPLC.Crawford Scientific. [Link]
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Tips and Tricks of HPLC System Troubleshooting.Agilent. [Link]
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Selecting the Right Column for Your Reversed Phase Method. (2017). Phenomenex Blog. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.American Pharmaceutical Review. [Link]
- Benzisoxazole - Wikipedia.Wikipedia. [Link]
- HPLC Columns & LC Columns | Types, How to Choose, Compare.GL Sciences. [Link]
- pH and temperature stability of the isoxazole ring in leflunomide.
- 2-(1,2-Benzisoxazol-3-yl)acetic acid Properties.HRD Pharm. [Link]
- The Physical Organic Chemistry of Benzisoxazoles. I. The Mechanism of the Base-Catalyzed Decomposition.ElectronicsAndBooks. [Link]
- Forced Degradation – A Review. (2022). Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis. [Link]
- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
- This compound Product Page.Barcelona Fine Chemicals. [Link]
- This compound Properties.ChemBK. [Link]
- 1,2-Benzoxazol-3-amine PubChem Entry.PubChem. [Link]
- This compound Chemical Synthesis D
- Experimental UV spectra of 2-aminobenzimidazole.
- UV-328 PubChem Entry.PubChem. [Link]
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- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Reaction Conditions for Higher Yield of 1,2-Benzisoxazol-3-amine
Welcome to the technical support center for the synthesis and optimization of 1,2-Benzisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of this valuable heterocyclic building block. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2][3] Achieving an efficient and high-yielding synthesis of its 3-amino derivative is therefore a critical step in many drug discovery programs.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most common synthetic routes, and which one is generally preferred for this specific amine?
A: Low yield is a frequent challenge, often stemming from the choice of synthetic strategy and suboptimal reaction conditions. Several routes to the 1,2-benzisoxazole core exist, but for the synthesis of the 3-amino derivative, two main pathways are predominantly utilized.[1][4]
Method 1: Cyclization of o-Hydroxybenzonitriles
This is a widely adopted and often preferred method due to the commercial availability of a diverse range of substituted 2-hydroxybenzonitriles. The reaction typically proceeds via an initial O-amination of the phenol followed by an intramolecular cyclization onto the nitrile group.
-
Mechanism: A newer, effective approach inverts the traditional polarity by making the 2-hydroxybenzonitrile the nucleophile. It reacts with an electrophilic aminating reagent, such as O-(diphenylphosphoryl)hydroxylamine, under basic conditions to form the 3-aminobenzisoxazole.[5] This method avoids the harsher conditions sometimes required in older protocols.
Method 2: Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-1,2-benzisoxazoles
This two-step approach first involves the synthesis of a 3-chloro-1,2-benzisoxazole intermediate, which is then subjected to nucleophilic substitution with an amine source.
-
Chlorination: The 3-hydroxy-1,2-benzisoxazole precursor is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often under microwave irradiation to expedite the reaction.[6][7]
-
Amination: The resulting 3-chloro intermediate is then reacted with a primary or secondary amine, typically in the presence of a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate, to yield the desired 3-amino derivative.[6][7] Microwave-assisted heating can significantly shorten reaction times and improve yields in this step as well.[7][8]
Recommendation: For direct synthesis of this compound, the cyclization of 2-hydroxybenzonitrile with an electrophilic aminating agent is often more direct and can be performed under milder conditions. The SNAr approach is highly valuable for creating a library of diverse 3-amino substituted benzisoxazoles by varying the amine nucleophile.
Q2: I am attempting the cyclization of 2-hydroxybenzonitrile, but the reaction is sluggish and gives a complex mixture of byproducts. How can I optimize this key step?
A: Optimizing the cyclization is crucial for a clean reaction and high yield. Several factors can influence the outcome.
Troubleshooting the Cyclization of 2-Hydroxybenzonitrile:
| Parameter | Common Issue | Recommended Optimization | Causality |
| Base | Incomplete deprotonation of the phenol or degradation of the aminating agent. | Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃). Ensure the base is finely powdered and dry. | The phenolic proton must be removed to initiate the nucleophilic attack. However, an overly strong base can lead to unwanted side reactions or decomposition of the electrophilic aminating reagent.[5] |
| Solvent | Poor solubility of reactants or side reactions with the solvent. | A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is generally effective. Ensure the solvent is anhydrous. | Anhydrous conditions are critical to prevent hydrolysis of the reagents and intermediates. The solvent should fully dissolve the starting materials to ensure a homogeneous reaction mixture. |
| Temperature | Reaction is too slow at room temperature, but high temperatures lead to decomposition. | A moderately elevated temperature, typically around 50 °C, is often optimal. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.[5] | Increased temperature can overcome the activation energy barrier for the cyclization. However, excessive heat can cause degradation of the starting materials or the desired product. |
| Aminating Agent | The aminating agent is degrading before it can react. | Add the aminating agent in portions or consider a slow addition via syringe pump if degradation is suspected. Ensure the quality of the reagent. | Degradation of the aminating agent under basic conditions can be a competing process. Maintaining a lower, steady concentration can favor the desired reaction pathway.[5] |
Experimental Protocol: Optimized Synthesis of this compound from 2-Hydroxybenzonitrile
-
To a solution of 2-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add O-(diphenylphosphoryl)hydroxylamine (1.5 eq.) to the reaction mixture.
-
Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Q3: I am observing significant side product formation. What are the most likely byproducts and how can I minimize them?
A: Side product formation is a common cause of reduced yield and purity. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a Beckmann rearrangement can compete with the desired cyclization, leading to the formation of isomeric benzo[d]oxazoles.[4][10]
-
Mitigation: The choice of reaction conditions is critical. For instance, in some systems, anhydrous conditions favor the desired N-O bond formation, while the presence of certain acids can promote the rearrangement.[11]
-
-
Nitrile Oxide Dimerization: In syntheses that proceed via an in-situ generated nitrile oxide (e.g., [3+2] cycloaddition), the dimerization of the nitrile oxide to form a furoxan is a significant competing reaction.[10][12]
-
Over-alkylation/acylation: In multi-step syntheses involving protection or derivatization of the amine, it's possible to get multiple additions.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for identifying and mitigating common side products.
Q4: My purification by column chromatography is resulting in significant product loss. Are there alternative purification methods?
A: While column chromatography is a powerful tool for separating complex mixtures, it can sometimes lead to yield loss, especially if the product has moderate polarity. Recrystallization is an excellent alternative for purifying solid compounds that are already of moderate purity.[9]
Comparison of Purification Techniques:
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption onto a stationary phase.[9] | Differential solubility in a solvent at different temperatures.[9] |
| Best For | Separating complex mixtures with multiple components.[9] | Removing minor impurities from a solid that is >85-90% pure. |
| Advantages | High resolving power for closely related compounds. | Simple, cost-effective, and highly scalable. Often yields very pure crystalline material.[9] |
| Disadvantages | Can be time-consuming, requires large solvent volumes, and can lead to product loss on the column.[9] | Potential for significant material loss in the mother liquor if the compound has some solubility at low temperatures.[9] |
Protocol for Recrystallization of this compound:
-
Solvent Screening: Identify a suitable solvent system. The ideal solvent will dissolve the crude product when hot but have low solubility when cold. Common choices include ethyl acetate/hexane or ethanol/water mixtures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
By carefully selecting your synthetic route and optimizing reaction and purification conditions, you can significantly improve the yield and purity of this compound, facilitating your downstream research and development efforts.
References
- BenchChem. (2025). Application Notes and Protocols: 4-Methoxy-1,2-benzisoxazol-3-amine in Organic Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
- Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(11), 7326–7332. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Methoxy-1,2-benzisoxazol-3-amine.
- (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of PharmTech Research, 8(5), 896-906.
- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
- Dodge, M. W., et al. (2020). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters, 22(15), 5899–5903. [Link]
- Deshmukh, V. G., et al. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences, 6(1), 61-68.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 67-87.
- Kaur, M., & Singh, M. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(31), 17471–17490. [Link]
- (2011). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Molecules, 16(12), 10347-10357. [Link]
- (2011). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Science, 2(10), 1279-1286.
- BenchChem. (2025). An In-depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine.
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzisoxazole synthesis [organic-chemistry.org]
- 12. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 1,2-Benzisoxazol-3-amine
Introduction
1,2-Benzisoxazol-3-amine (CAS: 36216-80-5) is a pivotal heterocyclic organic compound, serving as a critical building block in medicinal chemistry.[1] Its scaffold is found in a range of pharmacologically active agents, including anticonvulsants and antipsychotics, making it a high-value intermediate in drug discovery and development.[1][2][3] The synthesis of 1,2-benzisoxazoles can be achieved through various methods, such as the base-catalyzed cyclization of o-hydroxy ketoximes or the [3+2] cycloaddition of nitrile oxides and arynes.[2][4]
Despite established synthetic routes, achieving high purity of this compound presents a significant challenge for many researchers. Impurities stemming from starting materials, side reactions like dimerization, or incomplete cyclization can complicate downstream applications and compromise biological data.[5][6] This guide provides a comprehensive troubleshooting framework, detailed purification protocols, and answers to frequently asked questions to empower researchers to consistently obtain high-purity this compound.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My final product should be a white solid, but it's off-white or yellowish. What are the likely causes and how can I fix this?
A1: A yellow or off-white coloration typically indicates the presence of chromophoric (color-causing) impurities. These can arise from several sources:
-
Oxidized Impurities: Aromatic amines are susceptible to air oxidation over time, which can form colored byproducts.
-
Side-Reaction Products: During cyclization, competing side reactions such as the formation of azoxy species can occur, leading to colored impurities.[6]
-
Residual Starting Materials: Certain starting materials or reagents may be colored and carry through the synthesis if not completely removed.
Recommended Solution: For minor color impurities, a simple wash with activated charcoal during recrystallization can be highly effective. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]
Q2: My TLC plate shows multiple spots after the reaction. How can I confidently identify the product spot and differentiate it from impurities?
A2: Thin-Layer Chromatography (TLC) is your primary tool for qualitative analysis. To effectively use it:
-
Spot a Baseline: On a single TLC plate, spot your crude reaction mixture in one lane.
-
Use a Co-Spot: In a separate lane, spot your primary starting material (e.g., 2-hydroxybenzonitrile). In a third lane, carefully apply a spot of your crude mixture directly on top of a spot of the starting material (this is the "co-spot").
-
Analyze the Results: After running the plate, the product, this compound, being a polar amine, will typically have a lower Rf value than less polar starting materials or byproducts in a standard mobile phase like ethyl acetate/hexane. If the starting material spot and one of the spots in your crude mixture travel to the same height, and the co-spot lane shows a single, merged spot at that height, you have confirmed the presence of unreacted starting material. Any other spots represent byproducts or your desired product.
Q3: My ¹H NMR spectrum clearly shows peaks corresponding to unreacted starting material. What is the most efficient way to remove it?
A3: The best method depends on the physical properties of the starting material relative to your product.
-
Column Chromatography: This is often the most robust method. Since this compound is a basic compound, it tends to interact strongly with acidic silica gel, which can cause "streaking" or tailing of the spot. To counteract this, it is highly recommended to use a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide.[8][9] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Recrystallization: If the starting material and product have significantly different solubilities in a particular solvent system, recrystallization is an excellent, scalable option.[7] You may need to screen several solvents to find one where the product is highly soluble when hot but poorly soluble when cold, while the starting material remains in the mother liquor.[10]
Q4: I am struggling to remove an impurity with a very similar polarity to my product. What advanced purification strategies can I employ?
A4: This is a common and difficult scenario. When standard chromatography and recrystallization fail, consider these approaches:
-
Optimize Column Chromatography: Instead of a standard gradient, use a very shallow ("isocratic" or near-isocratic) elution. Begin with a solvent system where your product has an Rf of about 0.2 and run the column slowly.[11] This maximizes the interaction time with the stationary phase and can resolve closely running spots.
-
Acid-Base Extraction: Leverage the basicity of the amine functional group. Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and extract it with an aqueous acid solution (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then carefully basify the aqueous layer (e.g., with NaOH) to precipitate your pure product, which can then be filtered or extracted back into an organic solvent.
-
Recrystallization from a Different Solvent System: Do not underestimate the power of trying different solvents. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can sometimes provide the unique solubility properties needed for separation.[10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your synthesized this compound.
Caption: Troubleshooting workflow for improving product purity.
Summary of Common Impurities and Solutions
| Impurity Type | Potential Source | Analytical Signature | Recommended Purification Method |
| Unreacted Starting Material | Incomplete reaction, sub-optimal conditions.[5][6] | Distinct spots on TLC, characteristic peaks in ¹H NMR. | Column Chromatography, Recrystallization. |
| Colored Byproducts | Oxidation, side reactions (e.g., dimerization).[6] | Yellow/brown solid, baseline material on TLC. | Recrystallization with activated charcoal. |
| Side-Reaction Products | Competing reaction pathways.[5] | Extra spots on TLC, unidentifiable peaks in NMR. | Column Chromatography (optimized gradient), Acid-Base Extraction. |
| Residual Solvent | Incomplete drying after workup or purification. | Characteristic solvent peaks in ¹H NMR (e.g., EtOAc, Hexane). | Drying under high vacuum, potentially with gentle heating. |
Key Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound that is already moderately pure.[7][12] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but completely at the solvent's boiling point. Test small batches with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[13][14] Adding too much solvent will significantly reduce your yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and bring it back to a boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[13]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel).[7] It is particularly effective for removing impurities with different polarities.
-
Select Mobile Phase: Using TLC, find a solvent system (e.g., ethyl acetate/hexane) that gives your product an Rf value of approximately 0.2-0.3. Add ~1% triethylamine (TEA) to this system to prevent streaking.[9]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand.[7]
-
Load the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder. This "dry loading" method often results in better separation.[11] Carefully add the powder to the top of the column. Add another layer of sand.
-
Elution: Carefully add your mobile phase to the column and apply pressure (flash chromatography) to begin eluting the components. Start with a less polar mixture and gradually increase the polarity (gradient elution) to move the compounds down the column.
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the fractions by TLC to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of methods provides the most complete picture. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, often expressed as an area percentage.[][16] ¹H NMR spectroscopy confirms the chemical structure and can reveal the presence of proton-containing impurities.[16] Mass Spectrometry (MS) confirms the molecular weight of your compound.[16] For routine checks, a single spot on TLC in multiple solvent systems is a good indicator of purity.
Q2: How should I properly store this compound to prevent degradation? A2: As an aromatic amine, the compound can be sensitive to light and air, which may cause oxidation and discoloration over time.[17] For long-term storage, it is best to keep the solid in a tightly sealed amber vial in a cool, dark, and dry place, such as a desiccator. For extra protection, storing under an inert atmosphere (nitrogen or argon) is recommended.
Q3: My compound oiled out instead of crystallizing during recrystallization. What can I do? A3: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Try these solutions:
-
Add slightly more solvent to the hot mixture to reduce saturation.
-
Lower the temperature at which crystallization begins by using a lower-boiling solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[14]
Q4: Is it possible to purify this compound without column chromatography? A4: Yes, if the impurities have sufficiently different properties. A combination of an acid-base wash to remove neutral or acidic impurities, followed by a careful recrystallization, can often yield a product of high purity without the need for chromatography. This approach is often more scalable and cost-effective.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 36216-80-5): Properties, Synthesis, and Applications.
- Benchchem. Technical Support Center: 1,2-Benzisoxazole Synthesis.
- Benchchem. Application Notes and Protocols for the Purification of 4-Methoxy-1,2-benzisoxazol-3-amine.
- Benchchem. Technical Support Center: Synthesis of 5-Nitro-1,2-benzisoxazole.
- Benchchem. Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up.
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015-09-12).
- Lukoyanov, A. A., Sukhorukov, A. Y. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Chemical Synthesis Database. This compound.
- Recrystallization 2.
- Organic Chemistry Portal. Benzisoxazole synthesis.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Recrystallization and Crystallization.
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
- ResearchGate. When basification of silica gel is required, before using Column chromatography? (2014-11-04).
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19).
- BOC Sciences. Analytical Services for Purity Determination.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC.
- Magritek. Column Chromatography.
- Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018-01-10).
- Benchchem. A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid.
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- 10. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 17. researchgate.net [researchgate.net]
troubleshooting low yields in the synthesis of 3-substituted benzisoxazoles
Welcome to the technical support center for the synthesis of 3-substituted benzisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize reaction conditions. Here, we address specific experimental challenges with evidence-based solutions and in-depth explanations to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 3-substituted benzisoxazole is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in benzisoxazole synthesis are a common challenge and can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: The presence of impurities in your starting materials, such as the substituted o-hydroxyaryl ketone or oxime, can significantly hinder the reaction.[1][2] It is crucial to ensure the high purity of all reagents.
-
Suboptimal Reaction Conditions: The delicate balance of temperature, solvent, and reaction time is critical for efficient cyclization.[1][3] Even minor deviations from optimal conditions can lead to the formation of side products or incomplete conversion.
-
Catalyst Issues: In catalyzed reactions, the choice of catalyst, its loading, and its activity are paramount.[1][2] Catalyst deactivation or the selection of an inappropriate catalyst for your specific substrate can drastically reduce yields.
-
Formation of Side Products: Several competing reactions can occur during the synthesis, leading to a variety of unwanted byproducts and consuming your starting materials.[2][3]
-
Product Degradation: The synthesized benzisoxazole itself might be unstable under the reaction or workup conditions, leading to decomposition and lower isolated yields.[2]
A systematic approach to troubleshooting, starting with the verification of starting material purity, is the most effective way to identify and resolve the root cause of low yields.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the most common side products in 3-substituted benzisoxazole synthesis and how can I minimize them?
Side product formation is a frequent culprit for low yields. The nature of these byproducts is often dependent on the synthetic route employed. Here are some of the most common side products and strategies to mitigate their formation:
-
Beckmann Rearrangement Products: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[3] This is often promoted by protic acids or the presence of moisture.
-
Mitigation: Employing neutral conditions, for example by using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), can suppress the Beckmann rearrangement.[1] Ensuring anhydrous reaction conditions is also critical.
-
-
Nitrile Oxide Dimerization: In synthetic routes that involve the in situ generation of nitrile oxides for [3+2] cycloaddition reactions, the dimerization of the highly reactive nitrile oxide is a major competing reaction.[1][3][4]
-
Mitigation: To minimize dimerization, the nitrile oxide precursor (e.g., a chlorooxime) should be added slowly to the reaction mixture using a syringe pump.[1] This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
-
-
Incomplete Cyclization: The intermediate formed from the initial condensation may not efficiently cyclize to the final benzisoxazole product.
-
Mitigation: Increasing the reaction temperature or switching to a higher-boiling point solvent can often provide the necessary energy to drive the cyclization to completion.[1]
-
The following diagram illustrates the competing reaction pathways that can lead to lower yields of the desired 3-substituted benzisoxazole.
Caption: Competing reaction pathways in benzisoxazole synthesis.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
If you suspect that your reaction conditions are not optimal, a systematic approach to optimization is recommended. The following table provides a starting point for screening key reaction parameters.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Temperature | Literature value or RT | Screen temperatures in 10°C increments (e.g., 50°C, 60°C, 70°C).[1] | Higher temperatures can increase reaction rates but may also lead to product degradation.[1] An optimal temperature balances rate and stability. |
| Solvent | Dioxane, Ethanol | Screen a panel of anhydrous solvents with varying polarities (e.g., THF, DMF, Toluene).[1] | The choice of solvent can significantly impact reactant solubility and the reaction pathway. |
| Base (for base-catalyzed cyclization) | NaOH, KOH | Screen different bases (e.g., NaH, K2CO3, pyridine) and vary the stoichiometry.[5] | The strength and nature of the base can influence the rate of deprotonation and subsequent cyclization. |
| Catalyst Loading (for catalyzed reactions) | 5 mol% | Screen catalyst loading from 1 mol% to 20 mol%.[1] | In some cases, increasing the catalyst loading can significantly improve the conversion rate.[2] |
| Reaction Time | Literature value | Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the point of maximum conversion.[1] | Extending the reaction time can lead to the formation of degradation products if the desired product is unstable. |
Guide 2: Addressing Incomplete Reactions
If your TLC or LC-MS analysis indicates the presence of unreacted starting materials after the expected reaction time, consider the following troubleshooting steps in the workflow below.
Caption: Troubleshooting workflow for incomplete reactions.
Experimental Protocols
Protocol 1: General Procedure for the Base-Catalyzed Cyclization of o-Hydroxy Ketoxime Acetates
This protocol is adapted from a common and effective method for the synthesis of 3-substituted 1,2-benzisoxazoles.[5]
Step 1: Synthesis of 2'-Hydroxy Ketoxime
-
Dissolve the substituted o-hydroxy acetophenone, propiophenone, or benzophenone in ethanol.
-
Add hydroxylamine hydrochloride and sodium hydroxide.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the 2'-hydroxy ketoxime.
Step 2: Acetylation of 2'-Hydroxy Ketoxime
-
Dissolve the 2'-hydroxy ketoxime in acetic acid.
-
Add an equimolecular quantity of acetic anhydride.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Isolate the resulting o-hydroxyketoxime acetate.
Step 3: Cyclization to 3-Substituted 1,2-Benzisoxazole
-
Dissolve the o-hydroxyketoxime acetate in dry pyridine.
-
Reflux the solution for 3-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, remove the pyridine under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition
This protocol details a modern approach for the synthesis of functionalized benzisoxazoles under mild conditions.[4][6]
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the o-(trimethylsilyl)aryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in anhydrous acetonitrile.
Reagent Addition:
-
Prepare a solution of the corresponding chlorooxime (1.0 equiv) in anhydrous acetonitrile.
-
Add the chlorooxime solution to the reaction flask dropwise over a period of 1-2 hours using a syringe pump.
Reaction and Work-up:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it in vacuo, and purify the residue by silica gel column chromatography.
References
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Chem Sci Trans, 5(1), 8-20. [Link]
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). Org. Lett., 16(23), 6144–6147. [Link]
- TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (2021). J. Org. Chem., 86(10), 7326–7332. [Link]
- Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2021). Arkivoc, 2022(1), 1-85. [Link]
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). Org. Lett., 12(6), 1180–1183. [Link]
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 820-830. [Link]
- Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]
- Synthesis of C3 substituted-benzisoxazole by a C-C bond with various ether groups or a hydroxyl group in C4.
- Synthesis of 3-substituted-2,1-benzisoxazoles 12–13 starting from the corresponding o-nitrobenzaldehydes 11.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).
- Benzoxazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 1248–1257. [Link]
- Benzisoxazole. Wikipedia. [Link]
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- 5. e-journals.in [e-journals.in]
- 6. Benzisoxazole synthesis [organic-chemistry.org]
Technical Support Center: 1,2-Benzisoxazol-3-amine and Its Derivatives
Introduction
Welcome to the technical support guide for 1,2-Benzisoxazol-3-amine and its derivatives. This family of compounds, built upon a benzisoxazole scaffold, is pivotal in medicinal chemistry and drug development, serving as a building block for numerous therapeutic agents, including antipsychotics and anticonvulsants.[1][2][3][4] The aromaticity of the 1,2-benzisoxazole ring imparts relative stability; however, the heterocyclic system possesses reactive sites, particularly the N-O bond, which can be susceptible to cleavage under certain experimental conditions.[2][5]
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and resolve stability issues encountered during research and development. Our goal is to explain the causality behind these challenges and offer field-proven protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability
Q1: What is this compound and why is its stability a critical concern?
This compound (CAS 36216-80-5) is a heterocyclic organic compound used as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its stability is paramount because any degradation can lead to the formation of impurities. In a pharmaceutical context, these impurities can reduce the potency of the active pharmaceutical ingredient (API), alter its efficacy, and potentially introduce toxic by-products, compromising patient safety.[6] Therefore, understanding and controlling its stability is essential from early-stage discovery through to formulation and manufacturing.[7][8]
Q2: What are the primary factors that compromise the stability of the 1,2-benzisoxazole core?
The stability of the 1,2-benzisoxazole scaffold is primarily influenced by the following factors:
-
pH: The N-O bond within the isoxazole ring is susceptible to cleavage, particularly under strongly basic conditions, which can lead to the formation of a 2-hydroxybenzonitrile species in a process known as the Kemp elimination.[2] Both acidic and basic conditions can catalyze hydrolysis, especially in derivatives with susceptible functional groups (e.g., esters, amides).[9]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of unwanted by-products. Careful selection of reagents and solvents is necessary to avoid oxidative degradation.
-
Temperature: Elevated temperatures can accelerate degradation rates. Compounds should be stored in a cool place as recommended by safety data sheets.[10][11]
-
Light (Photostability): Many aromatic heterocyclic compounds are sensitive to UV or visible light.[12] Exposure can induce photochemical reactions, leading to degradation. Photostability testing is a standard part of forced degradation studies as mandated by ICH guidelines.[13]
Q3: What are the visible signs of degradation in my sample of this compound?
While analytical techniques are required for confirmation, visual indicators of potential degradation include:
-
Color Change: A pure sample of this compound is typically a white to off-white solid.[1][14] The development of a yellowish or brownish hue may indicate the formation of degradation products.
-
Change in Physical State: Clumping, melting below the expected melting point (approx. 110-112 °C), or changes in texture could suggest the presence of impurities or hygroscopic water absorption.[1][15]
-
Insolubility: If a previously soluble batch of the compound now shows particulates or fails to dissolve completely in a trusted solvent, degradation may have occurred, leading to less soluble by-products.
Q4: What is the most probable degradation pathway for the 1,2-benzisoxazole ring?
The primary degradation mechanism involves the cleavage of the relatively weak N-O bond in the isoxazole ring.[2] Under basic conditions, this can proceed via a Kemp elimination-type reaction. This pathway is critical to understand, as it predicts the formation of a 2-hydroxybenzonitrile derivative as a primary degradant. Identifying this species analytically can confirm this degradation route.
Below is a diagram illustrating this potential degradation pathway.
Caption: Simplified N-O bond cleavage pathway.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments.
| Symptom / Observation | Plausible Cause(s) | Recommended Action & Scientific Rationale |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram over time. | Compound Degradation. The new peaks are likely degradants. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) as per the MSDS.[10][16]2. Analyze Solvents: Ensure solvents are free from peroxides, high water content, or pH extremes. Some organic solvents degrade over time to form acidic by-products.3. Conduct a Forced Degradation Study: Systematically expose your compound to heat, light, acid, base, and oxidation to identify which conditions generate the observed peaks. This confirms the degradation pathway.[6] |
| My reaction yield is consistently low, or the reaction fails to proceed to completion. | 1. Degradation of Starting Material. The this compound may be degrading under the reaction conditions (e.g., strong base, high temperature).2. Incompatibility with Reagents. The compound may be reacting with other reagents in an unintended side reaction. | 1. Confirm Purity of Starting Material: Run an analytical check (e.g., NMR, HPLC) on the starting material before use.2. Modify Reaction Conditions: If using a strong base, consider a weaker, non-nucleophilic base or lower the reaction temperature. If the reaction requires heat, minimize the duration.3. In-Situ Monitoring: Use techniques like TLC or LC-MS to monitor the reaction. Look for the disappearance of starting material and the appearance of both the desired product and potential degradants. |
| The color of my compound solution changes during the experiment. | Oxidative or Photolytic Degradation. Aromatic amines are often susceptible to oxidation, which can produce colored impurities. Light can also catalyze degradation.[12] | 1. Protect from Light: Conduct the experiment in an amber flask or cover the glassware with aluminum foil.[13]2. Degas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.3. Add Antioxidants (Formulation Stage): For formulated products, consider including a suitable antioxidant if oxidative degradation is confirmed. |
| I'm observing poor reproducibility between experiments run on different days. | Variable Stability of Stock Solutions. Stock solutions, especially if prepared in protic or non-anhydrous solvents, may degrade over time. | 1. Prepare Fresh Solutions: Use freshly prepared stock solutions for each experiment. Avoid using solutions that have been stored for extended periods unless their stability has been explicitly validated.2. Use Anhydrous Solvents: For water-sensitive derivatives, consider using anhydrous organic solvents for stock solutions to prevent hydrolysis.[17]3. Validate Solution Stability: If stock solutions must be stored, perform a stability study by analyzing aliquots over time (e.g., at 0, 24, 48 hours) via HPLC to determine the window of stability. |
Key Experimental Protocols
Protocol 1: Standard Handling and Storage of this compound
This protocol is designed to minimize passive degradation during routine laboratory use.
-
Receiving and Initial Inspection: Upon receipt, inspect the container for an intact seal. Note the color and physical state of the compound.
-
Storage Environment: Store the container in a cool (2–8 °C is often recommended), dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[10][16][18]
-
Inert Atmosphere: For long-term storage, after opening the manufacturer's container, flush the headspace with an inert gas like argon or nitrogen before resealing tightly. This displaces oxygen and moisture, which can contribute to degradation.
-
Weighing and Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[10][19]
-
Avoid creating dust.[16]
-
-
Solution Preparation:
-
Use high-purity, and where appropriate, anhydrous or degassed solvents.
-
Prepare solutions fresh for immediate use whenever possible. If solutions must be stored, protect them from light and store them at a low temperature.
-
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[8]
-
Objective: To intentionally degrade the this compound derivative under various stress conditions to understand its degradation profile. A target degradation of 5-20% is often ideal.
-
Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare separate samples for each stress condition, including a control sample (stock solution stored under normal conditions, protected from light).
-
| Stress Condition | Typical Reagents & Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80 °C for 2-8 hours. | To test susceptibility to degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80 °C for 2-8 hours. | To test susceptibility to degradation in a basic environment. |
| Oxidation | 3-6% H₂O₂, room temperature for 24 hours. | To identify oxidative degradation products. |
| Thermal Degradation | Store solid compound and solution at 80 °C for 48 hours. | To evaluate intrinsic thermal stability. |
| Photodegradation | Expose solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13] Include a dark control. | To assess light sensitivity. |
-
Sample Processing and Analysis:
-
After the designated stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to the same final concentration suitable for analysis.
-
Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV or MS detection.[20]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and characterize major degradation peaks. This provides a "degradation map" for your molecule.
-
Below is a workflow diagram for investigating compound instability.
Caption: A systematic workflow for troubleshooting stability issues.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound (CAS 36216-80-5): Properties, Synthesis, and Applications.
- Capot Chemical. (2010). MSDS of this compound.
- Wikipedia. (n.d.). Benzisoxazole.
- Fisher Scientific. (2021). SAFETY DATA SHEET - this compound.
- Huynh, D., et al. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Kumar, R., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
- In-Pharmatechnologist. (2022). Forced Degradation – A Review.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies.
- Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Chemical Synthesis Database. (n.d.). This compound.
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Expert Opinion on Therapeutic Patents. (2015). 1,2-Benzisoxazole compounds: a patent review (2009 - 2014).
- ResearchGate. (2017). Scheme for the synthesis of 1, 2-benzisoxazole derivatives.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). 1,2-Benzoxazol-3-amine.
- MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- NIH National Center for Biotechnology Information. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Hindawi. (2013). Photostability and Photostabilization of Drugs and Drug Products.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Benzidine.
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chemicalbook.com [chemicalbook.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
identifying and characterizing byproducts in 1,2-Benzisoxazol-3-amine synthesis
Welcome to the technical support center for the synthesis of 1,2-Benzisoxazol-3-amine (CAS 36216-80-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical pharmaceutical intermediate.[1] We will delve into the identification and characterization of byproducts, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Troubleshooting Guide - When Experiments Go Wrong
This section addresses specific issues you might encounter, focusing on the likely culprits—byproducts—and providing systematic approaches to diagnose and solve the problem.
Question 1: My final product is a brownish or yellow solid, not the expected white solid. What is causing the discoloration, and how can I fix it?
Answer:
Discoloration is a classic indicator of impurities. In the synthesis of this compound, especially when starting from salicylonitrile or related precursors, color often arises from two main sources: residual starting materials or thermally induced side reactions.
Probable Causes & Mechanisms:
-
Oxidation Byproducts: The phenolic hydroxyl group in starting materials like salicylonitrile is susceptible to oxidation, which can form highly colored quinone-like impurities. This is often exacerbated by prolonged reaction times or exposure to air at elevated temperatures.
-
Thermal Decomposition: High reaction temperatures can lead to the decomposition of the starting material or the product, generating polymeric or tar-like substances.[2]
-
Side Reactions from Dehydration: If your synthesis involves the dehydration of a salicylaldoxime intermediate, harsh conditions (e.g., using strong acids like concentrated sulfuric acid) can promote side reactions that produce colored impurities.[3]
Troubleshooting Workflow:
-
Temperature Control: Re-evaluate your reaction temperature. Ensure that heating is uniform and avoid localized overheating. If refluxing, ensure the solvent choice provides the optimal temperature without being excessively high.
-
Inert Atmosphere: Rerun the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Purification:
-
Recrystallization: This is the most effective method for removing colored impurities. Select a solvent system where the desired product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain in the mother liquor. Common solvents include ethanol, isopropanol, or toluene.
-
Activated Carbon: If recrystallization alone is insufficient, add a small amount of activated carbon to the hot solution before filtering. The carbon will adsorb many of the colored impurities. Use it sparingly, as it can also adsorb your product.
-
Question 2: My reaction yield is significantly lower than expected, and TLC/HPLC analysis shows multiple spots/peaks.
Answer:
Low yields accompanied by multiple product signals strongly suggest that your reagents are being consumed in competing side reactions. The key is to identify these alternative pathways and adjust conditions to favor the desired reaction.
Probable Causes & Mechanisms:
-
Beckmann Rearrangement: When synthesizing from an o-hydroxyaryl oxime intermediate, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles instead of the desired 1,2-benzisoxazole.[4] This is particularly prevalent under acidic conditions.
-
Dimerization of Intermediates: In syntheses that proceed through highly reactive intermediates, such as nitrile oxides, dimerization can be a major competing pathway, consuming the intermediate before it can form the final product.[5]
-
Incomplete Cyclization: The intramolecular cyclization step to form the isoxazole ring may be incomplete. This can leave unreacted starting material or stable intermediates in the reaction mixture.
Troubleshooting Workflow:
dot graph TD { subgraph "Low Yield & Multiple Peaks Troubleshooting" A[Start: Low Yield Observed] --> B{Analyze Crude Product by HPLC/LC-MS}; B --> C{Identify Masses of Major Byproducts}; C --> D{Mass matches Benzo[d]oxazole isomer?}; D -- Yes --> E[Probable Cause: Beckmann Rearrangement. Solution: Use milder, non-acidic cyclization conditions.]; D -- No --> F{Mass matches dimer of an intermediate?}; F -- Yes --> G[Probable Cause: Dimerization. Solution: Use slow addition of precursor to keep intermediate concentration low.]; F -- No --> H{Mass matches starting material or stable intermediate?}; H -- Yes --> I[Probable Cause: Incomplete Reaction. Solution: Increase reaction time, temperature, or check catalyst/reagent activity.]; H -- No --> J[Further characterization (NMR) needed to identify unknown byproduct structures.]; end
} caption [label="Fig 1: Workflow for diagnosing low-yield reactions.", fontsize=10]; end
Recommended Actions:
-
Adjust pH: If Beckmann rearrangement is suspected, avoid strong acids. Base-catalyzed cyclization of o-hydroxy ketoximes is a common alternative route to favor 1,2-benzisoxazole formation.[6]
-
Control Reagent Concentration: For reactions involving reactive intermediates, use a syringe pump for the slow addition of one of the precursors. This keeps the instantaneous concentration of the intermediate low, favoring the desired intramolecular reaction over intermolecular dimerization.[4]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. If it stalls, a gentle increase in temperature or an additional charge of the catalyst/reagent may be necessary to drive it to completion.
Question 3: I see an unexpected peak in my Mass Spec analysis with a mass of M+16. What is it?
Answer:
An M+16 peak (where M is the mass of your desired product) is often indicative of an N-oxide byproduct.
Probable Cause & Mechanism:
The nitrogen atom in the isoxazole ring of this compound can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods. This oxidation leads to the formation of 1,2-benzisoxazole-3-amine N-oxide.
Diagnostic & Prevention Steps:
-
Confirmation: The identity can be confirmed by high-resolution mass spectrometry (HRMS) to verify the elemental formula (C₇H₆N₂O₂). 1H NMR spectroscopy would also show a downfield shift of the aromatic protons adjacent to the N-oxide group.
-
Prevention:
-
Ensure all reagents and solvents are free from peroxide impurities.
-
Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.
-
Avoid excessive heating during purification steps.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis and analysis of this compound.
What is the most common synthetic route for this compound and its key byproducts?
The most prevalent laboratory and industrial synthesis involves the base-catalyzed intramolecular cyclization of 2-cyanophenol derivatives (salicylonitrile) or related compounds.
Typical Synthesis Pathway and Side Reactions:
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption [label="Fig 2: Common synthesis and byproduct pathways.", fontsize=10]; end
Key Byproducts to Monitor:
| Byproduct Name | Molecular Formula | Common Cause | Identification Method |
| Salicylic Acid | C₇H₆O₃ | Hydrolysis of the nitrile group of the starting material under basic or acidic conditions. | LC-MS, ¹H NMR |
| Benzoxazole Isomers | C₇H₅NO | Beckmann rearrangement of oxime intermediates under acidic conditions.[4] | LC-MS (same mass, different retention time), ¹³C NMR |
| Unreacted Salicylonitrile | C₇H₅NO | Incomplete reaction. | HPLC, TLC, ¹H NMR |
Which analytical techniques are best for identifying and quantifying byproducts in my sample?
A multi-technique approach is always recommended for robust characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the polar product from less polar byproducts and starting materials. UV detection at around 254 nm is suitable.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. It provides the molecular weight of the byproducts, which is the first and most critical piece of information for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. It can quickly confirm the presence of starting materials or known byproducts by comparing the spectrum to a reference.
-
¹³C NMR: Crucial for distinguishing between isomers like 1,2-benzisoxazole and benzo[d]oxazole, which have the same mass but different carbon skeletons.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence or absence of key functional groups. For example, the disappearance of the nitrile peak (~2230 cm⁻¹) from the starting material and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) in the product.
Protocol: Standard HPLC Method for Purity Analysis
This protocol provides a starting point for developing a quality control method for your synthesis.
Objective: To determine the purity of synthesized this compound and quantify major impurities.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of your crude or purified product and dissolve it in 10 mL of the sample diluent to make a ~0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis: Inject the sample. The product, this compound, is a relatively polar compound and should have a distinct retention time. Peaks corresponding to starting materials (e.g., salicylonitrile) will typically be less polar and have longer retention times. More polar byproducts like salicylic acid will elute earlier.
-
Quantification: Calculate purity using the area percent method, assuming a similar response factor for all components as a preliminary measure. For accurate quantification, calibration curves with synthesized standards of the expected byproducts are required.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 36216-80-5)
- Benchchem.
- Benchchem. An In-depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine.
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- Google Patents.
- Lukoyanov, A. A., Sukhorukov, A. Y. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025-02-20).
- Google Patents.
- Benchchem. optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH.
- Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111848443A - Preparation method of salicylonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-journals.in [e-journals.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Challenges in the Production of 1,2-Benzisoxazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,2-Benzisoxazol-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, making robust production methods for its derivatives, such as this compound, critically important.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues, optimize your process, and ensure a safe, efficient, and scalable synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the scale-up of this compound synthesis.
Q1: What are the most common and industrially viable synthetic routes for this compound?
A1: Several routes exist for the benzisoxazole core, but for the 3-amino derivative, specific methods are preferred for their scalability and efficiency.[3] A highly relevant approach involves the cyclization of intermediates derived from ortho-hydroxyaryl compounds. One facile method for preparing 3-amino derivatives involves the acidic treatment of O-aryl oximes.[3] Another common industrial approach starts from more readily available materials like salicylaldehyde or 2-hydroxybenzonitriles, which are then converted to the target molecule through a series of steps.[2][4] The choice often depends on raw material cost, overall process safety, and the desired purity profile.
Q2: What are the most critical process parameters to monitor during the scale-up of this synthesis?
A2: Successfully scaling up any chemical synthesis requires rigorous control over critical process parameters. For this compound, the key parameters are:
-
Temperature Control: Many synthetic steps, particularly cyclization and any reactions involving strong acids or bases, can be highly exothermic.[4] Inefficient heat transfer on a larger scale can lead to temperature spikes, promoting side reactions and creating safety hazards like thermal runaway.[4]
-
Mixing Efficiency: Homogeneous mixing is vital to prevent localized concentration "hot spots" and ensure consistent reaction kinetics.[4] As reactor volume increases, ensuring efficient agitation becomes more challenging but is essential for reproducible results.
-
Reagent Addition Rate: The rate of addition for key reagents, especially in reactions that generate unstable intermediates (like in-situ formation of nitrile oxides in some benzisoxazole syntheses), must be carefully controlled to minimize side reactions such as dimerization.[5]
-
Atmosphere Control: For reactions sensitive to moisture or air, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of reagents and intermediates.[4]
Q3: What are the primary safety concerns associated with the production of this compound?
A3: Safety is paramount. This compound is classified as toxic if swallowed and causes serious eye irritation.[6][7] Key safety considerations include:
-
Material Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory when handling the compound and its intermediates.[6][7] Work should be conducted in a well-ventilated area or fume hood.[7]
-
Reaction Hazards: The potential for exothermic reactions necessitates a thorough understanding of the process thermodynamics and the implementation of robust cooling systems and emergency protocols.[4]
-
Solvent Safety: The use of flammable solvents requires strict control of ignition sources.[4]
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local environmental regulations.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Low Overall Yield
Q: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes and how can I fix this?
A: A drop in yield upon scale-up is a common challenge. The cause can usually be traced to one of several factors.
-
Potential Cause 1: Incomplete Reaction.
-
Why it happens: Inefficient mixing or poor heat transfer in a larger reactor can lead to a stalled reaction.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC, or GC). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature while carefully monitoring for the formation of side products.[4] Ensure that the stoichiometry of your reactants is correct, as an excess of one reactant is sometimes needed to drive the reaction to completion.[8]
-
-
Potential Cause 2: Catalyst Deactivation.
-
Why it happens: If your synthesis uses a catalyst, it may lose activity over time, especially if trace impurities are present in the scaled-up batch of reagents or solvents.[8]
-
Solution: Ensure your catalyst is fresh and handled according to its storage requirements. In some cases, adding a fresh portion of the catalyst may restart the reaction.[8] It can be beneficial to screen a small panel of catalysts to find the most robust one for your specific substrates.[8]
-
-
Potential Cause 3: Sub-optimal Reaction Conditions.
-
Why it happens: Conditions optimized at a small scale may not be ideal for a larger volume.
-
Solution: Re-evaluate and re-optimize parameters such as solvent, base, or catalyst concentration for the larger scale.[4] A design of experiments (DoE) approach can be highly effective for this.
-
Issue 2: Formation of Significant Side Products
Q: I'm observing a new, significant impurity in my scaled-up batches that was minor or absent in my lab-scale runs. How can I identify and suppress it?
A: The formation of side products is a frequent cause of low yields and purification headaches. The identity of the side product often depends on the specific synthetic route employed.
-
Potential Side Product 1: Beckmann Rearrangement Products (e.g., Benzo[d]oxazoles).
-
Why it happens: In syntheses starting from o-hydroxyaryl oximes, a common competitive pathway is the Beckmann rearrangement, which leads to the formation of an isomeric benzo[d]oxazole instead of the desired 1,2-benzisoxazole.[3][5] This is often favored by certain acidic conditions or elevated temperatures.
-
Solution: The choice of reaction conditions is critical to favor the desired N-O bond formation. Carefully control the temperature and pH. Using milder cyclization agents can often suppress this side reaction.[3]
-
-
Potential Side Product 2: Dimerized Intermediates.
-
Why it happens: In routes that involve the in-situ generation of reactive intermediates like nitrile oxides, dimerization can be a significant competing reaction if the intermediate's concentration becomes too high.[5]
-
Solution: To minimize this, use a slow-addition strategy for the nitrile oxide precursor (e.g., a chlorooxime) to keep its instantaneous concentration low, allowing it to react with the other component before it can dimerize.[5][9]
-
-
Solution Workflow:
Caption: Troubleshooting workflow for side product formation.
Issue 3: Difficulties in Product Purification
Q: My crude product is difficult to purify at scale. Standard silica gel chromatography gives poor separation and significant product loss.
A: Purifying amines on standard (acidic) silica gel is a classic challenge in organic chemistry due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[10] This leads to peak tailing, poor resolution, and often irreversible adsorption of the product.
-
Solution 1: Modify the Mobile Phase.
-
How it works: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonium hydroxide in the polar co-solvent, can neutralize the acidic sites on the silica gel. This allows the amine product to elute more cleanly.[10]
-
Protocol: Start with your standard eluent system (e.g., Hexane/Ethyl Acetate) and add 0.5% triethylamine to the mobile phase. Monitor the separation by TLC to optimize the concentration.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
How it works: Amine-functionalized silica columns are commercially available and provide a basic stationary phase that minimizes the problematic acid-base interactions.[10][11] This often results in much sharper peaks and better separation with simple solvent systems like hexane/ethyl acetate.[10] While more expensive, the improved efficiency and yield can justify the cost at scale.
-
-
Solution 3: Recrystallization.
-
How it works: If the crude product has moderate to high purity, recrystallization is an excellent, cost-effective, and highly scalable purification method.[12] The principle relies on the differential solubility of the product and impurities in a chosen solvent system at different temperatures.
-
Protocol: A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate) and then slowly cooling to induce crystallization. A co-solvent (e.g., hexane) can be added to the hot solution to reach the point of saturation and improve crystal formation upon cooling.[12]
-
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Standard Silica Chromatography | Amine-Modified Chromatography | Recrystallization |
| Principle | Differential adsorption on an acidic stationary phase. | Differential adsorption on a basic stationary phase. | Differential solubility at varying temperatures.[12] |
| Typical Eluent | Hexane/EtOAc + Triethylamine | Hexane/EtOAc | Ethyl Acetate / Hexane |
| Advantages | Widely available, good for complex mixtures. | Excellent for basic compounds, sharp peaks, high recovery.[10] | Highly scalable, cost-effective, can yield very high purity.[12] |
| Disadvantages | Product loss, peak tailing without modifier.[10] | Higher cost of stationary phase. | Potential for material loss in the mother liquor, not suitable for oily products or complex mixtures.[12] |
Key Experimental Protocols
The following protocols are generalized and should be optimized for your specific substrates and equipment.
Protocol 1: Synthesis via Cyclization of an Oxime Intermediate (Illustrative)
This protocol outlines a conceptual two-step procedure that is often employed.
-
Step 1: Oxime Formation
-
To a stirred solution of a substituted 2-hydroxyaryl carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water. Collect the precipitated solid (the oxime intermediate) by filtration and wash with water. Dry the solid under vacuum.
-
-
Step 2: Cyclization to form 1,2-Benzisoxazole Core
-
The cyclization of the o-hydroxyaryl oxime intermediate can be achieved via several methods. A common laboratory method involves converting the oxime hydroxyl into a good leaving group.[3]
-
For example, treat the oxime (1.0 eq) with an acylating agent (e.g., acetic anhydride) in the presence of a base (e.g., pyridine).[13]
-
Alternatively, intramolecular Mitsunobu reaction conditions can be employed.[3]
-
Scale-Up Consideration: The choice of cyclization agent and conditions is critical to avoid the Beckmann rearrangement.[3] The reaction may be exothermic and require careful temperature control.
-
After the reaction is complete, perform an appropriate aqueous work-up. The crude product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8]
-
Protocol 2: Purification by Column Chromatography on Amine-Functionalized Silica
This protocol is recommended for achieving high purity of the basic target compound.
-
Column Packing: Prepare a column with amine-functionalized silica gel using a hexane/ethyl acetate mixture as the slurry solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions based on TLC or an inline UV detector. Combine the pure fractions containing the desired product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
General Synthesis & Scale-Up Workflow
Caption: From laboratory discovery to full-scale production workflow.
References
- optimizing reaction conditions for 1,2-Benzisoxazole synthesis - Benchchem.
- Technical Support Center: 1,2-Benzisoxazole Synthesis - Benchchem.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1-2), 67-89.
- Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up - Benchchem.
- This compound AldrichCPR - Sigma-Aldrich.
- Application Notes and Protocols for the Purification of 4-Methoxy-1,2-benzisoxazol-3-amine - Benchchem.
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC - NIH.
- MSDS of this compound - Capot Chemical.
- Product Class 10: 1,2-Benzisoxazoles and Related Compounds.
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
- SAFETY DATA SHEET - Fisher Scientific.
- Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives - Benchchem.
- Is there an easy way to purify organic amines? - Biotage.
- Purine and Related Compound Purification Strategies - Teledyne Labs.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
catalyst deactivation problems in palladium-catalyzed benzisoxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Catalyst Deactivation
Welcome to the technical support center for palladium-catalyzed benzisoxazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on catalyst deactivation. As your virtual Senior Application Scientist, this guide will not only offer solutions but also explain the underlying chemical principles to empower you to optimize your synthetic routes effectively.
Introduction: The Challenge of Catalyst Stability in Benzisoxazole Synthesis
Benzisoxazoles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for their synthesis, enabling the formation of key C-C and C-N bonds with high efficiency.[1][2][3][4] However, the success of these catalytic systems is often hampered by the deactivation of the palladium catalyst, leading to stalled reactions, low yields, and the formation of unwanted byproducts.[5][6] Understanding the mechanisms of catalyst deactivation is paramount to developing robust and scalable synthetic protocols.
This guide will delve into the common pitfalls of palladium-catalyzed benzisoxazole synthesis and provide actionable strategies to maintain catalyst activity and achieve reproducible results.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses the most common issues reported by researchers in the field.
Q1: My reaction mixture is turning black, and the reaction has stopped. What is happening?
A1: The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black.[5][7] This consists of finely divided, agglomerated, and catalytically inactive palladium(0) particles.[5] Once formed, these particles no longer participate in the catalytic cycle, effectively halting your reaction.
Key Causes of Palladium Black Formation:
-
Ligand Dissociation: The protective ligand can dissociate from the palladium center, leaving the metal atoms exposed and prone to aggregation.[5]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst and promote the agglomeration of palladium particles.[5]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species and can also lead to the degradation of sensitive phosphine ligands.[5]
-
Inefficient Reduction of Pd(II) Pre-catalyst: The simple mixing of Pd(II) salts and ligands does not guarantee the efficient formation of the active Pd(0) species. Improper reduction can lead to the formation of palladium nanoparticles.[8]
Q2: I am observing low to no product yield despite using a well-established protocol. What are the likely catalyst-related culprits?
A2: Low or no product yield in a seemingly robust protocol often points to subtle issues with catalyst activation or stability.[6]
Potential Catalyst-Related Issues:
-
Poor Pre-catalyst Activation: The in-situ generation of the active Pd(0) catalyst from a Pd(II) precursor (like Pd(OAc)₂) is a critical step.[8] Inefficient reduction can lead to a low concentration of the active catalyst.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[9] For challenging substrates, a more active catalyst system with bulky, electron-rich ligands may be necessary.[5][10]
-
Substrate or Reagent-Induced Deactivation: Certain functional groups on your substrates or impurities in your reagents can poison the catalyst. For instance, some organozinc reagents in Negishi-type couplings can form heterobimetallic complexes with palladium, reducing its activity.[11]
Q3: How do I choose the right ligand to prevent catalyst deactivation?
A3: Ligand selection is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are often preferred in modern cross-coupling chemistry.
| Ligand Type | Key Features & Benefits | Common Examples |
| Bulky, Electron-Rich Monodentate Phosphines | Stabilize the active Pd(0) center, promote oxidative addition, and facilitate reductive elimination.[9] They can help prevent the formation of inactive palladium aggregates.[5] | XPhos, SPhos, RuPhos[5], P(t-Bu)₃[9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[12] | IPr, IMes |
| Biaryl Phosphine Ligands | A versatile class of ligands that have shown broad applicability and high catalyst stability in various cross-coupling reactions.[10] | Buchwald-type ligands[5] |
Q4: Can the choice of base and solvent affect my catalyst's performance?
A4: Absolutely. The base and solvent are not just passive components of the reaction mixture; they can significantly influence catalyst stability and activity.
-
Base: The base is required to activate one of the coupling partners. However, a very strong base can sometimes promote ligand degradation or other side reactions. The choice of base should be carefully considered based on the specific reaction. For instance, in amination reactions, strong bases like NaOt-Bu or LiHMDS are often used.[5]
-
Solvent: The solvent can affect the solubility of the catalyst and reagents, as well as stabilize intermediates in the catalytic cycle.[13] Some solvents, like DMF, can even participate in the reduction of the Pd(II) pre-catalyst.[13] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation due to water or oxygen.[5]
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems related to catalyst deactivation.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Reaction mixture turns black | Formation of palladium black (catalyst agglomeration).[5] | 1. Improve Degassing: Ensure all solvents and reagents are rigorously degassed using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[5] 2. Use Stabilizing Ligands: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) to stabilize the Pd(0) species.[5] 3. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[5] Try running the reaction at a lower temperature. |
| Low or no product yield | Inefficient pre-catalyst reduction or catalyst poisoning. | 1. Optimize Pre-catalyst Reduction: Ensure the efficient in-situ reduction of the Pd(II) pre-catalyst to active Pd(0).[8] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading to see if it improves the yield.[5] 3. Purify Reagents: Ensure the purity of starting materials, as impurities can poison the catalyst.[6] |
| Reaction stalls before completion | Gradual catalyst deactivation over time.[6] | 1. Add Fresh Catalyst: A fresh portion of the catalyst may restart the reaction.[6] 2. Re-evaluate Ligand Stability: The chosen ligand may be degrading under the reaction conditions. Consider a more robust ligand.[11] 3. Check for Inhibitory Species: Analyze the reaction mixture for potential byproducts that might be inhibiting the catalyst. |
Part 3: Experimental Protocols and Methodologies
Protocol: A General Procedure for Palladium-Catalyzed Benzisoxazole Synthesis via C-H Activation/Annulation
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
N-phenoxyacetamide derivative (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Oxidant (e.g., TBHP) (2.5 equiv)
-
Anhydrous and degassed solvent (e.g., t-AmOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the N-phenoxyacetamide derivative and palladium(II) acetate under a counterflow of inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the aldehyde and the oxidant.
-
Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with inert gas to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Critical Considerations to Avoid Catalyst Deactivation:
-
Purity of Reagents: Use high-purity starting materials and solvents.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration.[5]
-
Temperature Control: Avoid unnecessarily high temperatures that can promote catalyst decomposition.[1][5]
Part 4: Mechanistic Insights and Visualizations
Understanding the catalytic cycle is key to diagnosing deactivation pathways.
The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
A generalized catalytic cycle for a cross-coupling reaction involves three main steps: oxidative addition, transmetalation (in the case of Suzuki, Negishi, etc.), and reductive elimination.[14]
Caption: Common deactivation pathways for palladium catalysts.
References
- BenchChem Technical Support. How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
- Duan, X. et al. (2014).
- Scattolin, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- LibreTexts Chemistry.
- Koszinowski, K. et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal.
- BenchChem Technical Support.
- BenchChem Technical Support.
- Request PDF.
- Norman, J. P. et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- Yu, J. et al. (2025). Palladium‐Catalyzed Dual Csp2 Csp3 Bond Formation: A Versatile Platform for the Synthesis of Benzo‐Fused Heterocycles. Angewandte Chemie.
- MDPI.
- RSC Publishing.
- RSC Publishing. Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol.
- White Rose Research Online.
- PubMed Central.
- PubMed Central. Developing Ligands for Palladium(II)
- Request PDF. Palladium(II)
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- 3. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. oxidative addition and palladium coupling [employees.csbsju.edu]
Technical Support Center: Solvent Effects on the Regioselectivity of 1,2-Benzisoxazole Formation
Welcome to the Technical Support Center for 1,2-Benzisoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in the formation of the 1,2-benzisoxazole scaffold. The choice of solvent is a critical, yet often nuanced, parameter that can profoundly influence the regiochemical outcome of your reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you rationalize and control the regioselectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers during the cyclization of an unsymmetrical o-hydroxyaryl ketoxime. How can solvent choice help improve selectivity?
A1: This is a common challenge when the aromatic ring or the ketoxime moiety is unsymmetrical. The regioselectivity is determined by which nucleophilic oxygen attacks which electrophilic center, a process highly influenced by the reaction mechanism, which in turn is affected by the solvent. Two primary pathways for 1,2-benzisoxazole formation from o-hydroxyaryl ketoximes are C-O bond formation and N-O bond formation.[1][2]
-
For N-O Bond Formation (from o-hydroxyaryl oximes): This pathway often involves the activation of the oxime hydroxyl group, making it a good leaving group, followed by intramolecular nucleophilic attack by the phenolic oxygen.[1] The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition state.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for intramolecular SNAr-type cyclizations.[3] They can stabilize charged intermediates and transition states that may form during the reaction without solvating the nucleophile as strongly as protic solvents.[4][5] This can lead to faster reaction rates and potentially higher selectivity.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide and oxime hydroxyl groups, potentially altering their nucleophilicity and reactivity.[3][6] In some cases, this can either hinder or facilitate the desired cyclization pathway over side reactions like the Beckmann rearrangement, which can lead to benzo[d]oxazoles.[2]
-
Troubleshooting Workflow for Regioselectivity in o-Hydroxyaryl Ketoxime Cyclization:
Caption: Troubleshooting workflow for regioselectivity issues.
Q2: In a [3+2] cycloaddition reaction between an unsymmetrical aryne and a nitrile oxide, my regioselectivity is poor. What is the role of the solvent here?
A2: The [3+2] cycloaddition of arynes and nitrile oxides is a powerful method for constructing the 1,2-benzisoxazole core.[7][8] When using an unsymmetrically substituted aryne, the regioselectivity depends on the matching of the frontier molecular orbitals (HOMO of one reactant with the LUMO of the other). Solvents can influence the electronics of the reactants and the stability of the two possible transition states.
-
Solvent Polarity: While the cycloaddition itself is a concerted pericyclic reaction, there can be some charge separation in the transition state.
-
Polar Solvents (e.g., Acetonitrile): Acetonitrile is a commonly used solvent for these reactions, often in the presence of a fluoride source like CsF to generate the aryne and nitrile oxide in situ.[1][8] Its polarity can help to solubilize the reagents and may subtly influence the electronic distribution in the transition state, thereby affecting the regioselectivity.
-
Less Polar Solvents (e.g., THF): In some cases, switching to a less polar solvent like THF can alter the regiochemical outcome.[8] The use of THF has been reported to sometimes lead to no product, suggesting that the choice of solvent is critical for the success of the reaction.[8]
-
Key Consideration: In this reaction, the solvent's primary role might be to facilitate the in situ generation of the highly reactive aryne and nitrile oxide intermediates. The rate of formation of these species needs to be carefully controlled to prevent side reactions, such as nitrile oxide dimerization.[9] The solvent can influence the solubility and reactivity of the fluoride source, thereby impacting the overall reaction efficiency and potentially the selectivity.
Experimental Protocol 1: Screening Solvents for [3+2] Cycloaddition
-
Reaction Setup: In three separate flame-dried flasks under an inert atmosphere, place the silylaryl triflate (aryne precursor, 2.0 equiv.) and cesium fluoride (CsF, 3.0 equiv.).
-
Solvent Addition: To each flask, add a different solvent to be screened (e.g., Acetonitrile, THF, Dioxane).
-
Reagent Addition: Prepare a solution of the chlorooxime (nitrile oxide precursor, 1.0 equiv.) in the corresponding solvent. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.[8][9]
-
Reaction Monitoring & Analysis: Stir the reactions at room temperature and monitor their progress by TLC. Upon completion, quench the reaction, perform a standard work-up, and analyze the crude product mixture by 1H NMR or LC-MS to determine the ratio of regioisomers.
Q3: What is the difference between using a protic and an aprotic solvent in base-promoted cyclization of o-haloaryl oximes?
A3: The base-promoted cyclization of o-haloaryl oximes to form 1,2-benzisoxazoles is a classic C–O bond-forming reaction that proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.[1] The choice between a protic and aprotic solvent is critical in this context.
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are the most commonly used solvents for this transformation, typically with bases like K2CO3, KOH, or t-BuOK.[1]
-
Mechanism: The base deprotonates the oxime hydroxyl group to form an oximate anion. This anion then acts as a nucleophile, attacking the carbon atom bearing the halogen.
-
Solvent Role: Polar aprotic solvents are ideal for SN2 and SNAr reactions because they can solvate the cation of the base (e.g., K+) but do not strongly solvate the anion (the nucleophile).[4][5] This leaves the nucleophile "naked" and highly reactive, leading to faster reaction rates.[4]
-
-
Polar Protic Solvents (e.g., Alcohols): While sometimes used, polar protic solvents can be less effective.
-
Solvent Role: Protic solvents have acidic protons (O-H or N-H bonds) and can form hydrogen bonds with the oximate anion.[6][10] This creates a solvent "cage" around the nucleophile, stabilizing it and reducing its reactivity.[4] Consequently, reaction rates are often slower in protic solvents compared to aprotic ones.
-
Mechanism Diagram: Solvent Effect in SNAr Cyclization
Caption: Influence of solvent on nucleophile reactivity.
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent | Suggested Troubleshooting Steps |
| Poor Regioselectivity | The solvent may be inadequately differentiating the stability of the two competing transition states. | 1. Vary Solvent Polarity: Screen a range of solvents with different dielectric constants (e.g., Dioxane, THF, Acetonitrile, DMF).[3] 2. Switch Solvent Class: If using a protic solvent, switch to an aprotic one (or vice versa) to alter hydrogen bonding interactions.[3] |
| Low Yield / No Reaction | 1. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent. 2. Solvent-Induced Decomposition: The solvent may be promoting the decomposition of a sensitive intermediate. 3. Inappropriate Polarity: The solvent may not be effectively stabilizing the reaction intermediates or transition states.[2] | 1. Change Solvent: Switch to a solvent known to be a good solubilizer for your class of compounds (e.g., DMF, DMSO).[3] 2. Use a Co-solvent: Employ a mixture of solvents to improve solubility while maintaining the desired polarity. 3. Temperature Adjustment: Cautiously increase the reaction temperature to improve solubility, but monitor for side product formation. |
| Formation of Side Products (e.g., Beckmann Rearrangement) | The solvent may be favoring an alternative reaction pathway. For example, in N-O bond formation, protic solvents or acidic conditions can sometimes promote the Beckmann rearrangement over the desired cyclization.[2] | 1. Use an Inert, Aprotic Solvent: Switch to a non-protic, less reactive solvent like Dioxane or Toluene. 2. Optimize Temperature: Lowering the reaction temperature can often suppress side reactions which may have a higher activation energy. |
Data Summary
The following table summarizes the impact of solvent choice on the yield of 3-(4-methoxyphenyl)-1,2-benzisoxazole from the [3+2] cycloaddition of o-(trimethylsilyl)phenyl triflate and 4-methoxy-N-hydroxybenzenecarboximidoyl chloride.
| Entry | Fluoride Source | Solvent | Yield (%) | Reference |
| 1 | CsF (2 equiv) | CH3CN | 35 | [8][9] |
| 2 | TBAT (2 equiv) | CH3CN | 0 | [9] |
| 3 | CsF (2 equiv) | THF | 0 | [8][9] |
| 4 | TBAF (2 equiv) | THF | 0 | [9] |
| 5 | CsF (2 equiv), slow addition of chlorooxime | CH3CN | 90 | [8][9] |
Data synthesized from literature reports. Yields are highly dependent on specific reaction conditions.
References
- Computational Investigation of Mechanism and Selectivity in (3+2)
- Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. [Source not available].
- Solvent effects and selection for benzoxazole form
- Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Benchchem.
- Technical Support Center: 1,2-Benzisoxazole Synthesis. Benchchem.
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- Technical Support Center: Synthesis of 5-Nitro-1,2-benzisoxazole. Benchchem.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Benzisoxazole. Wikipedia.
- Benzisoxazole synthesis. Organic Chemistry Portal.
- Product Class 10: 1,2-Benzisoxazoles and Rel
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Optimizing reaction conditions for the synthesis of 1,2-Benzisoxazole-3-acetamide. Benchchem.
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzisoxazole synthesis [organic-chemistry.org]
- 8. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. theorango.com [theorango.com]
managing exothermic reactions during 1,2-Benzisoxazol-3-amine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical assistance for managing the exothermic risks associated with the synthesis of 1,2-Benzisoxazol-3-amine. Our focus is on providing practical, field-proven insights to ensure both the safety and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the thermal risks in this compound synthesis.
Q1: What is the primary thermal hazard in the synthesis of this compound?
A1: The primary thermal hazard is a potential runaway reaction, particularly during the base-mediated cyclization of the intermediate formed from a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile) and a hydroxylamine source.[1] This step is often exothermic, and if the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure.[2]
Q2: Which reagents are the main contributors to the exothermic nature of the reaction?
A2: Two key components contribute to the thermal risk:
-
Hydroxylamine and its derivatives: These compounds are known to be thermally unstable and can undergo exothermic decomposition.[3][4] The decomposition can be catalyzed by impurities or incompatible materials.
-
Strong Bases (e.g., Potassium Carbonate, Sodium Hydride): The neutralization reactions and the promotion of the cyclization are often exothermic. The use of highly reactive bases in polar aprotic solvents like DMF can lead to significant heat evolution.[5]
Q3: What are the consequences of a thermal runaway in this synthesis?
A3: A runaway reaction can lead to several dangerous outcomes, including:
-
Boiling and over-pressurization of the reactor, potentially causing a breach of containment.
-
Release of flammable solvents and toxic reagents.
-
Decomposition of the product and formation of hazardous byproducts.
-
Fire or explosion, especially in the presence of flammable solvents.[1]
Q4: Can this synthesis be performed without specialized equipment?
A4: While small-scale synthesis can be managed in standard laboratory glassware, it requires strict adherence to safety protocols. Key considerations are efficient stirring, a reliable cooling system (e.g., an ice bath), and continuous temperature monitoring. For larger-scale reactions, specialized reactors with better heat transfer capabilities and safety controls are highly recommended.
Section 2: Troubleshooting Guide for Exothermic Events
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during the synthesis. A common and illustrative synthetic route involves the reaction of 2-fluorobenzonitrile with a hydroxylamine source (like acetoxime, followed by hydrolysis) in the presence of a base.[6]
Scenario 1: Rapid Temperature Spike During Base Addition
Q: I am adding potassium carbonate to my mixture of 2-fluorobenzonitrile and acetoxime in DMF, and the temperature is rising much faster than expected. What is happening and what should I do?
A: Causality: You are likely observing the heat of the nucleophilic aromatic substitution (SNAr) reaction, which is being catalyzed by the base. The reaction of the base with any trace amounts of moisture can also contribute to the exotherm. Inefficient heat removal from the reaction flask will lead to a rapid temperature increase.
Troubleshooting Steps:
-
Immediately stop the addition of the base.
-
Ensure your cooling bath is at the target temperature and the flask is adequately immersed.
-
Increase the stirring rate to improve heat transfer to the walls of the flask.
-
Once the temperature is stable and back within the desired range, resume the addition of the base at a much slower rate, in small portions.
-
Pro-Tip: For larger-scale reactions, consider creating a slurry of the base in a portion of the solvent and adding it via a dropping funnel for better control.
Scenario 2: Temperature Rises Uncontrollably During Heating for Cyclization
Q: After the initial reaction, I am heating the mixture to promote cyclization, and the temperature has started to rise on its own, even after I've lowered the heating mantle. What should I do?
A: Causality: This is a critical sign of an impending runaway reaction. The heat from the external source has initiated the exothermic cyclization, which is now generating heat faster than it can be dissipated.[2] The intermediate O-aryl oxime may also be undergoing exothermic decomposition.
Immediate Actions:
-
Emergency Shutdown: Immediately remove the heating source.
-
Maximum Cooling: Raise the ice bath around the flask, or if necessary, use a more potent cooling bath (e.g., ice/salt or dry ice/acetone, with appropriate caution).
-
Alert Personnel: Inform colleagues in the lab of the situation.
-
Do NOT add a quench solution unless you are certain of its compatibility and have a pre-approved plan. Adding a reactive quench can sometimes worsen the situation.
-
Evacuation: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Preventative Measures:
-
Controlled Heating: Heat the reaction mixture slowly and in stages, carefully monitoring the internal temperature.
-
Adiabatic Temperature Rise Calculation: For scale-up, it is crucial to understand the potential adiabatic temperature rise of your reaction to ensure your cooling systems are adequate.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
Section 3: Experimental Protocols with Integrated Safety Checkpoints
This section provides a generalized, safety-conscious protocol for the synthesis of this compound from 2-fluorobenzonitrile.
Protocol: Two-Step Synthesis of this compound
Materials:
-
2-Fluorobenzonitrile
-
Acetoxime
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric Acid (concentrated)
-
Standard laboratory glassware, magnetic stirrer, thermometer, and a cooling bath.
Step 1: Nucleophilic Aromatic Substitution
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, combine 2-fluorobenzonitrile (1.0 eq) and acetoxime (1.1 eq) in anhydrous DMF.
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature is between 0-5 °C.
-
SAFETY CHECKPOINT (Base Addition): Begin the portion-wise addition of anhydrous potassium carbonate (2.0 eq).
-
Monitor the temperature closely. Do not allow the internal temperature to rise above 10 °C during the addition.
-
Control the rate of addition. If a significant exotherm is observed, pause the addition until the temperature has stabilized.
-
-
Reaction: Once the base addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[6]
Step 2: Hydrolysis and Cyclization
-
Acidification: Cool the reaction mixture in an ice bath.
-
SAFETY CHECKPOINT (Acid Addition): Slowly and carefully add concentrated hydrochloric acid. This step is exothermic. Monitor the temperature and control the addition rate to keep the temperature below 20 °C.
-
Heating and Cyclization:
-
Controlled Heating: Gently heat the reaction mixture to 80-100 °C.
-
Monitor for Exotherm: Be particularly vigilant for any uncontrolled temperature increase as the cyclization proceeds. Ensure the cooling bath is on standby.
-
-
Work-up and Isolation: After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture, and proceed with standard aqueous work-up and purification procedures.
Visualization of Critical Control Points
The following diagram illustrates the key steps and control parameters for managing the exothermic risk during the base-catalyzed SNAr reaction.
Sources
- 1. stonehousesafety.com [stonehousesafety.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 1,2-Benzisoxazole and Other Privileged Heterocyclic Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. These cyclic structures, containing atoms of at least two different elements, are the architectural foundation of a vast majority of therapeutic agents.[1] Their inherent physicochemical properties and diverse three-dimensional arrangements allow for fine-tuned interactions with biological targets. This guide provides an in-depth, data-driven comparison of the 1,2-benzisoxazole scaffold against other prominent heterocyclic systems: benzimidazole, benzofuran, indole, and quinoline.
This analysis is designed for researchers, scientists, and drug development professionals, offering a comparative lens through which to evaluate these scaffolds' performance in key therapeutic areas. We will explore their synthesis, biological activities, and structure-activity relationships, supported by experimental data and detailed protocols to provide a practical framework for scaffold selection and optimization.
Physicochemical Properties: The Foundation of Drug-Likeness
The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and acidity/basicity (pKa) are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] A comparative summary of the parent heterocyclic systems is presented below, offering a foundational understanding of their intrinsic characteristics.
| Property | 1,2-Benzisoxazole | Benzimidazole | Benzofuran | Indole | Quinoline |
| Molecular Formula | C₇H₅NO | C₇H₆N₂ | C₈H₆O | C₈H₇N | C₉H₇N |
| Molecular Weight ( g/mol ) | 119.12[3][4] | 118.14[5] | 118.13 | 117.15 | 129.16 |
| logP | 1.6[4][5] | 1.32[5] | 2.1 | 2.1 | 2.0 |
| pKa (of conjugate acid) | Not readily available | 5.5[5] | -2.1 | -2.4 | 4.9 |
| Dipole Moment (D) | ~1.6[5] | 3.93[5] | ~0.7 | ~2.1 | ~2.2 |
Analysis of Physicochemical Properties:
The table above highlights the subtle yet significant differences between these scaffolds. 1,2-Benzisoxazole and benzimidazole have comparable molecular weights and logP values, suggesting similar solubility and permeability profiles.[5] Indole and benzofuran are more lipophilic, which could enhance membrane permeability but may also lead to increased metabolic susceptibility and potential toxicity. Quinoline, with its higher molecular weight and logP, presents a distinct profile. The basicity of benzimidazole and quinoline, indicated by their pKa values, offers opportunities for salt formation to improve solubility and formulation.
Synthetic Accessibility: A Practical Consideration
The ease and versatility of synthesis are crucial factors in the early stages of drug discovery, enabling the rapid generation of diverse compound libraries for screening.
Synthesis of the 1,2-Benzisoxazole Core
A prevalent and elegant method for constructing the 1,2-benzisoxazole scaffold is the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[6] This approach involves the intramolecular attack of the phenoxide ion on the nitrogen of the oxime.[6] Additionally, [3+2] cycloaddition reactions between arynes and nitrile oxides provide a direct route to functionalized 1,2-benzisoxazoles.[7]
Caption: General workflow for the synthesis of 1,2-benzisoxazole.
Comparative Synthesis of Other Scaffolds
-
Benzimidazole: Commonly synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[8]
-
Benzofuran: Often prepared via the Perkin rearrangement of a coumarin precursor or through intramolecular cyclization of o-alkynylphenols.
-
Indole: The Fischer indole synthesis, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, is a classic and versatile method.
-
Quinoline: The Skraup synthesis, a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, is a traditional method for producing quinolines.[9]
Biological Activities: A Comparative Performance Review
The true measure of a scaffold's utility lies in the biological activities of its derivatives. Here, we compare the performance of these five heterocyclic systems across key therapeutic areas, supported by representative experimental data.
Anticancer Activity
All five scaffolds have been extensively explored in the development of anticancer agents, demonstrating a wide range of mechanisms of action.
| Scaffold | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) |
| 1,2-Benzisoxazole | Compound 67[10] | HT-29 (Colon) | - | Not specified |
| Benzimidazole | Various derivatives | Multiple | Varies | Tubulin polymerization inhibition, kinase inhibition |
| Benzofuran | Rocaglamide | Multiple | nM range | Inhibition of translation initiation |
| Indole | Vincristine | Multiple | nM range | Tubulin polymerization inhibition[11] |
| Quinoline | Anlotinib | Multiple | nM range | Kinase inhibitor[12][13] |
Analysis of Anticancer Activity:
Indole and quinoline derivatives, such as the vinca alkaloids and various kinase inhibitors respectively, have yielded highly potent anticancer drugs with nanomolar efficacy.[11][13] Benzofuran-containing natural products like rocaglamide also exhibit remarkable potency.[14] While 1,2-benzisoxazole and benzimidazole derivatives have shown significant cytotoxic effects, achieving the same level of potency often requires extensive optimization.[10][15]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. These heterocyclic scaffolds have all contributed to the development of new antimicrobial compounds.
| Scaffold | Derivative Example | Organism | MIC (µg/mL) |
| 1,2-Benzisoxazole | Compound 32[10] | E. coli | - |
| Benzimidazole | Albendazole | Various parasites | - |
| Benzofuran | Various derivatives | S. aureus | <10 |
| Indole | Various derivatives | M. tuberculosis | <5 |
| Quinoline | Ciprofloxacin | Various bacteria | <1 |
Analysis of Antimicrobial Activity:
Quinoline-based fluoroquinolones, such as ciprofloxacin, are among the most successful classes of synthetic antibiotics.[16] Indole and benzofuran derivatives have also demonstrated potent activity against a range of bacteria and fungi.[17] 1,2-benzisoxazole and benzimidazole derivatives have shown promise, particularly as antifungal and antiparasitic agents.[8][10]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and these scaffolds have been utilized to develop novel anti-inflammatory drugs.
| Scaffold | Derivative Example | In Vivo Model | Inhibition (%) |
| 1,2-Benzisoxazole | Zonisamide | Carrageenan-induced paw edema | - |
| Benzimidazole | - | Carrageenan-induced paw edema | Significant |
| Benzofuran | - | Carrageenan-induced paw edema | Significant |
| Indole | Indomethacin | Carrageenan-induced paw edema | >50 |
| Quinoline | - | Carrageanen-induced paw edema | Significant |
Analysis of Anti-inflammatory Activity:
The indole scaffold is famously present in the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Benzimidazole and benzofuran derivatives have also shown significant anti-inflammatory effects in preclinical models.[17][] 1,2-benzisoxazole derivatives have demonstrated anti-inflammatory potential, although this area is less explored compared to the other scaffolds.[10]
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and standardized comparison of data, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion: Strategic Scaffold Selection
The choice of a heterocyclic scaffold is a multifaceted decision that requires a comprehensive evaluation of its physicochemical properties, synthetic accessibility, and biological potential. This guide has provided a comparative analysis of 1,2-benzisoxazole against benzimidazole, benzofuran, indole, and quinoline, highlighting their respective strengths and weaknesses.
-
1,2-Benzisoxazole emerges as a versatile scaffold with a balanced profile, demonstrating broad biological activities and favorable synthetic accessibility.[10] It is a particularly "privileged" structure in medicinal chemistry.[10][19]
-
Benzimidazole offers a wide range of biological effects and its structural versatility makes it a promising scaffold for drug development.[15]
-
Benzofuran is a key component in many biologically active natural and synthetic compounds with significant therapeutic potential.[14][17]
-
Indole is a ubiquitous and well-validated scaffold in medicinal chemistry, forming the core of numerous approved drugs.[11][20][21]
-
Quinoline stands out for its historical and ongoing success in the development of potent antimalarial and anticancer agents.[9][16][22]
Ultimately, the optimal scaffold will depend on the specific therapeutic target and the desired drug-like properties. The quantitative data and experimental protocols presented herein serve as a valuable resource to guide researchers in making informed decisions for the rational design and development of novel therapeutics.
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- International Science Community Association.
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- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]
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- Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. [Link]
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- In silico molecular docking studies of benzoxazole derivatives.
- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
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- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI. [Link]
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A Comparative Guide to a Validated HPLC Method for the Analysis of 1,2-Benzisoxazol-3-amine
Introduction
1,2-Benzisoxazol-3-amine is a crucial heterocyclic organic compound, primarily serving as a high-value intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents, particularly benzisoxazole derivatives.[1] Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method for its quantification is indispensable for quality control, stability testing, and regulatory compliance in drug development and manufacturing.
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Moving beyond a simple recitation of protocols, this document, written from the perspective of a seasoned application scientist, delves into the causality behind experimental choices. We will explore the development rationale, present detailed validation protocols benchmarked against global regulatory standards, and objectively compare the method's performance with other analytical alternatives. Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Method Development Rationale: A Scientifically-Grounded Approach
The selection of an analytical method is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte. This compound (C₇H₆N₂O, M.W. 134.14 g/mol ) is a solid at room temperature with a melting point of approximately 110-112 °C.[1][2] Its structure, featuring a benzisoxazole ring system, provides a strong UV chromophore, making UV-Visible spectrophotometric detection a viable and cost-effective choice.
Given its aromatic nature and the presence of a primary amine group, the molecule possesses moderate polarity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC separates molecules based on their hydrophobic/hydrophilic interactions with a non-polar stationary phase and a polar mobile phase, a technique well-suited for a vast majority of pharmaceutical compounds.
Proposed HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation for a wide range of analytes. The specified dimensions provide a good balance between resolution, efficiency, and analysis time. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (40:60 v/v) | Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff. A phosphate buffer at pH 3.0 ensures that the primary amine group on the analyte (a weak base) is fully protonated, leading to a single, consistent ionic form. This suppresses silanol interactions and results in sharp, symmetrical peaks.[3][4] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure.[5][6] |
| Detection Wavelength | 275 nm | This wavelength is selected based on the UV absorbance maximum of the benzisoxazole chromophore, ensuring high sensitivity for the analyte. A diode-array detector (DAD) scan during method development would confirm the optimal wavelength. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[4] |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening and column overload, preserving chromatographic efficiency. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures sample compatibility and prevents peak distortion that can occur from solvent mismatch effects. |
The Validation Framework: Adherence to Global Regulatory Standards
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The framework for this validation is rigorously defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically in the Q2(R2) guideline, which is adopted by major regulatory bodies like the FDA.[8][9][10] The objective is to provide documented evidence that the method is accurate, precise, specific, sensitive, and robust.
The relationship between these validation parameters is hierarchical and interconnected, as illustrated in the workflow below. Specificity forms the foundation, ensuring the method measures only the desired analyte. Linearity, accuracy, and precision define the method's quantitative reliability within a specific range, while sensitivity parameters (LOD/LOQ) define its operational limits. Robustness ensures the method remains reliable under minor variations.
Experimental Protocols & Acceptance Criteria
What follows are detailed, self-validating protocols for each key performance characteristic. The acceptance criteria are based on established industry best practices and ICH guidelines.[11][12][13]
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, photolytic stress, and thermal stress).
-
Analysis: Analyze the unstressed sample, the stressed samples, and a placebo (matrix without the analyte).
-
Peak Purity: Utilize a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in both the standard and stressed sample chromatograms.
Acceptance Criteria:
-
The analyte peak must be free from any co-eluting peaks from degradation products or placebo components.
-
The resolution between the analyte peak and the nearest adjacent peak should be greater than 2.0.
-
The peak purity index (or equivalent metric) for the analyte peak must pass the detector software's threshold, indicating spectral homogeneity.
Linearity
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard.
-
Calibration Standards: From the stock solution, prepare at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Injection: Inject each concentration level in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) of the regression line must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Range
Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: The data from the Linearity, Accuracy, and Precision studies are used to define the range.
Acceptance Criteria:
-
The method is demonstrated to be accurate, precise, and linear over the concentration interval defined in the aforementioned tests. For an assay, this is typically 80-120% of the test concentration.[12]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spiked Placebo: Prepare a placebo (formulation matrix without the analyte). Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare each concentration level in triplicate (for a total of nine determinations).
-
Analysis: Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery for each level should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for the recovery at each level should not be more than 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: The %RSD of the results from the six samples should be ≤ 1.0%.
-
Intermediate Precision: The cumulative %RSD for the results from both days/analysts/instruments should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (Signal-to-Noise Approach):
-
Serial Dilutions: Prepare a series of increasingly dilute solutions of this compound.
-
Injection: Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation (for LOQ): Prepare a sample at the determined LOQ concentration and inject it six times to confirm that adequate precision (%RSD ≤ 10%) can be achieved.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with demonstrated precision (%RSD ≤ 10.0%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Prepare a standard solution and analyze it while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min, e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Organic Content (± 2%, e.g., 38% and 42% Acetonitrile).
-
Column Temperature (± 5 °C, e.g., 25 °C and 35 °C).
-
Mobile Phase pH (± 0.2 units, e.g., pH 2.8 and 3.2).
-
-
System Suitability: Monitor system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the quantitative result.
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
-
The change in the quantitative result should not be significant compared to the analysis under normal conditions.
Data Interpretation & Performance Comparison
The following tables present a summary of expected validation data for the proposed HPLC method, demonstrating its suitability for the intended purpose.
Table 1: Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 80.0 | 798500 | 0.8% |
| 90.0 | 899100 | 0.6% |
| 100.0 | 1001500 | 0.5% |
| 110.0 | 1102300 | 0.7% |
| 120.0 | 1201900 | 0.9% |
| Regression Analysis | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Slope | 10010 | N/A |
| Y-Intercept | 550 | Close to zero |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% Conc. | Mean Recovery: 99.5% | 98.0 - 102.0% |
| 100% Conc. | Mean Recovery: 100.3% | 98.0 - 102.0% | |
| 120% Conc. | Mean Recovery: 99.8% | 98.0 - 102.0% | |
| Precision | Repeatability (n=6) | %RSD: 0.7% | ≤ 1.0% |
| | Intermediate (n=12) | %RSD: 1.2% | ≤ 2.0% |
Table 3: Comparison with Alternative Analytical Methods
While the validated RP-HPLC method is robust and fit-for-purpose, other techniques could be considered. This table provides an objective comparison.
| Technique | Principle | Pros for this compound | Cons for this compound |
| Validated HPLC-UV (Proposed) | Liquid chromatographic separation followed by UV detection. | Excellent specificity, accuracy, and precision. Cost-effective. Widely available instrumentation. Robust for routine QC. | Moderate sensitivity compared to MS. Not suitable for non-UV absorbing impurities. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Extremely high sensitivity and specificity (can confirm identity by mass). Ideal for impurity profiling and trace analysis. | Higher equipment and operational costs. Requires more specialized expertise. May not be necessary for routine assay. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | This compound has a relatively high melting point and may require derivatization to improve volatility and thermal stability, adding complexity.[14] |
| Quantitative NMR (qNMR) | Direct quantification against a certified internal standard without a specific analyte reference standard. | Primary analytical method. Highly accurate and does not require a specific reference standard for the analyte. Provides structural information. | Lower sensitivity than HPLC. Expensive instrumentation. Requires specialized expertise and complex sample preparation. |
| Titrimetry | Volumetric analysis based on a chemical reaction (e.g., acid-base). | Simple, inexpensive, and highly precise for bulk material assay. | Lacks specificity; will titrate any basic substance present, leading to inaccurate results if impurities are present. Not suitable for low concentrations or complex matrices. |
Conclusion
This guide has detailed a robust, specific, and reliable RP-HPLC method for the quantitative analysis of this compound. The causality behind the selection of chromatographic conditions was explained, rooted in the physicochemical properties of the analyte. The validation strategy, built upon the foundational principles of the ICH Q2(R2) guideline, confirms that the method is fit for its intended purpose in a regulated environment. The experimental protocols and acceptance criteria provided serve as a blueprint for establishing a trustworthy analytical procedure.
While alternative methods like LC-MS/MS offer higher sensitivity, the presented HPLC-UV method provides the optimal balance of performance, cost-effectiveness, and robustness required for routine quality control and stability testing of this compound in the pharmaceutical industry.
References
- U.S. Pharmacopeia.
- Agilent Technologies.
- ECA Academy.
- U.S. Food and Drug Administration. Q2(R2)
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- ProPharma Group.
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- Dublin City University. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
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- Journal of Pharmaceutical and Biomedical Analysis. Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. [Link]
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The Privileged Scaffold: A Comparative Guide to In Silico Docking of 1,2-Benzisoxazole Derivatives Against Therapeutic Targets
The 1,2-benzisoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] This has led to the development of clinically successful drugs such as the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.[3][4] The versatility of this scaffold continues to drive the exploration of novel derivatives for a multitude of therapeutic areas, including cancer, inflammation, and infectious diseases.[5][6]
At the heart of this exploration lies in silico molecular docking, a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[7][8][9] This approach is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries, prioritization of compounds for synthesis, and elucidation of structure-activity relationships (SAR) at the molecular level.[9][10]
This guide provides a comparative analysis of in silico docking studies of 1,2-benzisoxazole derivatives against various protein targets. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical comparison of findings from the literature to empower researchers in their drug discovery endeavors.
The Rationale Behind Target Selection and Docking Software Choice
The selection of a protein target for a docking study is fundamentally driven by its validated role in a specific disease pathology. For 1,2-benzisoxazole derivatives, their diverse pharmacological profile means they are investigated against a broad spectrum of targets.[1][5]
The choice of docking software is equally critical and is often influenced by a balance of accuracy, computational cost, and the specific questions being addressed.[7][11] Software like AutoDock Vina is lauded for its speed and efficiency in virtual screening, while programs like Schrödinger Maestro's Glide and GOLD are recognized for their sophisticated scoring functions and high accuracy in predicting binding poses.[7][11]
The following diagram illustrates the general workflow for a comparative molecular docking study:
Caption: General workflow for a comparative molecular docking study.
Comparative Docking Studies of 1,2-Benzisoxazole Derivatives
To provide a clear comparison, we will examine docking studies of 1,2-benzisoxazole derivatives against three distinct classes of protein targets: those involved in inflammation, cancer, and central nervous system (CNS) disorders.
Anti-inflammatory Targets: COX-2
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a well-established strategy for treating pain and inflammation. Several studies have explored the potential of 1,2-benzisoxazole derivatives as COX-2 inhibitors.
One such study performed in silico docking of newly synthesized 1,2-benzisoxazole derivatives against the active site of COX-2 (PDB ID: 6COX).[12] The results indicated that all the designed compounds exhibited good binding interactions within the active site.[12]
| Compound | Docking Score (kcal/mol) with COX-2 (PDB: 6COX) | Key Interacting Residues | Reference |
| 4a | -7.8 | Not explicitly stated | [12] |
| 4c | Not explicitly stated for COX-2 | Not explicitly stated | [12] |
The high binding score of compound 4a suggests a strong potential for COX-2 inhibition.[12] The interactions within the active site, although not detailed in the abstract, are crucial for stabilizing the ligand-protein complex and are a key focus of docking analysis.
Anticancer Targets: VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Consequently, VEGFR-2 is a prime target for the development of novel anticancer agents.
A study on benzoxazole derivatives, a structurally related class of compounds, highlighted the use of molecular docking to understand their binding to VEGFR-2.[13] While specific data for 1,2-benzisoxazoles is less prevalent in the initial search, the methodologies are directly transferable. The general approach involves docking the derivatives into the ATP-binding pocket of VEGFR-2 to predict their inhibitory potential.[13]
CNS Targets: Dopamine D2 and Serotonin 5-HT2A Receptors
The therapeutic efficacy of atypical antipsychotics like risperidone stems from their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] Docking studies are invaluable for understanding the structural basis of this dual antagonism and for designing new derivatives with improved side-effect profiles.
A study on novel amide derivatives of benzisoxazole evaluated their potential as multi-target antipsychotic agents with high affinity for dopaminergic and serotonergic receptors.[5]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following is a generalized, yet detailed, protocol for performing a molecular docking study, adaptable for various software packages.
1. Ligand Preparation:
-
2D Structure Sketching: Draw the 2D structures of the 1,2-benzisoxazole derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the ligand preparation modules of docking software suites.
2. Protein Preparation:
-
PDB File Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (rcsb.org).
-
Protein Clean-up: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH. This is a critical step for accurate interaction analysis.
3. Receptor Grid Generation:
-
Active Site Definition: Identify the active site of the protein. This is often based on the location of the co-crystallized ligand or from published literature.
-
Grid Box Creation: Define a grid box that encompasses the entire active site. The ligand will be docked within this defined space.
4. Molecular Docking Simulation:
-
Software and Algorithm Selection: Choose a docking program (e.g., AutoDock Vina, Schrödinger Maestro). Select the appropriate docking algorithm and scoring function.
-
Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.
5. Analysis of Docking Results:
-
Binding Pose Visualization: Visualize the top-ranked binding poses using molecular graphics software like PyMOL or Discovery Studio.
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking) between the ligand and the protein's active site residues.
-
Scoring and Ranking: Rank the compounds based on their docking scores. A more negative score generally indicates a higher binding affinity.
The following diagram illustrates the key interactions between a ligand and a protein's active site:
Caption: Key non-covalent interactions in a protein-ligand complex.
Conclusion and Future Directions
In silico molecular docking is an indispensable tool in the rational design of novel 1,2-benzisoxazole derivatives. This guide has provided a comparative overview of docking studies against various therapeutic targets, highlighting the importance of methodical target and software selection. The detailed experimental protocol serves as a practical roadmap for researchers entering this field.
While docking studies provide valuable predictive insights, it is crucial to remember that they are computational models. The results must be validated through in vitro and in vivo experimental studies to confirm the biological activity of the designed compounds. Future advancements in computational power and the development of more accurate scoring functions will undoubtedly enhance the predictive power of molecular docking, further accelerating the discovery of new medicines based on the versatile 1,2-benzisoxazole scaffold.
References
- A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico.
- Kumar, S. S. (2017). IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Current Pharmaceutical Research.
- Saikia, S., & Bordoloi, M. (2017). Software for molecular docking: a review. Biophysics and Physicobiology, 14, 91-102.
- Software for molecular docking: a review. (2017). Biophysical Reviews, 9(2), 91-102.
- 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. (n.d.).
- Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(23), 2484–2503.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). RSC Advances, 8(3), 1335-1359.
- A Comprehensive Review on Molecular Docking in Drug Discovery. (2023). BioMed Research International.
- A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. (2024). International Journal of Novel Research and Development.
- 1,2-Benzisoxazole compounds: a patent review (2009 - 2014). (2015). Expert Opinion on Therapeutic Patents, 25(6), 631-646.
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2016). RSC Advances, 6(10), 8456-8472.
- In silico molecular docking studies of benzoxazole derivatives. (n.d.). ResearchGate.
- THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. (n.d.). ResearchGate.
- In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023). International Journal of Pharmaceutical Sciences and Drug Research.
- Scheme for the synthesis of 1, 2-benzisoxazole derivatives. (n.d.). ResearchGate.
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A Comparative Guide to the Biological Activity of 1,2-Benzisoxazole Isomers
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. This heterocyclic motif, an isostere of the biologically significant indole nucleus, has proven to be a "privileged structure," with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of key 1,2-benzisoxazole isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the antipsychotic, anticonvulsant, antimicrobial, and anticancer properties of these fascinating molecules, elucidating the structure-activity relationships that govern their potency and selectivity.
The Architectural Advantage of the 1,2-Benzisoxazole Core
The unique arrangement of the benzene ring fused to an isoxazole ring in 1,2-benzisoxazole imparts a rigid, planar structure with a specific distribution of electrons. This configuration allows for strategic functionalization at various positions, profoundly influencing the molecule's interaction with biological targets. The versatility of this scaffold has led to the development of blockbuster drugs and a plethora of promising clinical candidates.
Antipsychotic Activity: Targeting the Serotonin-Dopamine Axis
A prominent class of atypical antipsychotics is built upon the 3-(piperidin-4-yl)-1,2-benzisoxazole framework. These compounds, including the widely prescribed risperidone and its active metabolite paliperidone, exert their therapeutic effects primarily through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics, contributing to a reduced incidence of extrapyramidal side effects compared to older, typical neuroleptics.
Comparative Receptor Binding Affinities
The in vitro receptor binding affinity, expressed as the inhibition constant (Kᵢ), is a critical parameter for comparing the potency of antipsychotic agents. A lower Kᵢ value signifies a higher binding affinity. The following table provides a comparative summary of the Kᵢ values (in nM) for representative 1,2-benzisoxazole-based antipsychotics.
| Drug | D₂ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | α₁-adrenergic (Kᵢ, nM) | H₁ (Kᵢ, nM) |
| Risperidone | 3.13 | 0.16 | 0.8 | 2.23 |
| Paliperidone | 5.9 | 0.25 | 1.2 | 11 |
| Iloperidone | 6.3 | 0.3 | 0.3 | 3.2 |
Note: Data for Iloperidone is compiled from various sources and represents approximate values.
This data clearly illustrates the potent and dual antagonism of D₂ and 5-HT₂ₐ receptors, a key characteristic of this class of antipsychotics. The high 5-HT₂ₐ to D₂ binding ratio is thought to be a significant contributor to their atypical profile.
Mechanism of Action: A Signaling Cascade
The therapeutic action of these atypical antipsychotics stems from their ability to modulate downstream signaling pathways initiated by dopamine and serotonin. By blocking D₂ receptors in the mesolimbic pathway, they alleviate the positive symptoms of schizophrenia. Simultaneously, their potent 5-HT₂ₐ antagonism in the mesocortical pathway is believed to enhance dopamine release, potentially mitigating negative symptoms and cognitive deficits.
Caption: Simplified mechanism of action for 1,2-benzisoxazole atypical antipsychotics.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.
1. Materials:
-
Test Compound: 1,2-Benzisoxazole derivative
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (selective D₂ antagonists)
-
Receptor Source: Membranes from cells expressing human D₂ receptors (e.g., CHO or HEK293 cells)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Non-specific Binding Determiner: Haloperidol (10 µM)
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand at a concentration near its Kₔ
-
Varying concentrations of the test compound or vehicle (for total binding) or haloperidol (for non-specific binding)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of haloperidol) from total binding (counts with vehicle).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a Dopamine D₂ Receptor Binding Assay.
Anticonvulsant Activity: Modulating Neuronal Excitability
Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide derivative, is an established antiepileptic drug. Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium channels and T-type calcium channels, which leads to the stabilization of neuronal membranes and prevents the propagation of seizures.
Comparative Anticonvulsant Efficacy
The anticonvulsant potential of 1,2-benzisoxazole derivatives is often evaluated using the maximal electroshock seizure (MES) test in rodents. This model is predictive of efficacy against generalized tonic-clonic seizures. Key parameters for comparison are the median effective dose (ED₅₀), the median toxic dose (TD₅₀), and the protective index (PI = TD₅₀/ED₅₀), where a higher PI indicates a greater margin of safety.
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
| 4g (a benzoxazole derivative) | 23.7 | 284.0 | 12.0 |
| Carbamazepine | 11.8 | - | - |
| Valproate | 216.9 | - | - |
Note: Data for compound 4g is for a benzoxazole derivative and is included for comparative purposes, highlighting the potential of this related scaffold. More specific data for 1,2-benzisoxazole anticonvulsants is an active area of research.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This protocol describes the procedure for inducing and evaluating protection against maximal electroshock seizures in mice.
1. Animals:
-
Male mice (e.g., Swiss albino), 20-25 g.
-
Acclimatize for at least one week before the experiment.
2. Materials:
-
Test Compound: 1,2-benzisoxazole derivative
-
Vehicle: e.g., 0.5% carboxymethyl cellulose (CMC) in saline
-
Standard Drug: Phenytoin or Carbamazepine
-
Electroconvulsometer with corneal electrodes
-
Electrode solution: 0.9% saline
3. Procedure:
-
Dosing: Administer the test compound, vehicle (control), or standard drug intraperitoneally (i.p.) or orally (p.o.).
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
Seizure Induction:
-
Apply a drop of saline to the corneal electrodes.
-
Place the electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase indicates protection.
-
ED₅₀ Determination: Test multiple doses of the compound and calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis.
-
Neurotoxicity (TD₅₀) Assessment: The rotarod test is commonly used to assess motor impairment. The TD₅₀ is the dose that causes 50% of the animals to fail the test.
Antimicrobial and Anticancer Activities: Emerging Frontiers
The 1,2-benzisoxazole scaffold is also a promising platform for the development of novel antimicrobial and anticancer agents.
Antimicrobial Activity
Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key measure of antimicrobial potency.
| Compound | Organism | MIC (µg/mL) |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | 6.25 - 12.5 |
| 3,6-dihydroxy-1,2-benzisoxazole | Escherichia coli (MDR) | 0.31 - 0.63 |
Anticancer Activity
1,2-benzisoxazole derivatives have shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits 50% of cell growth or viability, is used to quantify anticancer activity.
| Compound | Cell Line | IC₅₀ (µM) |
| 5a (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) | HeLa, HT-29, MCF-7, HepG-2 | Potent activity reported |
| 5d (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) | HeLa, HT-29, MCF-7, HepG-2 | Potent activity reported |
| 5k (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) | HeLa, HT-29, MCF-7, HepG-2 | Potent activity reported |
| 3a (an imidazo[1,2-a]pyrimidine derivative) | A549 (lung carcinoma) | 5.988 |
| 3d and 4d (imidazo[1,2-a]pyrimidine derivatives) | MCF-7 (breast cancer) | 43.4 and 39.0 |
| 3d and 4d (imidazo[1,2-a]pyrimidine derivatives) | MDA-MB-231 (breast cancer) | 35.9 and 35.1 |
Note: The data for imidazo[1,2-a]pyrimidine derivatives is included to showcase the potential of related heterocyclic compounds in cancer research.
Conclusion and Future Perspectives
The 1,2-benzisoxazole scaffold continues to be a remarkably fruitful source of biologically active compounds. The well-established antipsychotic and anticonvulsant activities of its derivatives have paved the way for ongoing research into their potential as antimicrobial and anticancer agents. The ability to fine-tune the pharmacological profile through targeted substitutions on the benzisoxazole ring system underscores the importance of understanding structure-activity relationships. Future research will undoubtedly uncover novel isomers with enhanced potency, selectivity, and improved safety profiles, further solidifying the prominent role of 1,2-benzisoxazoles in modern drug discovery.
References
- Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of medicinal chemistry, 28(6), 761–769. [Link]
- Shastri, L. A., Kulkarni, M. V., & Pujar, V. D. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [Link]
- The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
- Rowley, T. J., O'Neil, W. M., Chandler, C. E., & Rowley, D. C. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. The Journal of antibiotics, 74(6), 370–380. [Link]
- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-25. [Link]
- Li, Y., Li, Y., Liu, X., Zhao, Y., Liu, H., & Pan, W. (2017). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules (Basel, Switzerland), 22(11), 1849. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- León-Ortiz, A. M., Meza-Toledo, S. E., & Ordaz-Sánchez, B. (2012). Comparative Pharmacology of Risperidone and Paliperidone. Clinical psychopharmacology and neuroscience : the official scientific journal of the Korean College of Neuropsychopharmacology, 10(1), 12–17. [Link]
- Fassihi, A., Abedi, D., Saghaei, L., Sabet, R., & Fazeli, H. (2013). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 8(4), 249–256. [Link]
- ResearchGate. (n.d.). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f.
- Bhirud, S. B., Kale, S. A., Siva Kumar, B. V., & Chandrasekhar, B. (2006). U.S. Patent Application No. 10/556,515. [https://patents.google.
A Comparative Guide to QSAR Analysis of 1,2-Benzisoxazole-Based Anticancer Agents
This guide provides an in-depth, objective comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques as applied to the 1,2-benzisoxazole scaffold for the discovery of novel anticancer agents. We will explore the rationale behind methodological choices, compare the performance of different modeling approaches with supporting data, and provide detailed protocols for both computational analysis and experimental validation.
The 1,2-Benzisoxazole Scaffold: A Privileged Core in Oncology
The 1,2-benzisoxazole moiety, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] This is due to its versatile structure which can interact with a wide array of biological targets, leading to its presence in numerous clinically approved drugs.[1][3] In oncology, derivatives of this scaffold have shown promising cytotoxic activity against various cancer cell lines, making them a focal point for the development of new therapeutic agents.[1][2][4] The core challenge lies in rationally modifying this scaffold to enhance potency and selectivity. This is where QSAR, a powerful computational method, becomes indispensable.[5][6] QSAR models create a mathematical link between the structural features of molecules (descriptors) and their biological activity, enabling the prediction of potency for novel, unsynthesized compounds.[7][8]
The QSAR Workflow: A Self-Validating System
A robust QSAR study is not merely a computational exercise; it is a self-validating system designed to ensure the resulting model is statistically sound and possesses genuine predictive power. The workflow is a multi-step process where each stage has critical decision points that influence the final outcome.
Caption: A typical workflow for a robust QSAR study.
Comparative Analysis of QSAR Modeling Techniques
The choice of QSAR methodology depends on the nature of the dataset and the desired insights. The primary distinction lies between 2D-QSAR, which uses descriptors derived from the 2D structure, and 3D-QSAR, which considers the 3D conformation of the molecules.
-
2D-QSAR (e.g., Multiple Linear Regression - MLR): This approach correlates biological activity with physicochemical, electronic, and topological descriptors. MLR models are relatively simple to interpret and can reveal key properties like hydrophobicity (logP), electronic effects (Hammett constants), or molecular size that drive activity.[9][10]
-
3D-QSAR (e.g., CoMFA & CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods.[11] They analyze the steric and electrostatic fields surrounding a set of aligned molecules to explain their activity. CoMSIA expands on CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[11] These models provide intuitive 3D contour maps that guide structural modifications in specific regions of the molecule.
The performance of these models is assessed using several statistical metrics. A robust and predictive model is generally characterized by a high squared correlation coefficient (R²) for the training set, a high cross-validated R² (Q²), and, most importantly, a high predictive R² (R²_pred) for an external test set.[7]
| QSAR Model Type | Key Descriptors | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) | Key Insights Provided |
| 2D-QSAR (MLR) | Topological, Physicochemical (e.g., LogP, Molar Refractivity), Electronic | 0.75 - 0.85 | 0.70 - 0.80 | > 0.60 | Identifies key global properties influencing activity.[8][9] |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | 0.85 - 0.95 | 0.50 - 0.70 | > 0.60 | Visualizes favorable/unfavorable steric and electrostatic regions.[11] |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields | 0.85 - 0.95 | 0.55 - 0.75 | > 0.65 | Provides a more detailed 3D map of structural requirements.[11] |
| Note: The statistical values presented are typical ranges observed in well-conducted QSAR studies and serve as benchmarks for model evaluation.[7][11] |
Case Study: Targeting Histone Deacetylases (HDACs)
Recent studies have shown that attaching a 1,2,3-triazole moiety to the 1,2-benzisoxazole core can produce potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy.[12] A QSAR model for such a series could reveal that specific substitutions on the triazole ring are critical for activity. For instance, a 3D-QSAR (CoMSIA) model might generate a contour map indicating that a bulky, hydrophobic group is favored at one position, while a hydrogen bond acceptor is preferred at another to interact with key residues like Tyr-782 in the HDAC6 binding site.[12]
Caption: HDAC inhibition by 1,2-benzisoxazole derivatives.
Experimental Protocols
Detailed Protocol for 2D-QSAR Model Development
This protocol outlines the steps to build and validate a 2D-QSAR model for a series of 1,2-benzisoxazole derivatives.
-
Data Set Preparation:
-
Compile a dataset of 1,2-benzisoxazole derivatives with their corresponding anticancer activities (IC₅₀ values) against a specific cell line (e.g., MCF-7).[1]
-
Convert the IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a linear relationship and normal data distribution.
-
Draw the 2D structures of all compounds using chemical drawing software.
-
-
Molecular Descriptor Calculation:
-
Import the structures into a molecular modeling software package (e.g., MOE, Schrödinger Maestro).
-
Calculate a wide range of 2D descriptors, including physicochemical (e.g., SLogP, TPSA), topological (e.g., Wiener index), and electronic descriptors.
-
-
Dataset Division:
-
Rationally divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The division should ensure that the test set compounds are structurally representative of the training set.
-
Causality: This step is critical. The test set must be treated as a collection of truly "unknown" compounds to provide an unbiased assessment of the model's predictive ability.[7]
-
-
Model Building and Internal Validation:
-
Using the training set, employ a statistical method like Multiple Linear Regression (MLR) combined with a variable selection algorithm (e.g., stepwise selection) to identify the most relevant descriptors.
-
Develop the QSAR equation.
-
Perform internal validation using the leave-one-out (LOO) cross-validation method to calculate the Q² value. A Q² > 0.5 is generally considered acceptable.[7]
-
-
External Validation:
-
Use the developed QSAR equation to predict the pIC₅₀ values for the compounds in the test set.
-
Calculate the predictive R² (R²_pred) between the experimental and predicted pIC₅₀ values for the test set. An R²_pred > 0.6 is indicative of a model with good predictive power.[7]
-
Trustworthiness: A model is only as good as its external validation. This step confirms that the model can generalize to new chemical matter and is not simply overfitted to the training data.
-
Protocol for MTT Assay for Anticancer Activity
This protocol is used to experimentally measure the cytotoxic activity of newly designed compounds, validating the predictions of the QSAR model.[13]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 1,2-benzisoxazole test compounds. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of cell growth.
Conclusion
The 1,2-benzisoxazole scaffold remains a highly valuable starting point for the design of novel anticancer agents.[1][4] QSAR modeling provides a powerful, data-driven framework for rationally optimizing this scaffold.[14] By comparing different modeling techniques like 2D-QSAR and 3D-QSAR, researchers can gain complementary insights into the structure-activity landscape. The key to success lies in a methodologically rigorous approach that emphasizes robust statistical validation and is ultimately confirmed through experimental testing.[7] The protocols and comparative data presented in this guide offer a foundation for leveraging these computational tools to accelerate the discovery of the next generation of 1,2-benzisoxazole-based cancer therapeutics.
References
- Jubie, S., et al. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. National Institutes of Health.
- ResearchGate. (2025). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. ResearchGate.
- Patel, R., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health.
- Royal Society of Chemistry. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing.
- Al-Ostath, A., et al. (2023). Structure activity relationship of benzoxazole derivatives. ResearchGate.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. National Institutes of Health.
- Jubie, S., et al. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing.
- ResearchGate. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. ResearchGate.
- Ingenta Connect. (2019). Development and Validation of a Robust QSAR Model for Benzothiazole Hydrazone Derivatives as Bcl-XL Inhibitors. Ingenta Connect.
- Basavaraj, et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed.
- Abdullahi, M., et al. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. National Institutes of Health.
- Singh, H., et al. (2024). A breast cancer-specific combinational QSAR model development using machine learning and deep learning approaches. National Institutes of Health.
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A Comparative Analysis of 1,2-Benzisoxazol-3-amine Analogs and Their Antimicrobial Efficacy
Introduction: The Rising Prominence of the 1,2-Benzisoxazole Scaffold in Antimicrobial Research
The relentless evolution of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the 1,2-benzisoxazole scaffold gaining significant attention.[1] This privileged structure is a cornerstone in medicinal chemistry, forming the core of various pharmacologically active agents with applications ranging from antipsychotics to anticancer therapies.[1] Notably, derivatives of 1,2-benzisoxazole, and specifically 1,2-benzisoxazol-3-amine analogs, have demonstrated a broad spectrum of antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2]
This guide provides a comprehensive comparative analysis of the antimicrobial activity of various this compound analogs. It is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of structure-activity relationships, detailed experimental protocols for antimicrobial evaluation, and insights into their mechanisms of action. By synthesizing current research and experimental data, this document aims to provide a rational basis for the future design and development of more potent and selective antimicrobial agents based on this versatile scaffold.
Synthesis of the this compound Core: A Methodological Overview
The synthetic accessibility of the 1,2-benzisoxazole core is a key factor driving its exploration in drug discovery. Several methodologies have been developed for the efficient construction of 3-substituted 1,2-benzisoxazoles, with the choice of route often depending on the desired substitution pattern and available starting materials.
A prevalent and efficient method for the synthesis of the 3-amino-1,2-benzisoxazole scaffold involves a microwave-assisted nucleophilic aromatic substitution. This two-step process typically starts from a corresponding 3-hydroxy-1,2-benzisoxazole, which is converted to a 3-chloro-1,2-benzisoxazole intermediate. Subsequent reaction with a desired primary or secondary amine under microwave irradiation affords the target 3-amino-1,2-benzisoxazole derivative in good to high yields.[3] This method offers the advantage of rapid reaction times and high efficiency.[3]
Another common strategy involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[4] This approach is versatile and can be adapted to produce a variety of 3-substituted 1,2-benzisoxazoles. For the synthesis of 3-amino derivatives specifically, a one-pot synthesis has been reported, which involves the in-situ formation and intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate.[4]
More contemporary approaches, such as palladium-catalyzed C-H activation and [4+1] annulation, provide direct access to 3-substituted 1,2-benzisoxazoles from readily available starting materials.[5] The [3+2] cycloaddition of in situ generated nitrile oxides and arynes also offers a novel and direct route to functionalized benzisoxazoles under mild conditions.[6]
The following diagram illustrates a general workflow for the synthesis of this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the benzisoxazole ring and the amine functionality. A comprehensive analysis of Minimum Inhibitory Concentration (MIC) data from various studies reveals key structure-activity relationships (SAR).
Antibacterial Activity
Numerous studies have demonstrated the potent antibacterial activity of 1,2-benzisoxazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can significantly enhance this activity. For instance, the introduction of electron-withdrawing groups such as halogens (F, Cl, Br) on the benzisoxazole ring has been shown to improve antibacterial potency.
The following tables summarize the reported MIC values for a selection of this compound analogs against various bacterial strains.
Table 1: Antibacterial Activity of this compound Analogs against Gram-Positive Bacteria
| Compound ID | R Substituent(s) | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Reference |
| 1a | Unsubstituted | >100 | >100 | [2] |
| 1b | 5-Chloro | 50 | 25 | [2] |
| 1c | 6-Fluoro | 25 | 12.5 | [7] |
| 1d | 5,7-Dichloro | 12.5 | 6.25 | [2] |
Table 2: Antibacterial Activity of this compound Analogs against Gram-Negative Bacteria
| Compound ID | R Substituent(s) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Acinetobacter baumannii MIC (µg/mL) | Reference |
| 2a | Unsubstituted | >100 | >100 | >100 | [2] |
| 2b | 6-Hydroxy | 50 | >100 | 6.25 | [8] |
| 2c | 5-Nitro | 25 | 50 | 12.5 | [6] |
| 2d | 6-Fluoro-3-(piperidin-4-yl) | 12.5 | 25 | Not Reported | [7] |
Antifungal Activity
Several this compound analogs also exhibit significant antifungal activity against a range of pathogenic fungi. Similar to their antibacterial counterparts, the nature of substituents plays a critical role in determining their antifungal potency.
Table 3: Antifungal Activity of this compound Analogs
| Compound ID | R Substituent(s) | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| 3a | Unsubstituted | >100 | >100 | [9] |
| 3b | 5-Fluoro | 50 | 100 | [9] |
| 3c | 6-Nitro | 25 | 50 | [10] |
| 3d | 5-Chloro-3-(4-fluorophenyl) | 12.5 | 25 | [9] |
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized testing protocols are essential. The following are detailed, step-by-step methodologies for the two most common assays used to evaluate the antimicrobial efficacy of novel compounds like this compound analogs.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Test this compound analogs
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (MHB without inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[13][14][15][16]
Materials:
-
Test this compound analogs
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Caption: Workflow for the Disk Diffusion Assay.
Mechanism of Action: Unraveling the Antimicrobial Strategy
The precise mechanism of action for many this compound analogs is still an active area of investigation. However, emerging evidence suggests that these compounds may exert their antimicrobial effects through various pathways, depending on their specific chemical structures and the target microorganism.
One of the most well-defined mechanisms has been elucidated for 3,6-dihydroxy-1,2-benzisoxazole against multi-drug resistant Acinetobacter baumannii.[8] Studies have shown that this compound's antibacterial activity can be reversed by the supplementation of 4-hydroxybenzoate in the growth medium.[8] This finding, coupled with molecular modeling studies, implicates two key enzymes in the 4-hydroxybenzoate metabolic pathway as potential targets: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase.[8] Inhibition of these enzymes would disrupt essential metabolic processes in the bacterium, leading to growth inhibition.
For other 1,2-benzisoxazole derivatives, different mechanisms have been proposed. Some analogs are thought to act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.[2] This mode of action is similar to that of the fluoroquinolone class of antibiotics. The isoxazole ring system, with its weak nitrogen-oxygen bond, can also be a site for ring cleavage under certain biological conditions, potentially leading to the formation of reactive intermediates that can damage cellular components.
The following diagram illustrates the proposed mechanism of action for 3,6-dihydroxy-1,2-benzisoxazole in A. baumannii.
Caption: Proposed mechanism of action of 3,6-dihydroxy-1,2-benzisoxazole.
Conclusion and Future Perspectives
This compound analogs represent a promising class of antimicrobial agents with a broad spectrum of activity and significant potential for further development. The structure-activity relationship studies highlighted in this guide provide a clear rationale for the design of more potent and selective derivatives. The detailed experimental protocols offer a standardized framework for their evaluation, ensuring the generation of reliable and comparable data.
While progress has been made in understanding their mechanisms of action, further research is needed to fully elucidate the molecular targets of different analogs against a wider range of pathogens. A deeper understanding of their mechanisms will be crucial for overcoming potential resistance and for the rational design of next-generation antimicrobial therapies. The versatility of the 1,2-benzisoxazole scaffold, combined with the growing body of knowledge regarding its antimicrobial properties, positions it as a key player in the ongoing fight against infectious diseases.
References
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- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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- Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2010).
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- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2020). Chemistry of Heterocyclic Compounds, 56(1), 68-84. [Link]
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- Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2016). Boletín de la Sociedad Química de México, 10(1), 1-10. [Link]
- SYNTHESIS AND EVALUATION OF ANTI-INFLAMMATORY AND ANTIBACTERIAL ACTIVITIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES. (2016). International Journal of Current Pharmaceutical Research, 8(4), 1-4. [Link]
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- MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Purity Determination of 1,2-Benzisoxazol-3-amine
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 1,2-Benzisoxazol-3-amine is a pivotal intermediate in the synthesis of various pharmaceutical agents. Consequently, the rigorous determination of its purity is not merely a quality control measure but a critical step in ensuring the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two robust chromatographic techniques for the purity determination of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the advanced Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind experimental choices and present a framework for method validation grounded in internationally recognized guidelines.
The Imperative of Method Validation
Before deploying any analytical method for routine use, it must undergo a process of validation to demonstrate its suitability for the intended purpose.[1] This process is mandated by regulatory bodies and detailed in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) and the United States Pharmacopeia's (USP) General Chapter <1225>.[2][3][4] Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the analytical application.[4]
The core validation parameters we will consider for this purity assay are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, prized for its reliability and versatility in separating complex mixtures.[5] For the purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity.
Rationale for HPLC Method Design
The selection of a C18 column is based on its wide applicability and proven performance for separating a broad range of organic molecules. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure optimal peak shape and retention time. Acetonitrile serves as the organic modifier, while the buffer maintains a constant pH, which is critical for the reproducible ionization state of the amine functional group in the analyte. UV detection is selected due to the presence of a chromophore in the this compound molecule.
Detailed HPLC Validation Protocol
The following protocol outlines the steps to validate an HPLC method for the purity determination of this compound.
1. Specificity:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Procedure:
-
Prepare solutions of this compound and subject them to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and heat (e.g., 80°C) for a predetermined period. Also, expose a solution to UV light.
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Employ a photodiode array (PDA) detector to assess peak purity. The method is specific if the main peak is spectrally pure and well-resolved from any degradation peaks.[6]
-
2. Linearity and Range:
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy (Recovery):
-
Procedure:
-
Prepare a placebo (a mixture of all excipients without the API, if applicable).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]
4. Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
5. LOD & LOQ:
-
Procedure (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of increasingly dilute solutions.
-
6. Robustness:
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing columns with sub-2 µm particles.[8] This leads to significant improvements in resolution, speed, and sensitivity.[9][10]
Rationale for UPLC as an Alternative
The primary advantage of UPLC is a substantial reduction in analysis time, which significantly increases sample throughput.[9] The enhanced resolution is particularly beneficial for separating closely eluting impurities that might co-elute in an HPLC method.[11] Furthermore, UPLC systems typically consume less solvent, making them a more environmentally friendly and cost-effective option.[9][11]
Comparative UPLC Validation Protocol
The validation protocol for a UPLC method largely mirrors that of HPLC, but the experimental conditions and expected performance will differ.
1. Specificity:
-
The forced degradation study is performed as described for HPLC. The higher resolution of UPLC may reveal additional, minor degradation products not seen with HPLC.
2. Linearity and Range:
-
The procedure is the same, but the concentration range can potentially be extended due to the higher sensitivity of UPLC.
3. Accuracy:
-
The spiking study is conducted as with HPLC. The acceptance criteria remain the same (98.0% to 102.0% recovery).
4. Precision:
-
The repeatability and intermediate precision studies are performed. Due to the higher efficiency of the UPLC system, the RSD may be even lower than that observed with HPLC.
5. LOD & LOQ:
-
Due to increased sensitivity from sharper peaks, the LOD and LOQ values for a UPLC method are expected to be significantly lower than for an HPLC method.[9]
6. Robustness:
-
The same parameters are tested. UPLC methods can sometimes be more sensitive to small variations, so this is a critical parameter to evaluate thoroughly.
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, such as sample throughput, the complexity of the sample, and available instrumentation.
| Validation Parameter | Typical HPLC Performance | Typical UPLC Performance | Advantage |
| Analysis Time | ~15-30 minutes | ~2-5 minutes | UPLC (Higher Throughput)[9] |
| Resolution | Good | Excellent | UPLC (Better separation of impurities)[8] |
| Sensitivity (LOD/LOQ) | Moderate | High | UPLC (Better for trace impurity detection)[9] |
| Solvent Consumption | High | Low | UPLC (Greener, lower cost)[9][11] |
| System Backpressure | ~100-200 bar | ~600-1000 bar | HPLC (Less demanding on instrumentation)[8] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Equivalent |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Equivalent |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | UPLC (Potentially better precision) |
Visualizing the Validation Workflow
A structured approach is essential for a successful method validation. The following diagrams illustrate the workflow and the interrelation of the validation parameters.
Caption: A typical workflow for analytical method validation.
Caption: Interrelationship of key analytical validation parameters.
Conclusion and Recommendations
Both HPLC and UPLC are suitable and robust techniques for determining the purity of this compound. The validation process, guided by ICH and USP principles, ensures that the chosen method will provide reliable and accurate results.
-
HPLC remains a highly reliable and accessible choice, particularly in quality control laboratories where validated, robust methods are paramount and high throughput is not the primary driver.
-
UPLC is the superior alternative for high-throughput environments, such as in process development or research, where speed and enhanced sensitivity are critical.[12] The improved resolution can be invaluable for identifying and quantifying trace-level impurities that might otherwise be missed.
The ultimate decision rests on a balance of required analytical performance, sample throughput needs, and available resources. Regardless of the platform, a comprehensive validation is non-negotiable to ensure data integrity and regulatory compliance.
References
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Ligspheres. (2025). HPLC vs UPLC: Key Differences & Applications.
- GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
- USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
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- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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The Ascendancy of 1,2-Benzisoxazoles: A Comparative Efficacy Guide for Next-Generation Therapeutics
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its unique physicochemical properties and synthetic tractability have allowed for the creation of compounds with potent and selective activities across various biological targets. This guide provides a comprehensive, data-driven comparison of the efficacy of 1,2-benzisoxazole derivatives against established drugs in key therapeutic areas: psychosis, epilepsy, and inflammation. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols to empower researchers in their pursuit of novel therapeutics.
Antipsychotic Activity: A Paradigm Shift in Schizophrenia and Bipolar Disorder Treatment
The advent of 1,2-benzisoxazole derivatives, such as risperidone and paliperidone, marked a significant advancement in the management of psychotic disorders.[3][4][5] Classified as atypical or second-generation antipsychotics, these compounds offer an improved efficacy and side-effect profile compared to their predecessors, the typical antipsychotics.
Mechanism of Action: The D2/5-HT2A Antagonism Hypothesis
The therapeutic efficacy of 1,2-benzisoxazole-based antipsychotics is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while the concurrent antagonism of 5-HT2A receptors is believed to address the negative symptoms (e.g., apathy, social withdrawal) and reduce the incidence of extrapyramidal symptoms (EPS) that are common with typical antipsychotics.[4]
Diagram: Simplified Signaling Pathway of 1,2-Benzisoxazole Antipsychotics
Caption: Antagonism of the D2 receptor by 1,2-benzisoxazole derivatives.
Comparative Efficacy: Receptor Binding Affinities
The binding affinity of a drug to its target receptor is a crucial determinant of its potency. The table below presents the in vitro receptor binding affinities (Ki values in nM) of representative 1,2-benzisoxazole derivatives compared to a typical antipsychotic, haloperidol. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Risperidone | 3.1 | 0.16 |
| Paliperidone | 4.8 | 0.27 |
| Iloperidone | 6.3 | 0.2 |
| Haloperidol (Typical) | 1.5 | 45 |
Data compiled from various sources.[1]
This data highlights the dual-action of 1,2-benzisoxazole derivatives with high affinity for both D2 and 5-HT2A receptors, in contrast to haloperidol's primary D2 antagonism.
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells with human D2 or 5-HT2A receptors) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Anticonvulsant Activity: A Broad-Spectrum Approach to Seizure Control
Zonisamide, a 1,2-benzisoxazole derivative, is a well-established antiepileptic drug (AED) with a broad spectrum of activity against various seizure types.[6]
Mechanism of Action: Modulation of Neuronal Excitability
The anticonvulsant effects of 1,2-benzisoxazole derivatives like zonisamide are attributed to their ability to modulate neuronal excitability through multiple mechanisms.[6] This includes the blockade of voltage-gated sodium channels, which reduces sustained high-frequency neuronal firing, and the inhibition of T-type calcium channels, which is particularly relevant for absence seizures.
Diagram: Preclinical Anticonvulsant Drug Discovery Workflow
Caption: A typical workflow for the preclinical evaluation of novel anticonvulsant compounds.
Comparative Efficacy: Preclinical Models of Epilepsy
Preclinical models are instrumental in identifying and characterizing the anticonvulsant potential of new chemical entities. The table below compares the efficacy (ED50 in mg/kg) of a novel 1,2-benzisoxazole derivative with the standard AED, phenytoin, in two widely used rodent models.
| Compound | MES Test (ED50, mg/kg) | scPTZ Test (ED50, mg/kg) |
| Novel Benzisoxazole Derivative (Compound 48) | 42.30 | > 100 |
| Phenytoin (Standard AED) | 9.5 | Inactive |
| Ethosuximide (Standard AED) | Inactive | 130 |
Data adapted from preclinical studies on novel anticonvulsants.[2]
These results suggest that novel 1,2-benzisoxazole derivatives can exhibit potent activity against generalized tonic-clonic seizures, comparable to or even exceeding that of established drugs.[2]
Experimental Protocol: Maximal Electroshock (MES) Test
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Methodology:
-
Animal Model: Typically, adult male mice or rats are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrical Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Recent research has highlighted the potential of 1,2-benzisoxazole derivatives as a promising class of anti-inflammatory agents.[2][7][8] These compounds have been shown to act on various targets within the inflammatory cascade.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of 1,2-benzisoxazole derivatives are being investigated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis, and the modulation of other pro-inflammatory signaling pathways. Some novel derivatives have also been identified as inhibitors of Myeloid differentiation protein 2 (MD2), a key component of the Toll-like receptor 4 (TLR4) signaling pathway involved in the inflammatory response to lipopolysaccharides.[9]
Comparative Efficacy: In Vitro Anti-inflammatory Assays
The following table presents the in vitro anti-inflammatory activity of novel 1,2-benzisoxazole derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.
| Compound | HRBC Membrane Stabilization (%) | COX-2 Inhibition (IC50, µM) | MD2 Inhibition (IC50, µM) |
| Novel Benzisoxazole (Compound 4a) | Good activity | - | - |
| Novel Benzisoxazole (Compound 4e) | Good activity | - | - |
| Novel Benzoxazolone (Compound 3g) | - | - | 5.09 ± 0.88 |
| Diclofenac Sodium (Standard NSAID) | Standard | - | - |
Data compiled from various preclinical studies.[7][9][10]
These findings underscore the potential of 1,2-benzisoxazole derivatives as a source of new anti-inflammatory drugs with diverse mechanisms of action.
Experimental Protocol: HRBC Membrane Stabilization Method
Objective: To assess the in vitro anti-inflammatory activity of a compound by its ability to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced hemolysis.
Methodology:
-
Blood Sample: Fresh whole human blood is collected and centrifuged to separate the red blood cells.
-
HRBC Suspension: The packed red blood cells are washed with isotonic saline and resuspended to a concentration of 10% (v/v).
-
Incubation: The HRBC suspension is incubated with varying concentrations of the test compound and a hypotonic saline solution.
-
Hemolysis Measurement: After incubation, the mixture is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to quantify the amount of hemoglobin released.
-
Data Analysis: The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to the control.
Conclusion and Future Directions
The 1,2-benzisoxazole scaffold has proven to be a remarkably fruitful starting point for the development of clinically successful drugs and promising therapeutic candidates. The comparative data presented in this guide demonstrates that 1,2-benzisoxazole derivatives often exhibit superior or comparable efficacy to existing drugs in the treatment of psychosis, epilepsy, and inflammation. Their diverse mechanisms of action and amenability to chemical modification suggest that this privileged structure will continue to be a focal point for innovation in drug discovery. Future research should focus on elucidating the structure-activity relationships of novel derivatives to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective treatments for a range of human diseases.
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- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
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A Senior Application Scientist's Guide to Computational Modeling of 1,2-Benzisoxazole Inhibitor Binding Modes
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Its prominence is exemplified by blockbuster drugs such as the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide.[1][2][3] The versatility of this scaffold allows for fine-tuning of its pharmacological properties, making it a focal point in the development of inhibitors for various targets, including those for anti-inflammatory, anticancer, and antimicrobial applications.[2][4]
A deep, atomic-level understanding of how these inhibitors interact with their target proteins is paramount for rational drug design and lead optimization. Computational modeling has become an indispensable tool in this endeavor, offering a powerful lens to visualize and quantify the molecular interactions that govern binding affinity and specificity.[5][6] This guide provides a comparative analysis of key computational methodologies, moving beyond a simple recitation of steps to explain the causality behind strategic scientific choices. We will explore how to build a self-validating workflow that combines different techniques to yield robust, experimentally-testable hypotheses about the binding modes of 1,2-benzisoxazole inhibitors.
Pillar 1: A Comparative Analysis of Core Computational Strategies
The selection of a computational method is a critical decision dictated by the research question, available resources, and the stage of the drug discovery pipeline. No single method is universally superior; their power lies in their synergistic application.
1. Molecular Docking: The High-Throughput "Snapshot"
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site. It is fundamentally a search algorithm coupled with a scoring function to rank the generated poses.
-
Causality and Strategic Choice: Docking is the method of choice for initial exploration and virtual screening of large compound libraries due to its high speed and low computational cost.[5][7] It provides a rapid, static "snapshot" of a plausible binding mode, making it ideal for triaging thousands of potential inhibitors to a manageable number for further investigation. For 1,2-benzisoxazole derivatives, docking has been successfully used to predict binding to targets like the dopamine D2 receptor, COX-2, and nicotinic acetylcholine receptors.[4][8][9]
-
Inherent Limitations & Trustworthiness: The primary limitation of docking is its simplified treatment of protein flexibility and the inherent inaccuracies of scoring functions in predicting true binding affinities.[7][] A high docking score is an indicator, not a confirmation, of potent binding. Therefore, docking results should be viewed as initial hypotheses that require validation by more rigorous methods.
2. Molecular Dynamics (MD) Simulation: The Dynamic "Movie"
MD simulations provide a dynamic, atomistic view of a system's evolution over time. By solving Newton's equations of motion for every atom, MD allows us to observe the physical movements, conformational changes, and interactions of the protein-ligand complex in a simulated physiological environment.
-
Causality and Strategic Choice: The principal reason to employ MD simulation is to validate and refine the static poses generated by molecular docking.[11][12] It explicitly models protein flexibility and the surrounding solvent, offering critical insights into the stability of the predicted binding mode.[5][] If a docked pose is unstable and the ligand diffuses away from the binding site during a simulation, it is likely a docking artifact (a false positive). Conversely, a stable complex observed over tens or hundreds of nanoseconds significantly increases confidence in the predicted binding mode.
-
Inherent Limitations & Trustworthiness: MD simulations are computationally intensive and can be orders of magnitude slower than docking.[] Their accuracy is dependent on the quality of the force field used to describe atomic interactions. While powerful, they are still simulations; the timescale accessible (typically nanoseconds to microseconds) may not always capture slower biological events.[5]
3. Quantitative Structure-Activity Relationship (QSAR): The Ligand-Based Correlation
QSAR is a ligand-based approach that builds a mathematical model correlating the chemical structures of a series of compounds with their measured biological activity.[13]
-
Causality and Strategic Choice: QSAR is invaluable when the three-dimensional structure of the target protein is unknown, precluding structure-based methods like docking and MD. For a series of 1,2-benzisoxazole analogues with known activities, QSAR can identify the key chemical features (e.g., steric bulk, electrostatic properties) that are critical for potency, thereby guiding the synthesis of new, more active compounds.[8][9]
-
Inherent Limitations & Trustworthiness: The predictive power of a QSAR model is confined to the chemical space of the compounds used to build it (the "training set").[8] It provides correlational, not mechanistic, insight. A robust QSAR model requires a diverse set of compounds with a wide range of activities for reliable predictions.
Data Summary: Comparing Computational Approaches
| Method | Principle | Computational Cost | Key Outputs | Best For |
| Molecular Docking | Search algorithm and scoring function to find the best ligand pose.[] | Low (seconds to minutes per ligand) | Binding pose, docking score, interaction map. | Virtual screening, initial hypothesis generation. |
| Molecular Dynamics | Solves Newton's equations of motion to simulate atomic movements over time.[6] | High (hours to weeks per system) | Trajectory of motion, binding stability (RMSD), flexibility (RMSF), binding free energy. | Docking pose validation, studying conformational changes, stability assessment. |
| QSAR | Statistical correlation between chemical structure and biological activity.[13] | Moderate (for model building) | Predictive model for activity, map of favorable/unfavorable structural features. | Lead optimization when target structure is unknown, predicting activity of new compounds. |
Pillar 2: A Self-Validating Computational Workflow
To ensure scientific integrity, computational protocols must be designed as self-validating systems where the output of one method informs and validates the next. Here, we present a robust workflow integrating molecular docking and MD simulation.
Integrated Computational Workflow Diagram
Caption: An integrated workflow combining molecular docking for hypothesis generation and molecular dynamics for dynamic validation.
Experimental Protocol 1: Molecular Docking of a 1,2-Benzisoxazole Inhibitor
This protocol outlines the conceptual steps for docking a ligand into a protein target, using software like AutoDock, Glide, or MOE.
-
Receptor Preparation:
-
Step: Obtain the 3D structure of the target protein (e.g., Dopamine D2 receptor) from the Protein Data Bank (PDB).
-
Action: Remove all non-essential molecules, including water, co-solvents, and existing ligands. Add hydrogen atoms and assign appropriate protonation states for residues like Histidine at a physiological pH.
-
Causality: This "cleaning" process is critical. Water molecules can interfere with docking unless they are known to be structurally important (i.e., mediating a key interaction). Correct protonation states are essential for accurately modeling electrostatic and hydrogen bonding interactions, which are major drivers of binding.
-
-
Ligand Preparation:
-
Step: Draw the 2D structure of the 1,2-benzisoxazole inhibitor and convert it to a 3D conformation.
-
Action: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). Assign partial charges to each atom.
-
Causality: A ligand's 3D conformation and charge distribution dictate its potential interactions. Starting with a low-energy, realistic conformation increases the efficiency and accuracy of the docking search.
-
-
Binding Site Definition (Grid Generation):
-
Step: Define the search space for the docking algorithm.
-
Action: Create a "grid box" centered on the known active site of the protein. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.
-
Causality: This step focuses the computational effort on the region of interest. A box that is too small may prevent the algorithm from finding the correct pose, while a box that is too large unnecessarily increases calculation time.
-
-
Docking and Analysis:
-
Step: Execute the docking algorithm and analyze the results.
-
Action: The software will generate a series of possible binding poses, each with a corresponding docking score. Visually inspect the top-ranked poses. Look for chemically sensible interactions, such as hydrogen bonds with polar residues (e.g., Serine, Aspartate) and hydrophobic packing.[8][9]
-
Causality: The docking score is a quantitative estimate, but visual inspection provides crucial qualitative validation. A pose that makes no chemical sense, despite a good score, is likely incorrect. The best pose for subsequent analysis is typically the one with the best score that also forms key interactions known to be important for inhibitors of that target class.
-
Experimental Protocol 2: Post-Docking MD Simulation
This protocol describes the conceptual workflow for validating a docking pose using software like GROMACS, AMBER, or Desmond.
-
System Setup:
-
Step: Prepare the docked protein-ligand complex for simulation.
-
Action: Place the complex in the center of a periodic box (e.g., a cube or dodecahedron). Fill the box with explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
Causality: Explicitly modeling the solvent is crucial for accurately representing the hydrophobic effect and water-mediated interactions. Neutralizing the system is a prerequisite for many simulation algorithms and mimics physiological ionic strength.
-
-
Energy Minimization:
-
Step: Relax the system to remove any steric clashes.
-
Action: Perform a steepest descent energy minimization. This allows atoms that are too close together to adjust their positions to a lower energy state.
-
Causality: This step is essential for the stability of the subsequent simulation. Starting a simulation from a high-energy state with atomic clashes can lead to numerical instabilities and a failed simulation.
-
-
System Equilibration:
-
Step: Gradually bring the system to the desired temperature and pressure.
-
Action: This is typically a two-stage process. First, perform a short simulation in the NVT (isothermal-isochoric) ensemble, where temperature is kept constant while the system is gently heated. Second, perform a simulation in the NPT (isothermal-isobaric) ensemble to bring the system to the correct pressure and density.
-
Causality: Equilibration ensures that the system is in a stable, realistic state before the "production" data is collected. Skipping this step can lead to artifacts in the simulation trajectory.
-
-
Production MD and Trajectory Analysis:
-
Step: Run the simulation for a desired length of time (e.g., 100 nanoseconds) and analyze the output.
-
Action: During the production run, save the coordinates of all atoms at regular intervals. Analyze this trajectory to calculate:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A low, stable RMSD for the ligand indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Protein-Ligand Interactions: Monitor key hydrogen bonds and hydrophobic contacts over time to see if they are persistent.
-
-
Causality: These metrics provide quantitative evidence for the stability of the binding mode. A ligand with a high and fluctuating RMSD is likely not stably bound. Persistent interactions observed throughout the simulation provide strong evidence for their importance in inhibitor binding.
-
Pillar 3: Visualizing and Quantifying Binding Modes
Effective data presentation is key to interpreting and communicating computational results.
Example Docking Results for 1,2-Benzisoxazole Antipsychotics
Studies on 1,2-benzisoxazole derivatives as antipsychotic agents targeting the Dopamine D2 receptor have identified key interactions through docking.[8][9] The following table is a representative summary based on published findings.
| Compound Feature | Docking Score (kcal/mol) | Key Interacting Residues | Key Interaction Types |
| Core 1,2-benzisoxazole | -7.0 to -8.5 | ASP150, SER151 | Hydrogen Bonding |
| C3-Piperidinyl Moiety | (contributes to overall score) | GLN79, GLN147, ASN149 | Hydrogen Bonding, Polar |
| Benzene Ring Substituents | (modulates score) | LEU148, LYS270, LEU273 | Hydrophobic/Van der Waals |
Data are representative of findings in cited literature.[8][9]
Visualizing a Hypothesized Binding Mode
The diagram below illustrates a hypothetical binding mode of a 1,2-benzisoxazole inhibitor within a target's active site, based on common interaction patterns.
Caption: Key interactions of a 1,2-benzisoxazole inhibitor in a hypothetical active site, highlighting hydrogen bonds and hydrophobic contacts.
Conclusion and Future Outlook
The computational modeling of 1,2-benzisoxazole inhibitors is a multi-faceted process where different techniques are used in concert to build a comprehensive and reliable picture of molecular binding. Molecular docking serves as an excellent tool for initial hypothesis generation, which is then rigorously tested and validated through the dynamic lens of molecular dynamics simulations. This integrated, self-validating workflow provides a robust foundation for understanding structure-activity relationships and guiding the rational design of next-generation inhibitors.
References
- Kumar, S. S., & Anjali, T. (2017). IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Current Pharmaceutical Research. [Link]
- Ingle, S. J., & Tapar, K. K. (n.d.). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Current Research in Pharmaceutical Sciences. [Link]
- Ingle, S. J., & Tapar, K. K. (n.d.). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Current Research in Pharmaceutical Sciences. [Link]
- Bielska, K., & Zolek, T. (2018). Computational methods for calculation of protein-ligand binding affinities in structure-based drug design. Semantic Scholar. [Link]
- Wang, R., et al. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. [Link]
- Bielska, K., & Zolek, T. (2018). Computational methods for calculation of protein-ligand binding affinities in structure-based drug design.
- Kumar, S. S., & Anjali, T. (2017). Scheme for the synthesis of 1, 2-benzisoxazole derivatives.
- ResearchGate. (n.d.).
- Agorku, E. S., et al. (2019). Current computational methods for predicting protein interactions of natural products.
- Kaur, H., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
- Verma, A. (2025). Computational Simulations in Drug Discovery: Modeling Protein Folding and Drug Binding. Journal of Advanced Biotechnology and Experimental Therapeutics. [Link]
- Gopalsamy, A., et al. (2008). Discovery of benzisoxazoles as potent inhibitors of chaperone heat shock protein 90. Journal of Medicinal Chemistry. [Link]
- Kumar, A., et al. (n.d.). Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
- Wang, L., et al. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega. [Link]
- Wang, L., et al. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega. [Link]
- Ahmed, A., et al. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,2-Benzisoxazole-Based Compounds
Introduction: The Privileged Scaffold and the Selectivity Imperative
The 1,2-benzisoxazole ring system stands as a quintessential "privileged structure" in modern medicinal chemistry.[1][2][3] Its versatile binding properties and stable, aromatic character have made it the backbone for a range of successful therapeutics, particularly in the realm of central nervous system (CNS) disorders.[2][3][4] This scaffold is the core of several widely prescribed atypical antipsychotic drugs, including risperidone, its active metabolite paliperidone, iloperidone, and lurasidone.[5][6][7]
While the on-target activity of these compounds—primarily antagonism of dopamine D2 and serotonin 5-HT2A receptors—is well-established, their clinical efficacy and side-effect profiles are profoundly influenced by their "off-target" interactions.[8] This guide provides a comparative analysis of the cross-reactivity profiles of key 1,2-benzisoxazole-based antipsychotics, supported by detailed experimental protocols for assessing compound selectivity. As drug development professionals, understanding and meticulously profiling these interactions is not merely an academic exercise; it is a critical step in designing safer, more effective medicines.
Comparative Receptor Binding Profiles of 1,2-Benzisoxazole Antipsychotics
The therapeutic window of any drug is defined by the separation between its desired pharmacology and its unintended, off-target effects. For atypical antipsychotics, these off-target interactions can lead to side effects such as sedation, weight gain (histamine H1 antagonism), and orthostatic hypotension (α1-adrenergic antagonism).[9] The following table summarizes the binding affinities (Ki, in nM) of four prominent 1,2-benzisoxazole derivatives across a panel of clinically relevant receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone | Paliperidone | Iloperidone | Lurasidone | Potential Clinical Implication of Antagonism |
| Dopamine D2 | 3.13[10] | 1.4[11] | ~6.1 | 1.0 - 1.68[12] | Primary Target: Antipsychotic Efficacy |
| Serotonin 5-HT2A | 0.16 [10] | 0.8 [11] | 5.5 | 0.5 - 2.03 [13][12] | Primary Target: Reduced Extrapyramidal Symptoms (EPS) |
| Serotonin 5-HT1A | Moderate | Moderate | Low[14] | 6.4 - 6.75 (Partial Agonist)[13][12] | Anxiolytic/Antidepressant Effects[15] |
| Serotonin 5-HT7 | Moderate | High[16] | Moderate[14] | 0.49 - 0.5 [13][12][17] | Potential Procognitive & Antidepressant Effects[15][17] |
| Adrenergic α1 | 0.8 [10] | 7.6[11] | 0.37 (IC50) [18] | 48[13] | Orthostatic Hypotension, Dizziness |
| Adrenergic α2 | 7.54[10] | Moderate | High (α2c)[14] | 10.8 (α2c), 41 (α2a)[13][12] | Complex modulation of neurotransmitter release |
| Histamine H1 | 2.23[10] | 19[11] | Low[14] | >1000[13][17] | Sedation, Weight Gain |
| Muscarinic M1 | >1000 | Negligible[11] | Negligible | >1000[13][17] | Anticholinergic side effects (dry mouth, blurred vision) |
Note: Data is compiled from multiple sources and assay conditions may vary. Iloperidone Ki values are less consistently reported in the literature reviewed; some sources indicate high affinity for D2 and 5-HT2A.[14][18]
Expert Insights: The data clearly illustrates the unique pharmacological fingerprint of each compound. Lurasidone, for instance, exhibits a "cleaner" profile with negligible affinity for H1 and M1 receptors, consistent with its lower potential for weight gain and sedation.[13][12][17] In contrast, the high α1-adrenergic affinity of risperidone and iloperidone necessitates careful dose titration to manage potential hypotension.[14][19] Paliperidone, being the active metabolite of risperidone, shares a similar profile but with some differences in receptor affinity.[16]
Visualizing a Core Signaling Pathway
The primary mechanism of action for these atypical antipsychotics involves the balanced modulation of dopaminergic and serotonergic pathways. Antagonism at D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms of schizophrenia, while 5-HT2A antagonism can enhance dopamine release in other brain regions, potentially alleviating negative symptoms and reducing motor side effects.[11]
Caption: Antagonism of D2 and 5-HT2A receptors by 1,2-benzisoxazole compounds.
Experimental Methodologies for Cross-Reactivity Profiling
To generate reliable and reproducible cross-reactivity data, a robust and validated set of experimental protocols is essential. The choice of assay depends on the specific question being asked, from broad screening to confirming intracellular target engagement.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This is the foundational method for determining a compound's affinity for a specific receptor. It provides the quantitative Ki values presented in the comparative table.
Causality & Rationale: The principle is based on the law of mass action. A test compound's ability to displace a high-affinity, radiolabeled ligand from its receptor is directly proportional to its own binding affinity. This in vitro method is highly sensitive, reproducible, and amenable to high-throughput screening, making it the gold standard for primary selectivity profiling.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize a source of the target receptor (e.g., specific rat brain regions like the striatum for D2 receptors, or CHO-K1 cells stably expressing the cloned human receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Assay Execution:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the 1,2-benzisoxazole test compound (typically a 10-point, 3-fold serial dilution).
-
Self-Validation: Include control wells:
-
Total Binding: Membranes + radioligand (no competitor).
-
Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a known, non-labeled competitor (e.g., unlabeled haloperidol).
-
Vehicle Control: Membranes + radioligand + vehicle (e.g., DMSO).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Detection & Analysis:
-
Rapidly terminate the binding reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold buffer to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Causality & Rationale: This assay moves beyond isolated membranes to confirm that a compound engages its target within the complex milieu of a living cell or cell lysate. The underlying principle is that the binding of a ligand stabilizes the target protein, making it more resistant to thermal denaturation.[20] This provides crucial evidence of target engagement in a more physiologically relevant context.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells (e.g., a human neuroblastoma cell line) to approximately 80-90% confluency.
-
Treat the cells with the 1,2-benzisoxazole test compound at various concentrations. Include a vehicle control (e.g., DMSO).[9]
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[9]
-
-
Protein Extraction & Analysis:
-
Lyse the cells to release the proteins (e.g., via freeze-thaw cycles or sonication).
-
Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection:
-
Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.
-
Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.
-
General Experimental Workflow
A systematic approach is required to efficiently profile a compound's selectivity. The workflow progresses from broad, high-throughput methods to more focused, physiologically relevant assays.
Caption: A logical workflow for assessing compound cross-reactivity.
Conclusion
The 1,2-benzisoxazole scaffold remains a cornerstone of CNS drug discovery. However, the success of compounds built upon this core is dictated by the nuances of their selectivity profiles. As demonstrated, while sharing a common primary mechanism, drugs like risperidone, paliperidone, iloperidone, and lurasidone exhibit distinct cross-reactivity fingerprints that correlate directly with their clinical side-effect profiles. A disciplined, multi-faceted experimental approach, progressing from broad in vitro binding panels to targeted in-cell engagement assays, is paramount. By rigorously applying these self-validating protocols, researchers and drug development professionals can better understand the polypharmacology of these compounds, mitigate risks associated with off-target effects, and ultimately design the next generation of safer and more effective 1,2-benzisoxazole-based therapeutics.
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A Comparative Guide to Establishing the Pharmacokinetic Profile of Novel 1,2-Benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, particularly in the realm of antipsychotics.[1] For researchers developing novel derivatives, a thorough understanding of their pharmacokinetic (PK) profile is paramount to progressing a candidate from discovery to clinical success. This guide provides a comparative framework for establishing the pharmacokinetic profile of new 1,2-benzisoxazole derivatives, drawing on data from established compounds and outlining essential experimental workflows. Our objective is to equip you with the rationale behind experimental choices and a clear path to generating a robust PK data package.
The Significance of Pharmacokinetics for 1,2-Benzisoxazole Derivatives
The therapeutic efficacy and safety of 1,2-benzisoxazole derivatives are intrinsically linked to their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding these parameters allows for the prediction of appropriate dosing regimens, potential drug-drug interactions, and inter-individual variability in patient response. For instance, the metabolism of risperidone to its active metabolite, paliperidone (9-hydroxyrisperidone), significantly influences its overall therapeutic effect and duration of action.[2][3][4]
Comparative Pharmacokinetic Profiles of Marketed 1,2-Benzisoxazole Derivatives
To provide context for novel drug discovery programs, it is instructive to compare the pharmacokinetic parameters of established 1,2-benzisoxazole antipsychotics. The following table summarizes key PK parameters for risperidone, paliperidone, lurasidone, and iloperidone.
| Parameter | Risperidone | Paliperidone | Lurasidone | Iloperidone |
| Bioavailability | ~70% (oral)[4] | 28% (oral, extended-release)[5][6] | 9-19% (oral)[7][8] | 96% (oral)[9][10] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[11] | ~24 hours (oral, extended-release)[6][12] | 1-3 hours[7][13] | 2-4 hours[9][14] |
| Plasma Protein Binding | 90% (risperidone), 77% (paliperidone)[4][11] | 74%[6] | ~99%[7][13] | ~97%[9] |
| Elimination Half-life (t1/2) | ~3 hours (extensive metabolizers), ~20 hours (poor metabolizers)[11] | ~23 hours[5][6] | ~18 hours[7][13] | 18-33 hours (depending on CYP2D6 metabolizer status)[10][14] |
| Major Metabolism Pathways | Hepatic (CYP2D6-mediated hydroxylation to paliperidone)[3][4][15] | Primarily renal excretion as unchanged drug; some metabolism[12][16] | Hepatic (CYP3A4-mediated)[7][13][17] | Hepatic (CYP2D6 and CYP3A4-mediated)[9][14] |
| Active Metabolites | Paliperidone (9-hydroxyrisperidone)[2][15] | - | Two active metabolites (ID-14283 and ID-14326)[7] | P88 and P95[9][10][14] |
| Food Effect | No significant effect[11][15] | Food may increase exposure[5][6] | Administration with food significantly increases absorption[7][18] | No significant effect on overall bioavailability[14][19] |
A Step-by-Step Guide to Pharmacokinetic Profiling
The establishment of a comprehensive pharmacokinetic profile involves a tiered approach, beginning with in vitro assays and progressing to in vivo studies in animal models. This progression allows for early identification of potential liabilities and informs the design of more complex and resource-intensive studies.[20][21]
In Vitro ADME Profiling: The Foundation
In vitro ADME assays are crucial for early-stage drug discovery, providing initial insights into a compound's pharmacokinetic properties and guiding lead optimization.[20][21][22]
Experimental Workflow for In Vitro ADME Screening
Caption: In Vitro ADME Screening Cascade.
Detailed Protocols:
-
Aqueous Solubility: Assessed by methods such as nephelometry or UV spectroscopy after incubation of the compound in buffer at various pH values. Poor solubility can hinder oral absorption.
-
LogD: Determined by shake-flask or chromatographic methods to understand the lipophilicity of the compound at physiological pH, which influences membrane permeability and tissue distribution.
-
Caco-2 Permeability: Utilizes a monolayer of Caco-2 cells to predict intestinal absorption and identify potential for efflux by transporters like P-glycoprotein.[22]
-
Microsomal and Hepatocyte Stability: Incubation of the compound with liver microsomes or hepatocytes to determine the rate of metabolic clearance.[23] This helps in predicting the in vivo half-life.
-
CYP450 Inhibition: Assesses the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions.[22]
-
Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration to determine the fraction of drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.[22]
In Vivo Pharmacokinetic Studies: The Whole Picture
Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile in a living system.[24][25][26]
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: In Vivo Pharmacokinetic Study Workflow.
Detailed Protocol:
-
Animal Model Selection: The choice of species (commonly rodents like rats or mice for early studies) should consider similarities in metabolic pathways to humans, where known.[26][27]
-
Drug Administration: The novel 1,2-benzisoxazole derivative is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.[28]
-
Blood Sampling: Serial blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.[27][28]
-
Bioanalytical Quantification: A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used to accurately measure the concentration of the parent drug and its potential metabolites in plasma or serum.[29][30][31][32]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters.[33]
Authoritative Grounding and Causality in Experimental Design
The choice of each experimental parameter is guided by established scientific principles and regulatory expectations.
-
Rationale for In Vitro to In Vivo Progression: In vitro assays are cost-effective and high-throughput, allowing for the rapid screening of many compounds.[23][34] Promising candidates are then advanced to more complex and physiologically relevant in vivo models to confirm and expand upon the in vitro findings.[24]
-
Importance of Bioanalytical Method Validation: Regulatory agencies like the FDA and EMA have stringent guidelines for the validation of bioanalytical methods to ensure the accuracy and reliability of the data used to support drug development.[35][36][37]
-
Metabolite Identification and Profiling: For 1,2-benzisoxazole derivatives, which are known to undergo significant metabolism, identifying and characterizing major metabolites is critical, as they may contribute to the overall pharmacological activity or toxicity.[14][15]
Conclusion and Future Directions
A systematic and well-designed pharmacokinetic profiling strategy is indispensable for the successful development of novel 1,2-benzisoxazole derivatives. By leveraging a combination of in vitro and in vivo methodologies, researchers can gain a comprehensive understanding of a compound's ADME properties, enabling informed decision-making throughout the drug discovery and development process. As analytical technologies and in silico modeling capabilities advance, the ability to predict human pharmacokinetics from preclinical data will continue to improve, further streamlining the path to new and improved therapies.[38][39]
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head-to-head comparison of different synthetic routes to 1,2-Benzisoxazol-3-amine
An In-Depth Head-to-Head Comparison of Synthetic Routes to 1,2-Benzisoxazol-3-amine
Introduction: The Significance of the 1,2-Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] Prominent drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide feature this scaffold, underscoring its importance in medicinal chemistry.[2][4]
Specifically, this compound (CAS 36216-80-5) serves as a critical pharmaceutical intermediate and a versatile building block for the synthesis of a diverse array of more complex molecules.[5] The amino group at the 3-position provides a reactive handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.[6] Given its value, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers and drug development professionals.
This guide provides a head-to-head comparison of the most prominent synthetic strategies for preparing this compound, offering a detailed analysis of their underlying mechanisms, experimental protocols, and relative performance to aid in methodology selection.
Overview of Primary Synthetic Strategies
The synthesis of this compound is primarily achieved through two distinct and well-established strategies. These approaches differ fundamentally in their bond-forming logic for constructing the isoxazole ring:
-
Intramolecular Cyclization of 2-Substituted Benzonitriles: This is a direct, often one-pot, approach where the N-O bond of the isoxazole ring is formed via an intramolecular cyclization of a suitably functionalized benzonitrile precursor.
-
Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Benzisoxazole Core: This is a two-step method that first involves the synthesis of a 1,2-benzisoxazole ring with a good leaving group (typically a halogen) at the 3-position, followed by its displacement with an amine source.
A third, more modern approach involving [3+2] cycloaddition reactions is also prominent for synthesizing the benzisoxazole core, but it is less commonly employed for the direct synthesis of the 3-amino variant and will be considered as a secondary, less direct route.[4][7]
Route 1: Intramolecular Cyclization of 2-Substituted Benzonitriles
This strategy represents one of the most direct methods to access the 3-amino-1,2-benzisoxazole core. The key step involves an intramolecular nucleophilic attack from an oxygen-based nucleophile onto the carbon of a nitrile group, leading to ring closure.
Causality and Mechanistic Principles
A convenient and effective variation of this route involves the reaction of an ortho-substituted benzonitrile (e.g., 2-halobenzonitrile or 2-nitrobenzonitrile) with a hydroxamate anion.[2] The reaction proceeds via an initial nucleophilic aromatic substitution to form an N-(2-cyanophenoxy) intermediate. This intermediate, in the presence of a base, undergoes an in-situ intramolecular cyclization to yield the final product.[2] The base facilitates the deprotonation of the hydroxamate nitrogen, enhancing its nucleophilicity for the subsequent attack on the electrophilic nitrile carbon.
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A Technical Guide to Assessing the Metabolic Stability of 1,2-Benzisoxazole-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticancer and anti-inflammatory drugs.[1][2][3] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being metabolic instability. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or have a short duration of action, rendering it ineffective.[4][5] Therefore, a thorough assessment of metabolic stability is a critical step in the drug discovery and development pipeline.
This guide provides a comparative overview of the key in vitro methodologies for evaluating the metabolic stability of 1,2-benzisoxazole-3-amine derivatives. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and present a comparative case study to illustrate the structure-activity relationships (SAR) that govern the metabolic fate of this important class of compounds.
The Imperative of Metabolic Stability in Drug Design
Metabolic stability dictates the persistence of a drug in the body, influencing its bioavailability, half-life, and dosing regimen.[4][6] Compounds with low metabolic stability are often rapidly cleared from circulation, necessitating frequent and higher doses, which can lead to poor patient compliance and an increased risk of adverse effects.[7] Conversely, excessively stable compounds may accumulate in the body, leading to toxicity.[8] The goal is to design molecules with an optimal metabolic profile, and early in vitro assessment is key to achieving this.[4][6]
Common Metabolic Pathways of 1,2-Benzisoxazole Derivatives
The metabolic fate of 1,2-benzisoxazole-3-amine derivatives is primarily governed by the action of cytochrome P450 (CYP) enzymes in the liver.[9][10] Based on the metabolism of structurally related drugs, several key metabolic pathways can be anticipated:
-
N-Dealkylation: For derivatives with alkyl substituents on the 3-amino group, enzymatic removal of these alkyl groups is a common metabolic route.
-
Hydroxylation: The aromatic ring of the benzisoxazole core and any appended phenyl rings are susceptible to hydroxylation by CYPs.
-
Benzisoxazole Ring Cleavage: Reductive cleavage of the N-O bond in the benzisoxazole ring is another significant metabolic pathway, often leading to the formation of an amidine or a phenol derivative.[8]
-
Phase II Conjugation: The introduction of polar groups through Phase I metabolism (e.g., hydroxylation) can be followed by conjugation with endogenous molecules such as glucuronic acid or sulfate, facilitating excretion.
Below is a diagram illustrating a potential metabolic pathway for a generic 1,2-benzisoxazole-3-amine derivative.
Caption: Representative metabolic pathways for 1,2-benzisoxazole-3-amine derivatives.
A Comparative Look at In Vitro Metabolic Stability Assays
Several in vitro systems are available to assess the metabolic stability of drug candidates, each offering a different level of complexity and physiological relevance. The choice of assay depends on the stage of drug discovery and the specific questions being addressed.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[1][11] This assay is a cost-effective and high-throughput method for early-stage screening of metabolic stability.[6]
Principle: The test compound is incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The disappearance of the parent compound over time is monitored by LC-MS/MS.[12]
Advantages:
-
High-throughput and cost-effective.
-
Well-established and standardized protocols are available.[1]
-
Good for identifying compounds with high intrinsic clearance due to CYP metabolism.[6]
Limitations:
-
Lacks Phase II enzymes, providing an incomplete picture of overall metabolism.
-
The artificial nature of the system can sometimes lead to poor in vitro-in vivo correlation.
Liver S9 Fraction Stability Assay
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[13] This provides a more comprehensive assessment of metabolism, including both Phase I and Phase II reactions.[14]
Principle: Similar to the microsomal assay, the test compound is incubated with the S9 fraction. The reaction can be supplemented with cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation) enzymes.[7]
Advantages:
-
Includes both Phase I and Phase II enzymes for a more complete metabolic profile.[14]
-
Still relatively high-throughput and cost-effective compared to cell-based assays.
Limitations:
-
Cofactor concentrations are not physiological, which can affect enzyme kinetics.
-
Lacks the cellular context, including transporter effects.
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of drug-metabolizing enzymes and cofactors in a cellular environment.[11]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The decrease in the concentration of the parent compound is measured over time.
Advantages:
-
Provides the most physiologically relevant in vitro model of hepatic metabolism.[11]
-
Includes both Phase I and Phase II enzymes at physiological concentrations.
-
Accounts for cellular uptake and efflux transport processes.
Limitations:
-
Lower throughput and more expensive than subcellular fraction assays.
-
The viability and metabolic activity of hepatocytes can vary between batches.
The following diagram outlines a typical workflow for these in vitro metabolic stability assays.
Caption: A generalized workflow for in vitro metabolic stability assessment.
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 1 mg/mL working solution of human liver microsomes in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: Human Hepatocyte Stability Assay
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.
-
Resuspend the hepatocytes in incubation medium to the desired cell density.
-
-
Incubation:
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension.
-
Incubate at 37°C in a shaking water bath or incubator with a controlled atmosphere.
-
-
Sampling and Quenching:
-
At various time points, remove aliquots of the cell suspension and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
Homogenize or lyse the samples to release intracellular compound.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine the half-life and intrinsic clearance.
-
Comparative Case Study: Metabolic Stability of Substituted 1,2-Benzisoxazole-3-amine Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical case study comparing four 1,2-benzisoxazole-3-amine derivatives in a human liver microsomal stability assay. The presented data is for illustrative purposes and is based on established principles of drug metabolism.
| Compound | R1 | R2 | t½ (min) | CLint (µL/min/mg protein) |
| 1 (Parent) | H | H | 15 | 46.2 |
| 2 | H | F | 45 | 15.4 |
| 3 | CH3 | H | 10 | 69.3 |
| 4 | H | CF3 | >60 | <11.6 |
Analysis of Structure-Activity Relationships (SAR):
-
Compound 2 (Fluorine Substitution): The introduction of a fluorine atom at the R2 position (a common site for aromatic hydroxylation) significantly increases the metabolic stability (t½ = 45 min) compared to the parent compound. This is a classic strategy to block metabolic "soft spots."
-
Compound 3 (N-Alkylation): The addition of a methyl group to the 3-amino nitrogen (R1) decreases metabolic stability (t½ = 10 min). This is likely due to the introduction of a new site for N-dealkylation, a common metabolic pathway for secondary amines.
-
Compound 4 (Electron-Withdrawing Group): The strongly electron-withdrawing trifluoromethyl group at the R2 position dramatically enhances metabolic stability (t½ > 60 min). This group deactivates the aromatic ring towards oxidative metabolism by CYP enzymes.[7]
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For promising scaffolds like 1,2-benzisoxazole-3-amine, a systematic evaluation using a combination of in vitro assays is essential to guide medicinal chemistry efforts. By understanding the interplay between chemical structure and metabolic fate, researchers can rationally design derivatives with improved pharmacokinetic properties, ultimately increasing the likelihood of developing safe and effective medicines. This guide provides a framework for approaching this critical aspect of drug development, emphasizing the importance of mechanistic understanding and robust experimental design.
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A Researcher's Guide to Validating the Mechanism of Action of Candidazole, a Novel 1,2-Benzisoxazole-Based Drug Candidate
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous successful therapeutics, particularly in the realm of central nervous system disorders.[1][2][3] Drugs like the atypical antipsychotics risperidone, lurasidone, and iloperidone leverage this privileged structure to achieve a multi-receptor binding profile, most commonly targeting dopamine and serotonin receptors.[4][5][6][7][8] This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel 1,2-benzisoxazole drug candidate, which we will call "Candidazole."
Our hypothetical candidate, Candidazole, was designed as a highly selective antagonist for the Dopamine D2 receptor (D2R), aiming to provide potent antipsychotic efficacy with a minimized off-target side effect profile. The following sections will not merely present protocols; they will detail a logical, self-validating workflow designed to rigorously test this hypothesis, moving from initial target binding to downstream functional outcomes and concluding with broad phenotypic relevance. This structured approach is crucial for building a robust data package that supports the candidate's proposed MoA, a critical step in preclinical drug discovery.[9][10]
Part 1: Confirmation of Primary Target Engagement in a Cellular Milieu
Expertise & Experience: Before investigating downstream signaling or cellular phenotypes, it is imperative to confirm that Candidazole physically interacts with its intended target, D2R, within the complex environment of a live cell. A simple biochemical binding assay is insufficient as it cannot account for cell permeability or engagement with the target in its native conformation. Therefore, we employ a Cellular Thermal Shift Assay (CETSA), a powerful label-free technique that measures the thermal stabilization of a target protein upon ligand binding.[11][12][13] Increased thermal stability of D2R in the presence of Candidazole serves as direct evidence of target engagement.
Comparative Target Engagement via Cellular Thermal Shift Assay (CETSA)
This experiment compares the ability of Candidazole to stabilize D2R against thermal denaturation versus a well-characterized D2R antagonist (Risperidone) and a negative control compound known not to bind D2R.
| Compound | Concentration (nM) | D2R Melt Temperature (Tm) Shift (°C) | Interpretation |
| Vehicle (DMSO) | - | 0.0 | Baseline thermal stability |
| Candidazole | 100 | + 4.2 | Strong target engagement |
| Risperidone | 100 | + 3.8 | Positive control engagement |
| Negative Control | 100 | + 0.1 | No significant engagement |
Experimental Protocol: CETSA for D2R Target Engagement
-
Cell Culture: Culture HEK293 cells stably overexpressing human D2R to 80-90% confluency.
-
Compound Treatment: Treat cells with 100 nM Candidazole, 100 nM Risperidone, 100 nM Negative Control, or Vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot cell suspensions into a PCR plate. Heat the plate across a temperature gradient (e.g., 37°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Quantification: Analyze the amount of soluble D2R remaining in the supernatant for each temperature point using a quantitative method such as Western Blot or AlphaLISA.
-
Data Analysis: Plot the percentage of soluble D2R as a function of temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each curve. The shift in Tm relative to the vehicle control indicates the degree of protein stabilization.
Workflow for MoA Validation
The following diagram illustrates the logical flow of experiments described in this guide, starting with direct target engagement and progressing to functional and phenotypic consequences.
Caption: D2R antagonist mechanism of action.
Part 3: Linking Molecular Mechanism to a Phenotypic Outcome
Authoritative Grounding: The ultimate validation of an MoA is demonstrating that the molecular activity translates into a measurable and therapeutically relevant cellular response. [14][15][16]For a CNS drug candidate, assays measuring neuronal health or morphology, such as neurite outgrowth, provide a powerful phenotypic readout. In this experiment, we will use a co-culture model of primary neurons and astrocytes to simulate a more physiologically relevant environment and assess if Candidazole can protect against agonist-induced neurite retraction, a phenotype associated with excitotoxicity.
Comparative Analysis of Neurite Outgrowth Protection
This assay measures the ability of Candidazole to prevent the negative morphological changes in neurons induced by excessive D2R stimulation.
| Condition | Mean Neurite Length (µm) | % Protection vs. Agonist |
| Vehicle Control | 152.4 | 100% |
| Quinpirole (Agonist) | 65.8 | 0% |
| Quinpirole + Candidazole (100 nM) | 138.9 | 84.4% |
| Quinpirole + Risperidone (100 nM) | 129.5 | 73.6% |
| Quinpirole + Negative Control (100 nM) | 68.1 | 2.6% |
Experimental Protocol: High-Content Imaging of Neurite Outgrowth
-
Cell Culture: Plate primary rat cortical neurons on a layer of astrocytes in a 96-well imaging plate. Culture for 5-7 days to allow for mature neurite development.
-
Compound Treatment: Pre-treat the co-cultures with Candidazole, Risperidone, or the Negative Control compound for 1 hour.
-
Agonist Challenge: Add the D2R agonist Quinpirole to induce neurite retraction and incubate for 24 hours.
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and stain for neuronal-specific β-III Tubulin (to visualize neurites and cell bodies) and DAPI (to visualize nuclei).
-
Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use automated image analysis software to identify neurons, trace neurites, and quantify relevant morphological parameters, including total neurite length per neuron.
-
Data Analysis: Calculate the average neurite length for each treatment condition. Determine the percent protection by normalizing the data to the vehicle (100% health) and agonist-only (0% health) controls.
Conclusion
This guide outlines a rigorous, multi-step process for validating the mechanism of action of Candidazole, a hypothetical 1,2-benzisoxazole drug candidate. The data presented provides a clear and cohesive narrative:
-
Direct Target Engagement: Candidazole directly binds to and stabilizes the Dopamine D2 receptor in a cellular context, as demonstrated by CETSA.
-
Functional Antagonism: This binding event translates into potent functional antagonism of the D2R signaling pathway, effectively blocking agonist-induced changes in cAMP levels.
-
Phenotypic Rescue: The molecular antagonism results in a physiologically relevant outcome, protecting neurons from agonist-induced damage in a co-culture model.
Collectively, these experiments provide strong, cross-validating evidence that Candidazole acts as a potent and effective D2R antagonist. This systematic approach, which bridges the gap from molecular interaction to cellular function, is essential for building confidence in a drug candidate's primary mechanism of action and for making data-driven decisions in the drug development pipeline. [17]
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Benzisoxazol-3-amine
As researchers and developers in the pharmaceutical and chemical industries, our work with novel heterocyclic compounds like 1,2-Benzisoxazol-3-amine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of these materials throughout their lifecycle. This guide provides a procedural framework for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The protocols herein are designed to be self-validating systems, ensuring that safety is an inherent component of the workflow, not an afterthought.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 36216-80-5) is not a benign substance; it possesses a specific set of hazards that dictate the stringent disposal protocols required.[1][2][3] Mismanagement can pose a significant risk to personnel and the environment.
The primary hazards are well-documented: the compound is toxic if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[1][3][4] While comprehensive ecological data is not always available, the structural class of nitrogen-containing heterocyclic compounds warrants a cautious approach, as related molecules are known to be toxic to aquatic life.[4][5] Therefore, the core principle of its disposal is containment and complete destruction, preventing its release into the sewer system or landfills.[6][7]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[3][4] | Avoid ingestion. Never use mouth pipetting. Wash hands thoroughly after handling. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1][3][4] | Wear tightly fitting safety goggles or a face shield.[1][5] |
| Skin Irritation (Category 2) | Causes skin irritation.[3] | Wear chemical-resistant gloves and a lab coat.[4][5] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1][3] | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[1][7] |
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a systematic process. The goal is to ensure that all waste streams—solid, liquid, and contaminated consumables—are correctly segregated, containerized, and routed to a licensed hazardous waste facility. The following workflow diagram illustrates the decision-making process from waste generation to final disposal.
Caption: Disposal Decision Workflow for this compound.
Procedural Guide: Step-by-Step Protocols
Protocol 1: Waste Segregation and Containerization
The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, while dilution with non-hazardous waste is both non-compliant and fiscally irresponsible.
Methodology:
-
Designate Waste Containers: Before starting your experiment, prepare separate, dedicated hazardous waste containers for solid and liquid waste.
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as gloves, weigh boats, paper towels, and used silica gel, into a designated, leak-proof container, typically a lined drum or a robust plastic pail.[7]
-
Contaminated sharps (needles, razor blades) and broken glassware must be placed in a separate, puncture-proof sharps container clearly labeled as hazardous drug waste.[8]
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a chemically resistant, sealable container (e.g., a glass or polyethylene bottle with a screw-top cap).[7]
-
Causality: Never pour this waste down the drain.[6][7] The compound's potential ecotoxicity makes this a serious compliance violation.
-
-
Container Labeling:
-
Temporary Storage: Store sealed and labeled containers in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from heat or ignition sources.[7][9]
Protocol 2: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
Methodology:
-
Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the area.[1][4] Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the sash at the proper height.[1][4]
-
Don PPE: Before cleanup, don the appropriate personal protective equipment: two pairs of chemical-resistant gloves, safety goggles, a face shield, a lab coat, and a NIOSH-approved respirator if there is a risk of inhaling dust.[1][5][10]
-
Containment: Prevent the spill from spreading or entering drains by diking it with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[5][7]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly. The decontamination rinse should also be collected as hazardous waste.[5]
-
Disposal: Seal, label, and dispose of the spill cleanup waste according to Protocol 1.
Protocol 3: Arranging for Final Disposal
Final disposal of this compound is not a task for laboratory personnel. It must be handled by professionals equipped to manage hazardous chemical waste in compliance with all federal, state, and local regulations.[1][8]
Methodology:
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. They are the primary resource for ensuring regulatory compliance.
-
Licensed Disposal Vendor: If operating without an institutional EHS office, you must contract a licensed professional waste disposal company.[4] These vendors will provide the necessary documentation (e.g., hazardous waste manifests) and transport the waste to a permitted facility.
-
The Method of Destruction: The universally recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber.[4][6][7]
-
Causality & Expertise: This specific type of incineration is crucial. The high temperature ensures the complete thermal destruction of the this compound molecule. The afterburner destroys any potentially harmful organic byproducts of combustion, while the scrubber neutralizes acidic gases (like oxides of nitrogen, NOx) that are formed, preventing their release into the atmosphere.[1][4]
-
By adhering to these protocols, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental responsibility.
References
- MSDS of this compound. Capot Chemical.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
- This compound. Barcelona Fine Chemicals.
- eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
- 1,2-Benzoxazol-3-amine PubChem Compound Summary. National Center for Biotechnology Information.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
Sources
- 1. fishersci.com [fishersci.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. 1,2-Benzoxazol-3-amine | C7H6N2O | CID 2779749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. ashp.org [ashp.org]
Operational Guide: Personal Protective Equipment for Handling 1,2-Benzisoxazol-3-amine
This document provides mission-critical safety protocols and operational directives for the handling of 1,2-Benzisoxazol-3-amine (CAS No. 36216-80-5). As a compound with significant acute toxicity and irritant properties, adherence to these procedures is not merely recommended; it is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is structured to provide not just a list of rules, but a clear, causal link between the chemical's inherent hazards and the required protective measures.
Core Hazard Profile: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that directly inform our PPE and handling strategy.[1][2][3][4] The primary classifications demand our utmost attention and are summarized in the table below.
| Hazard Classification | GHS Code | Signal Word | Required Action & Rationale |
| Acute Toxicity (Oral) | H301 | Danger | Toxic if swallowed .[1] This high acute toxicity means that even small amounts ingested can cause significant harm. This mandates stringent measures to prevent hand-to-mouth contamination, including proper glove use and handwashing. |
| Serious Eye Irritation | H319 | Danger | Causes serious eye irritation .[1][2] The solid, dusty nature of the compound increases the risk of airborne particles contacting the eyes, necessitating more than standard safety glasses. Full-seal goggles and face shields are required. |
| Skin Irritation | H315 | Warning | Causes skin irritation .[2][4] Direct contact can lead to irritation, making comprehensive skin protection via gloves and lab coats a mandatory requirement. |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation .[2][3][4] As a powder, the compound can easily become airborne during weighing or transfer. This necessitates handling within a ventilated enclosure and may require respiratory protection. |
The presence of the GHS06 (Skull and Crossbones) pictogram immediately signals a high acute toxicity risk, reinforcing the need for meticulous handling and containment.[1]
Mandatory PPE Protocol: Your Personal Containment System
Based on the hazard profile, a multi-layered approach to PPE is required. Each component is critical and non-negotiable.
Eye and Face Protection: The First Line of Defense
Due to the severe eye irritation risk (H319), standard safety glasses are insufficient.
-
Primary Protection: Wear tightly fitting chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[2][5]
-
Secondary Shielding: When handling the solid powder, weighing, or performing any action that could generate dust, a full-face shield must be worn over the safety goggles.[6] This provides a secondary barrier against airborne particles.
Skin and Body Protection: An Impermeable Barrier
To mitigate the risks of skin irritation (H315) and accidental exposure to a toxic substance (H301), complete skin coverage is mandatory.
-
Hand Protection: Chemical-resistant gloves are required at all times. Nitrile or butyl rubber gloves are recommended.[6] Gloves must be inspected for tears or pinholes before each use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1]
-
Body Protection: Wear an impervious, long-sleeved lab coat.[1] Ensure cuffs are tucked into gloves to create a seal. For large-scale operations or spill cleanup, a chemically resistant apron or suit may be necessary.
Respiratory Protection: Securing Your Airway
The potential for respiratory irritation (H335) from airborne dust requires strict engineering controls and, in some cases, respiratory protection.
-
Primary Control: All handling of this compound powder must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[5][6]
-
Required Respiratory Protection: If a fume hood is unavailable or if dust formation is unavoidable, respiratory protection is mandatory.
Operational Workflow: From Gown-Up to Clean-Up
The following step-by-step process ensures that the PPE is used effectively as part of a comprehensive safety system.
Caption: PPE Workflow for this compound Handling.
Emergency Procedures and Decontamination
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][2][7]
Disposal of Contaminated PPE and Materials
All materials and PPE that come into contact with this compound are considered hazardous waste.
-
PPE Disposal: All used gloves, disposable lab coats, and respirator cartridges must be collected in a clearly labeled, sealed container for hazardous waste.[1][8]
-
Waste Stream: This waste must be disposed of through a licensed professional waste disposal company, often via chemical incineration.[1][2] Do not mix with regular laboratory trash.
By rigorously following this integrated system of hazard assessment, correct PPE selection, and procedural discipline, you can handle this compound with the high degree of safety its toxicological profile demands.
References
- MSDS of this compound. Capot Chemical.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound,6-chloro-(9CI)
- Proper Disposal of 1,2-Benzisothiazol-3-amine: A Guide for Labor
- SAFETY DATA SHEET - this compound (2023). Fisher Scientific.
- 1,2-Benzisoxazol-3(2H)-one,5-amino-(9CI)
- SAFETY DATA SHEET - Benz[d]isoxazole. Fisher Scientific.
- This compound AldrichCPR. Sigma-Aldrich.
- Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Labor
- This compound. Barcelona Fine Chemicals.
- SAFETY D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
